(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl (2S)-2-amino-2-(2-chlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUNIMMHDPICBD-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647829 | |
| Record name | Methyl (2S)-amino(2-chlorophenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213018-92-9 | |
| Record name | Benzeneacetic acid, α-amino-2-chloro-, methyl ester, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213018-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2S)-amino(2-chlorophenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α-amino-2-chloro-, methyl ester, hydrochloride (1:1), (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (αS)-α-amino-2-chlorobenzeneacetate hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TAX9F47Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
This guide provides a comprehensive overview of the essential physicochemical properties of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, a key chiral intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the characterization of this compound.
Introduction: The Significance of a Chiral Building Block
This compound, also known as (S)-(+)-2-Chlorophenylglycine methyl ester hydrochloride, is a chiral molecule of significant interest in medicinal chemistry and pharmaceutical development.[1] Its importance lies in its role as a versatile starting material for the synthesis of more complex, enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry at the alpha-carbon is crucial for the biological activity and selectivity of the final drug product, making the precise characterization of this intermediate a critical step in drug development.[1] The hydrochloride salt form of this amino acid ester enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations.[2] This guide will delve into the key physicochemical parameters of this compound, providing both established data and the experimental rationale for their determination.
Molecular Structure and Core Properties
The molecular integrity and stereochemistry of this compound are the foundation of its utility. A thorough understanding of its fundamental properties is paramount for its effective use in synthesis and for ensuring the quality of the final API.
The compound's molecular structure consists of a central chiral carbon atom bonded to a 2-chlorophenyl group, an amino group (protonated in the hydrochloride salt), a methyl ester group, and a hydrogen atom.[1] This arrangement gives rise to its specific three-dimensional conformation, which is critical for its interactions in chiral recognition processes.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁Cl₂NO₂ | [1][3][4] |
| Molecular Weight | 236.09 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 155-158°C (for the free base) | [6] |
| Specific Optical Rotation | [α]²⁵D = +58.5° (c = 1, methanol) | [1] |
| Predicted pKa | 6.15 ± 0.10 | [6] |
Solubility Profile: A Key Parameter for Synthetic Utility
The solubility of a synthetic intermediate dictates its handling, reaction conditions, and purification strategy. As the hydrochloride salt, (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate exhibits improved solubility in aqueous media compared to its free base form.[2]
Table 2: Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [6] |
| Methanol | Slightly soluble | [6] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of this compound. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of the title compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, methanol, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a series of vials. The excess solid should be visually apparent.
-
Add a known volume of the solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the concentration of the supernatant and the dilution factor.
-
Visualizing the Solubility Determination Workflow
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound. While a comprehensive set of publicly available spectra for this specific compound is limited, data from analogous structures can provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methine proton at the chiral center, the methyl ester protons, and the amine protons.
-
Aromatic protons (C₆H₄Cl): Multiplet in the range of 7.2-7.6 ppm.
-
Methine proton (CH-NH₃⁺): Singlet or broad singlet around 5.0-5.5 ppm.
-
Methyl ester protons (OCH₃): Singlet around 3.7-3.9 ppm.
-
Amine protons (NH₃⁺): Broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine salt, the ester carbonyl group, and the aromatic ring.
Note: The following are typical IR absorption frequencies for the functional groups present in the molecule, based on data for analogous compounds like glycine methyl ester hydrochloride.[8]
-
N-H stretch (amine salt): Broad band in the region of 2500-3200 cm⁻¹.
-
C=O stretch (ester): Strong, sharp band around 1740-1760 cm⁻¹.
-
C-O stretch (ester): Strong band in the region of 1200-1250 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl stretch: Typically in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show the molecular ion peak corresponding to the free base (C₉H₁₀ClNO₂) after the loss of HCl.
-
Expected Molecular Ion Peak (M⁺) for the free base: m/z ≈ 199.04
Chiral Purity Analysis
Ensuring the enantiomeric purity of this compound is critical for its use in the synthesis of single-enantiomer drugs. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this analysis.
Experimental Protocol for Chiral HPLC Analysis
Objective: To determine the enantiomeric purity of this compound.
Materials:
-
This compound sample
-
Racemic standard of Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or polysaccharide-based column)
-
HPLC-grade mobile phase solvents
Procedure:
-
Column Selection and Method Development:
-
Select a chiral column known to be effective for the separation of amino acid derivatives.
-
Develop a suitable mobile phase, which is often a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), sometimes with an acidic or basic additive to improve peak shape.
-
-
Sample and Standard Preparation:
-
Prepare a solution of the racemic standard in the mobile phase.
-
Prepare a solution of the (S)-enantiomer sample at the same concentration.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers and to ensure adequate separation.
-
Inject the (S)-enantiomer sample.
-
-
Data Interpretation:
-
Integrate the peak areas for both enantiomers in the chromatogram of the sample.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizing the Chiral Purity Analysis Workflow
Caption: A flowchart outlining the process of determining enantiomeric purity using chiral HPLC.
Conclusion
This compound is a fundamentally important chiral building block in the pharmaceutical industry. A thorough understanding and rigorous determination of its physicochemical properties, including its molecular structure, solubility, and chiral purity, are essential for its effective application in the synthesis of enantiomerically pure drug substances. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this key intermediate.
References
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ChemBK. (2024). S-(+)-2-chlorophenyl glycine methyl ester hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis Journey of (S)-(+)-2-Chlorophenylglycine Methyl Ester Hydrochloride: A Foundation for Pharmaceutical Innovation. Retrieved from [Link]
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ChemBK. (2024). S-(+)-2-chlorophenyl glycine methyl ester hydrochloride. Retrieved from [Link]
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Patsnap Eureka. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
Foreword: The Strategic Importance of Stereochemistry in Pharmaceutical Synthesis
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is not merely a chemical compound; it is a critical chiral building block in modern medicine. Its primary significance lies in its role as a key intermediate in the synthesis of Clopidogrel, an indispensable antiplatelet agent used globally to prevent ischemic events. The therapeutic activity of Clopidogrel resides almost exclusively in its (S)-enantiomer. Consequently, the efficient and enantiomerically pure synthesis of this intermediate is a paramount challenge in pharmaceutical manufacturing, demanding a synthesis strategy that is not only high-yielding and scalable but also impeccably stereocontrolled.
This guide provides an in-depth exploration of the principal synthetic pathways to this vital intermediate. We will move beyond simple procedural lists to dissect the underlying chemical principles, the rationale for methodological choices, and the practical considerations that guide process development. The focus is on providing researchers, chemists, and drug development professionals with a robust framework for selecting and optimizing a synthesis route that aligns with their specific objectives, whether they be laboratory-scale discovery or industrial-scale production.
Overview of Primary Synthetic Strategies
The synthesis of a single enantiomer from achiral precursors can be approached from several distinct strategic standpoints. For this compound, the methodologies can be broadly categorized into three classes, each with inherent advantages and challenges.
Caption: High-level overview of the three primary synthetic routes.
Pathway 1: The Classic Approach - Racemization and Resolution
This is the most traditional and often the first-explored route for obtaining a single enantiomer. The strategy is bifurcated: first, the synthesis of the racemic compound, followed by the separation of the desired (S)-enantiomer from its (R)-counterpart.
Step A: Synthesis of Racemic α-Amino Ester via Strecker Synthesis
The Strecker synthesis, first reported in 1850, remains a highly efficient method for preparing racemic α-amino acids and their derivatives.[1][2] It is a one-pot, three-component reaction involving an aldehyde (2-chlorobenzaldehyde), an ammonia source (ammonium chloride), and a cyanide source (potassium or sodium cyanide).[3][4]
Mechanism Rationale: The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia.[4][5] This imine is then attacked by the cyanide nucleophile to form an α-aminonitrile. The choice of cyanide source and pH is critical; the reaction requires careful handling due to the high toxicity of cyanide salts and the potential for liberating HCN gas. Subsequent hydrolysis of the nitrile group under acidic conditions, followed by esterification with methanol, yields the racemic methyl ester.[1][3]
Caption: Workflow for the classical resolution pathway.
Step B: Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a physical separation process that leverages the different properties of diastereomers.[6] By reacting the racemic amino ester with a single enantiomer of a chiral acid (a resolving agent), two diastereomeric salts are formed. These salts, unlike enantiomers, have different physical properties, most critically, different solubilities in a given solvent system.[7]
Causality in Protocol Design:
-
Resolving Agent: L-(+)-tartaric acid is a common and cost-effective choice.[8][9] Its two carboxylic acid groups readily form salts with the amino group of the substrate.
-
Solvent System: The choice of solvent is the most critical parameter. It must be selected to maximize the solubility difference between the two diastereomeric salts. Solvents like acetone, acetonitrile, or methyl ethyl ketone are frequently employed.[8] The goal is to have one salt crystallize out of the solution while the other remains dissolved.
-
Temperature Control: Crystallization is highly temperature-dependent. The process often involves heating to dissolve the salts and then controlled cooling to induce selective precipitation of the less soluble diastereomer.
Experimental Protocol: Classical Resolution
Part 1: Synthesis of Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate
-
Imine Formation: To a stirred solution of 2-chlorobenzaldehyde (1 mol) and ammonium chloride (1.1 mol) in aqueous methanol, add potassium cyanide (1.1 mol) portion-wise while maintaining the temperature below 15°C.
-
Aminonitrile Synthesis: Stir the reaction mixture at room temperature for 12-16 hours. The formation of the α-aminonitrile intermediate will be observed.
-
Hydrolysis & Esterification: Acidify the mixture with concentrated sulfuric acid and add methanol. Reflux the solution for 8-12 hours to facilitate both hydrolysis of the nitrile and esterification of the resulting carboxylic acid.[8]
-
Isolation: After cooling, neutralize the mixture and extract the racemic ester with an organic solvent (e.g., dichloromethane). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic product.
Part 2: Resolution with L-(+)-Tartaric Acid
-
Salt Formation: Dissolve the crude racemic ester (1 mol) and L-(+)-tartaric acid (0.5 mol, as it's a diacid) in a suitable solvent (e.g., acetone) at an elevated temperature (e.g., 50-60°C).[9]
-
Crystallization: Slowly cool the solution to 0-5°C and hold for several hours. The diastereomeric salt of the (S)-amino ester with L-tartaric acid will preferentially crystallize.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration, wash with cold solvent, and dry. The optical purity can be enhanced by recrystallization.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane). Add a base, such as sodium carbonate, to neutralize the tartaric acid and liberate the free (S)-amino ester into the organic layer.[10]
-
Hydrochloride Salt Formation: Separate the organic layer, dry it, and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the final product, this compound. Collect the solid by filtration and dry.
| Parameter | Pathway 1: Classical Resolution |
| Starting Material | 2-Chlorobenzaldehyde |
| Key Reagents | KCN, NH4Cl, L-(+)-Tartaric Acid |
| Typical Yield | 35-45% (of theoretical 50%)[11] |
| Enantiomeric Excess (e.e.) | >99% after recrystallization |
| Advantages | Robust, well-established technology; uses inexpensive reagents. |
| Disadvantages | Theoretical yield is capped at 50%; requires recycling of the undesired enantiomer for efficiency; often solvent-intensive. |
Pathway 2: Asymmetric Synthesis - The Direct Approach
Asymmetric synthesis aims to directly form the desired (S)-enantiomer, thus avoiding the wasteful separation of a racemic mixture and offering a theoretical yield of 100%. This is typically achieved using a chiral catalyst or a chiral auxiliary.
Asymmetric Strecker Reaction
This is a modification of the classical Strecker synthesis where a chiral amine or a chiral catalyst is used to induce stereoselectivity.[4] A common approach involves using a chiral amine, such as (S)-1-phenylethylamine, in place of ammonia.[12] This forms a chiral imine intermediate. The subsequent cyanide addition occurs diastereoselectively, favoring one facial attack over the other due to steric hindrance imposed by the chiral auxiliary. The auxiliary is then cleaved in a later step.
Asymmetric Hydrogenation
A more atom-economical approach is the asymmetric hydrogenation of a prochiral enamide or imine precursor.[13] This method uses a transition metal complex (commonly Rhodium or Ruthenium) with a chiral ligand to deliver hydrogen to one face of the double bond preferentially.[14][15]
Causality in Catalytic System Design:
-
Precursor: An N-acetyldehydroamino ester or a suitable imine precursor is synthesized from 2-chlorobenzaldehyde.
-
Catalyst: The choice of metal and chiral ligand is paramount. Ligands like TangPhos or those from the ferrocenylphosphine family have shown high efficacy in creating a chiral pocket around the metal center, which dictates the stereochemical outcome of the hydrogenation.[14][16]
-
Reaction Conditions: Hydrogen pressure, solvent, and temperature must be meticulously optimized to achieve high conversion and enantioselectivity (e.e.).
Experimental Protocol: Asymmetric Hydrogenation (Conceptual)
-
Precursor Synthesis: Synthesize the prochiral precursor, methyl 2-acetamido-2-(2-chlorophenyl)acrylate, from 2-chlorophenylglycine or a related starting material.
-
Asymmetric Hydrogenation: In an inert atmosphere, charge a high-pressure reactor with the precursor, a suitable solvent (e.g., methanol, THF), and the chiral rhodium catalyst (e.g., [Rh(COD)2]BF4 with a chiral phosphine ligand, at a substrate-to-catalyst ratio of 1000:1 to 10000:1).
-
Reaction: Pressurize the reactor with hydrogen (e.g., 10-50 atm) and stir at a controlled temperature (e.g., 25-50°C) until hydrogen uptake ceases.
-
Deprotection & Isolation: After the reaction, remove the catalyst (e.g., by filtration through silica gel). Hydrolyze the N-acetyl group under acidic conditions.
-
Salt Formation: Isolate the product as the hydrochloride salt as described in Pathway 1.
| Parameter | Pathway 2: Asymmetric Catalysis |
| Starting Material | Prochiral imine or enamide precursor |
| Key Reagents | Chiral Rh or Ru catalyst, H2 gas |
| Typical Yield | 75-95% |
| Enantiomeric Excess (e.e.) | 95-99.5%[17] |
| Advantages | High theoretical yield; atom-economical; reduces waste streams. |
| Disadvantages | High cost and sensitivity of catalysts; requires high-pressure equipment; process optimization can be complex. |
Pathway 3: Biocatalysis - The Green Chemistry Route
Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes offer unparalleled stereoselectivity under mild, environmentally benign conditions (aqueous media, ambient temperature and pressure).
Enzymatic Kinetic Resolution
In this approach, an enzyme selectively reacts with only one enantiomer of the racemic starting material, allowing for the separation of the unreacted, desired enantiomer. For example, a lipase could be used to selectively hydrolyze the (R)-ester from the racemic mixture, leaving the desired (S)-ester untouched. A Chinese patent describes a method using immobilized penicillin acylase to resolve a protected precursor, (R,S)-N-phenylacetyl-2-chlorophenyl glycine, selectively hydrolyzing the (S)-amide to give (S)-2-chlorophenyl glycine.[18]
Experimental Protocol: Enzymatic Resolution (Conceptual)
-
Substrate Preparation: Synthesize racemic N-phenylacetyl-2-chlorophenyl glycine from the corresponding racemic amino acid.
-
Enzymatic Reaction: Suspend the racemic substrate in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0). Add immobilized penicillin acylase.[18]
-
Selective Hydrolysis: Stir the mixture at a controlled temperature (e.g., 30-37°C) for 12-24 hours. The enzyme will selectively cleave the phenylacetyl group from the (S)-enantiomer.
-
Separation: At the end of the reaction, filter off the immobilized enzyme (which can be recycled). The mixture will contain the desired (S)-2-chlorophenyl glycine and unreacted (R)-N-phenylacetyl-2-chlorophenyl glycine. Adjust the pH to separate the two based on their different solubility and acidic/basic properties.
-
Esterification and Salt Formation: Convert the isolated (S)-2-chlorophenyl glycine to the target methyl ester hydrochloride via reaction with methanol and thionyl chloride or HCl.[18]
| Parameter | Pathway 3: Biocatalysis |
| Starting Material | Racemic N-acyl amino acid or ester |
| Key Reagents | Specific enzyme (e.g., Lipase, Acylase) |
| Typical Yield | 40-48% (of theoretical 50%) |
| Enantiomeric Excess (e.e.) | >99% |
| Advantages | Extremely high selectivity; environmentally friendly ("green"); mild reaction conditions; recyclable catalyst. |
| Disadvantages | Limited to 50% yield in kinetic resolution; enzymes can be sensitive to conditions; may require specific substrates. |
Conclusion and Outlook
The synthesis of this compound offers a classic case study in the strategic application of stereoselective chemistry.
-
Classical Resolution remains a viable and robust method, particularly when the resolving agent is inexpensive and the undesired enantiomer can be efficiently racemized and recycled.
-
Asymmetric Catalysis represents the most elegant and efficient route in terms of atom economy and theoretical yield. Its industrial application is primarily dictated by the cost, activity, and stability of the chiral catalyst. Continuous research into more active and robust catalysts is making this the preferred route for large-scale manufacturing.
-
Biocatalysis is the frontier of green chemistry. While kinetic resolutions are inherently limited to a 50% yield, the development of engineered transaminases or other enzymes for the direct asymmetric synthesis from prochiral ketones could represent the future of this synthesis, combining high efficiency with environmental sustainability.
The optimal choice of pathway depends on a careful evaluation of project-specific factors, including scale, cost of goods, available equipment, environmental regulations, and process safety requirements.
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Benchchem. This compound. Benchchem.com.
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Grokipedia. Strecker amino acid synthesis. Grokipedia.
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Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistrynotes.com.
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Sketchy. Synthesis of Alpha-Amino Acids. Sketchy.com.
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Chemeurope.com. Strecker amino acid synthesis. Chemeurope.com.
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Wikipedia. Strecker amino acid synthesis. Wikipedia.org.
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Makino, K., Fujii, T., & Hamada, Y. Rhodium‐Catalyzed Asymmetric Hydrogenation Through Dynamic Kinetic Resolution: Asymmetric Synthesis of anti‐β‐Hydroxy‐α‐amino Acid Esters. Sci-Hub.
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Google Patents. (CN109574984A) Novel method for synthesizing clopidogrel hydrogen sulfate and intermediate thereof. Patents.google.com.
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Google Patents. (CN101747219A) Synthesis of clopidogrel impurity intermediate. Patents.google.com.
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Google Patents. (CN103509037A) Preparation method of clopidogrel and intermediate thereof. Patents.google.com.
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Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584-4671.
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Suthrapu, S., et al. (2013). An Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate. Synthesis, 45(05), 621-627.
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Synfacts. (2015). Aliphatic α-Amino Acids by Rhodium-Catalyzed Asymmetric Hydrogenation. Synfacts, 11(09), 0965.
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Google Patents. (CN101864464B) Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Patents.google.com.
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Patsnap Eureka. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Patsnap.com.
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Chen, W., et al. (2010). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 12(23), 5502-5505.
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Wikipedia. Chiral resolution. Wikipedia.org.
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Chemeurope.com. Chiral resolution. Chemeurope.com.
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An In-depth Technical Guide to (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride: A Key Chiral Intermediate in Clopidogrel Synthesis
Abstract
This technical guide provides a comprehensive analysis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, a critical chiral intermediate in the synthesis of the antiplatelet agent, Clopidogrel. While structurally a derivative of glycine, its primary mechanism of action in the pharmaceutical field is not through direct biological activity but as a pivotal precursor. This document will elucidate its physicochemical properties, stereospecific synthesis, and its integral role in the manufacturing of Clopidogrel. Furthermore, we will delve into the well-established mechanism of action of Clopidogrel, the end product of this intermediate's synthetic journey, to provide a complete context for its importance. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical synthesis and cardiovascular drug research.
Introduction: Defining the Role of a Crucial Precursor
This compound, also known as (S)-(+)-2-Chlorophenylglycine methyl ester hydrochloride, is a chiral compound whose significance in medicinal chemistry is intrinsically linked to its role as a building block for more complex pharmaceutical agents.[1] Initial investigations into compounds of this class have suggested potential for broad biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] However, the well-documented and industrially significant "action" of this specific molecule is its function as a key intermediate in the synthesis of the thienopyridine-class antiplatelet drug, Clopidogrel.[3][4]
The stereochemistry of this intermediate is of paramount importance. The (S)-configuration is essential for the synthesis of the pharmacologically active (S)-enantiomer of Clopidogrel. The (R)-enantiomer of Clopidogrel is devoid of antithrombotic activity and has been associated with adverse effects in preclinical studies. Therefore, the synthesis and quality control of this compound are critical steps in ensuring the efficacy and safety of the final drug product.
This guide will provide an in-depth exploration of this intermediate, from its synthesis and analytical characterization to its ultimate contribution to the therapeutic effect of Clopidogrel.
Physicochemical Properties and Stereochemistry
The molecular architecture of this compound is fundamental to its function as a chiral precursor.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl₂NO₂ | [2] |
| Molecular Weight | 236.09 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Chiral Center | (S)-configuration at the α-carbon | [2] |
| CAS Number | 213018-92-9 |
The (S)-configuration at the alpha-carbon is the most critical feature of this molecule. This specific spatial arrangement of the amino and 2-chlorophenyl groups is what allows for the stereospecific synthesis of the active enantiomer of Clopidogrel. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, which is advantageous for its use in subsequent synthetic steps.[1]
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the esterification of (S)-2-amino-2-(2-chlorophenyl)acetic acid.
Experimental Protocol: Esterification of (S)-2-amino-2-(2-chlorophenyl)acetic Acid
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
(S)-2-amino-2-(2-chlorophenyl)acetic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Hydrochloric acid (HCl) gas
-
Reaction vessel with reflux condenser and stirring mechanism
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry reaction vessel, suspend (S)-2-amino-2-(2-chlorophenyl)acetic acid in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the mixture. This step generates the hydrochloric acid catalyst in situ and protonates the amino group.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain reflux for a period sufficient to ensure complete esterification, typically monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol and volatile reagents under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound.
-
Purify the product by crystallization from a suitable solvent system to achieve high purity.[2]
Caption: Synthetic pathway for this compound.
Role as a Precursor in Clopidogrel Synthesis
The primary utility of this compound is its role as a key intermediate in the synthesis of Clopidogrel. The following scheme outlines a common synthetic route.
Synthetic Route to Clopidogrel
-
N-Alkylation: (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate is reacted with a suitable 2-(thiophen-2-yl)ethyl derivative, such as 2-(2-thienyl)ethyl tosylate, via a nucleophilic substitution reaction. This step attaches the thiophene-containing side chain to the amino group.[4]
-
Cyclization: The resulting intermediate, methyl (2S)-2-(2-chlorophenyl)-2-[[2-(2-thienyl)ethyl]amino]acetate, undergoes an intramolecular cyclization with formaldehyde in the presence of an acid catalyst. This reaction forms the tetrahydrothienopyridine ring system characteristic of Clopidogrel.
-
Salt Formation: The final Clopidogrel base is then typically converted to its bisulfate salt to improve its stability and facilitate its formulation into a pharmaceutical dosage form.
Caption: Synthetic pathway from the chiral intermediate to Clopidogrel Bisulfate.
Analytical Methods for Quality Control
Ensuring the chemical and, most importantly, the chiral purity of this compound is critical for the synthesis of a safe and effective final drug product.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the intermediate. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, allowing for their separation and quantification. Common CSPs for the separation of underivatized amino acid enantiomers include those based on macrocyclic glycopeptides like teicoplanin.[5]
Other Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and purity of the compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized intermediate.
-
Polarimetry: To measure the specific rotation of the compound, which can be an indicator of its enantiomeric purity.
Mechanism of Action of the Final Product - Clopidogrel
The "action" of this compound is ultimately realized through the pharmacological effect of Clopidogrel. Clopidogrel is a prodrug that requires metabolic activation to exert its antiplatelet effects.[1][6]
Metabolic Activation
-
Hepatic Metabolism: After oral administration, Clopidogrel is absorbed and undergoes a two-step oxidative metabolism primarily by cytochrome P450 (CYP) enzymes in the liver, including CYP2C19 and CYP3A4.[1][7]
-
Formation of the Active Metabolite: This process converts the inactive prodrug into a highly reactive thiol metabolite.[7][8]
Irreversible Inhibition of the P2Y12 Receptor
-
Target Receptor: The active metabolite of Clopidogrel selectively and irreversibly binds to the P2Y12 receptor, a G protein-coupled receptor found on the surface of platelets.[1][9]
-
Covalent Bonding: The reactive thiol group of the active metabolite forms a disulfide bridge with cysteine residues on the P2Y12 receptor.[9][10]
-
Inhibition of ADP Binding: This irreversible binding prevents adenosine diphosphate (ADP) from binding to the P2Y12 receptor.[6][9]
-
Downstream Signaling Blockade: By blocking ADP binding, the active metabolite inhibits the downstream signaling cascade that leads to platelet activation. This includes the inhibition of adenylyl cyclase and the subsequent activation of the glycoprotein IIb/IIIa receptor complex.[1][9]
-
Antiplatelet Effect: The inhibition of glycoprotein IIb/IIIa activation prevents platelets from aggregating, thereby exerting the antithrombotic effect.[1]
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A Comprehensive Spectroscopic Guide to (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, a chiral compound of significant interest in medicinal chemistry. As a key intermediate in the synthesis of various pharmaceutical agents, including the antiplatelet drug clopidogrel, a thorough understanding of its structural and chemical properties through spectroscopic analysis is paramount for quality control, process optimization, and regulatory compliance.
This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It delves into the causality behind experimental choices, offers field-proven insights for data acquisition and interpretation, and provides self-validating protocols to ensure scientific integrity.
Introduction to this compound
This compound, with the molecular formula C₉H₁₁Cl₂NO₂, is a chiral α-amino acid ester.[1][2] Its structure features a stereocenter at the α-carbon, a 2-chlorophenyl substituent, a methyl ester, and an amino group which is protonated to form the hydrochloride salt. This salt form enhances the compound's stability and solubility in polar solvents.
The precise stereochemistry and purity of this compound are critical for its intended use in pharmaceutical synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its identity, structure, and purity.
Molecular Structure and Properties:
| Property | Value | Source |
| IUPAC Name | methyl (2S)-2-amino-2-(2-chlorophenyl)acetate;hydrochloride | [2] |
| Molecular Formula | C₉H₁₁Cl₂NO₂ | [1] |
| Molecular Weight | 236.09 g/mol | [1][2] |
| CAS Number | 213018-92-9 | [2] |
| Appearance | White to Off-White Solid | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of all atoms in the molecule.
¹H NMR Spectroscopy
Expected Chemical Shifts and Interpretation:
The ¹H NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the protons of the amino group, and the methyl ester protons.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (C₆H₄) | ~7.3 – 7.5 | Multiplet | 4H | The protons on the 2-chlorophenyl ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chloro group.[2] |
| Methine (CH) | ~5.5 - 5.7 | Singlet | 1H | The proton attached to the chiral carbon is deshielded by the adjacent amino, ester, and aromatic groups. It is expected to be a singlet due to the absence of adjacent protons. |
| Amino (NH₃⁺) | ~8.5 - 9.0 | Broad Singlet | 3H | The protons of the ammonium group are acidic and often exchange with residual water in the solvent, leading to a broad signal. Its chemical shift can be concentration-dependent. |
| Methyl (CH₃) | ~3.7 | Singlet | 3H | The three protons of the methyl ester group are equivalent and appear as a sharp singlet.[2] |
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the compound and does not exchange with the NH₃⁺ protons as readily as D₂O.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better resolution.[4]
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID).
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
Expected Chemical Shifts and Interpretation:
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~170 | The carbonyl carbon of the ester group is highly deshielded and appears far downfield.[5][6] |
| Aromatic (C₆H₄) | ~125 - 135 | The six carbons of the 2-chlorophenyl ring will give rise to multiple signals in the aromatic region. The carbon attached to the chlorine atom will have a distinct chemical shift. |
| Methine (CH) | ~55 - 60 | The chiral carbon is attached to several electronegative groups, causing it to be deshielded. |
| Methyl (OCH₃) | ~52 | The methyl carbon of the ester group is relatively shielded and appears upfield.[5][6] |
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Switch the probe to the ¹³C nucleus.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition and Processing:
-
Follow similar processing steps as for ¹H NMR.
-
Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Caption: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the ammonium group, the C=O bond of the ester, and the C-O bonds, as well as vibrations from the aromatic ring.
Expected Absorption Bands and Interpretation:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (NH₃⁺) | 3100 - 2800 | Broad, Strong | The stretching vibrations of the N-H bonds in the primary ammonium salt appear as a broad and strong band.[7] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds of the methyl and methine groups. |
| C=O Stretch (Ester) | ~1750 - 1735 | Strong | The carbonyl stretch of the ester is a very characteristic and strong absorption.[8][9] |
| N-H Bend (NH₃⁺) | ~1600 - 1500 | Medium | Bending vibrations of the ammonium group.[7] |
| C=C Stretch (Aromatic) | ~1600, ~1475 | Medium | Skeletal vibrations of the aromatic ring. |
| C-O Stretch (Ester) | ~1250 - 1100 | Strong | The C-O single bond stretches of the ester group typically appear as two strong bands.[8] |
| C-Cl Stretch | ~750 | Strong | The out-of-plane bending of the C-H bonds on the ortho-substituted phenyl ring and the C-Cl stretch contribute to absorptions in this region. |
Experimental Protocol for FTIR-ATR Acquisition:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can be used to deduce its structure.
Expected Molecular Ion and Fragmentation Pattern:
For this compound, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate to observe the molecular ion of the free base.
-
Molecular Ion (M+H)⁺: The expected mass-to-charge ratio (m/z) for the protonated molecule [C₉H₁₀ClNO₂ + H]⁺ would be approximately 200.04. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 that is about one-third the intensity of the M peak.
Key Fragmentation Pathways:
Under ESI-MS/MS or with in-source fragmentation, several characteristic fragment ions would be expected:
-
Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment ion with an m/z of approximately 141.04.
-
Loss of the methyl group (-CH₃) from the ester: This is a less common fragmentation pathway for esters.
-
Cleavage of the C-C bond between the chiral carbon and the phenyl ring: This would lead to a fragment corresponding to the 2-chlorophenyl group.
-
Decarboxylation: Loss of CO₂ is a possibility under certain conditions.
The fragmentation of related 2-chlorophenyl compounds often involves the loss of the chlorine atom.[10][11]
Caption: Plausible fragmentation pathways in ESI-MS.
Experimental Protocol for ESI-MS Acquisition:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
Instrument Setup:
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
If fragmentation is observed, propose structures for the major fragment ions. For more detailed structural information, perform tandem MS (MS/MS) experiments.
-
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. Each technique offers complementary information that, when combined, confirms the molecular structure, the presence of key functional groups, and the molecular weight. The protocols and interpretive guidelines presented in this document are designed to empower researchers and drug development professionals to confidently assess the quality and integrity of this critical pharmaceutical intermediate, ensuring the reliability of downstream synthetic processes and the safety of the final active pharmaceutical ingredient.
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PubChem. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information. [Link]
-
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PubChem. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. National Center for Biotechnology Information. [Link]
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precisionFDA. METHYL (2S)-2-(2-CHLOROPHENYL)-2-(METHYL-(2-THIOPHEN-2-YLETHYL)AMINO)ACETATE. [Link]
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Pharmaffiliates. (R)-methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride. [Link]
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NIH. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]
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Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
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MDPI. Integral UV Spectrophotometric Methods for Determination of Clopidogrel Bisulphate and Metamizole Sodium in Rinse Waters from Industrial Equipment. [Link]
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ResearchGate. Determination of clopidogrel by visible spectrophotometry in pure form and pharmaceutical formulations. [Link]
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RSC Publishing. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. [Link]
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YouTube. FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. [Link]
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RSC Publishing. Exploring the nature of the clopidogrel–bromocresol green interaction via spectrophotometric measurements and quantum chemical calculations. [Link]
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Pharmaffiliates. (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate Salt. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Journal of Biomedical Research. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in. [Link]
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ResearchGate. Major FT-IR band assignments of free amino acids and their metal ion complexes (cm −1 ). [Link]
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American Chemical Society. Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. [Link]
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NIH. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. [Link]
-
ResearchGate. (PDF) Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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Solubility and stability of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
An In-Depth Technical Guide to the Solubility and Stability of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
Introduction
This compound is a chiral intermediate crucial in the synthesis of various pharmaceutical compounds.[1] Its molecular architecture, featuring a chiral α-carbon, a 2-chlorophenyl group, an amino group, and a methyl ester, makes its physicochemical properties—specifically solubility and stability—of paramount importance.[2] Understanding these characteristics is not merely an academic exercise; it is fundamental to ensuring the efficacy, safety, and shelf-life of any final drug product. Poor solubility can hinder bioavailability, while instability can lead to the formation of potentially toxic degradation products and a loss of therapeutic effect.
This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. It is designed to equip researchers and drug development professionals with both theoretical insights and practical, field-proven methodologies for assessing these critical parameters. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Physicochemical and Structural Characteristics
A thorough understanding of the compound's structure is the foundation for predicting and interpreting its behavior in different environments.
-
Core Structure: The molecule is built around a central chiral carbon atom with an (S)-configuration. This carbon is bonded to four distinct groups: a hydrogen atom, a 2-chlorophenyl ring, a primary amino group (-NH₂), and a methyl ester group (-COOCH₃).
-
Hydrochloride Salt: The compound is supplied as a hydrochloride salt. The protonation of the primary amino group to form an ammonium chloride salt (-NH₃⁺Cl⁻) is a deliberate chemical modification. This salt form significantly enhances the compound's polarity and, consequently, its aqueous solubility and stability compared to the free base.[2]
The interplay between the hydrophobic 2-chlorophenyl ring and the hydrophilic protonated amine and ester groups dictates the compound's solubility across a range of solvent systems. The ester linkage and the amino group are the primary sites of potential chemical instability.
Solubility Profile: A Predictive and Experimental Approach
Solubility is a critical determinant of a drug's absorption and bioavailability. For an intermediate like this compound, solubility in various solvents is also essential for reaction kinetics, purification, and formulation.
Theoretical Considerations
As a derivative of an amino acid ester, the compound's solubility is governed by several factors. While typical amino acids exist as zwitterions, the esterification of the carboxyl group and the formation of the hydrochloride salt modify this behavior. The protonated amine makes the molecule highly polar and favors solubility in polar protic solvents like water and lower alcohols. Conversely, the bulky and non-polar 2-chlorophenyl group contributes hydrophobic character, which will favor solubility in organic solvents. A general trend observed for related compounds is that solubility decreases as the hydrophobicity of the solvent increases (e.g., from methanol to ethanol to propanol).
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The causality behind this choice is that it allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solute, providing the most accurate measure of intrinsic solubility.
Workflow: Solubility Determination
Caption: Workflow for Shake-Flask Solubility Measurement.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, methanol, acetonitrile) in a sealed vial. The presence of excess solid is crucial for ensuring saturation.
-
Equilibration: Place the vials in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C to simulate room and physiological temperatures) for 24 to 48 hours. This extended period ensures that the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.0). Calculate the concentration of the compound in the original supernatant by accounting for the dilution factor.
Expected Solubility Data
While specific experimental data for this exact compound is not publicly available, a qualitative solubility profile can be predicted based on its structure. This data is essential for selecting appropriate solvents for synthesis, purification, and formulation.
| Solvent System | Polarity Index | Expected Solubility | Rationale |
| Water | 10.2 | High | The hydrochloride salt form promotes high aqueous solubility. |
| Methanol | 5.1 | High | Polar protic solvent, capable of hydrogen bonding.[1] |
| Ethanol | 4.3 | Moderate | Less polar than methanol, reducing solubility. |
| Acetonitrile | 5.8 | Moderate to Low | Polar aprotic solvent; solubility is often lower than in alcohols. |
| Dichloromethane | 3.1 | Low | Non-polar organic solvent, incompatible with the polar salt form. |
| Hexane | 0.1 | Very Low / Insoluble | Highly non-polar solvent. |
Stability Profile and Forced Degradation Studies
Stability testing is a regulatory requirement and a scientific necessity.[4][5] Forced degradation (stress testing) is an integral part of this process, designed to deliberately degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule.[6] This data is used to develop stability-indicating analytical methods and to predict the shelf-life of the substance.
Primary Degradation Pathways
Based on the functional groups present, the following degradation pathways are most probable:
-
Hydrolysis: The methyl ester linkage is the most likely point of hydrolytic attack. Under both acidic and, more rapidly, basic conditions, the ester can hydrolyze to form (S)-2-amino-2-(2-chlorophenyl)acetic acid and methanol. The hydrolysis of α-amino acid esters is a well-documented reaction.[7][8]
-
Oxidation: The primary amine is a potential site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.[9] This can lead to a variety of degradation products.
-
Thermal Degradation: Exposure to high temperatures can provide the energy needed to break chemical bonds, leading to complex decomposition pathways. For amines, thermal degradation can involve various reactions, including amide formation if other reactants are present.[10]
-
Photodegradation: Aromatic chlorides can be susceptible to photolysis, where UV light can induce cleavage of the carbon-chlorine bond.[11] The entire chromophoric structure can absorb light, leading to excited states that undergo degradation reactions. ICH Q1B guidelines provide a standardized approach for photostability testing.[12]
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An In-depth Technical Guide to the Key Intermediates in the Synthesis of Clopidogrel
This technical guide provides a comprehensive overview of the pivotal intermediates in the synthesis of Clopidogrel, an essential antiplatelet medication. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricate synthetic pathways, offering not just procedural steps but also the underlying scientific rationale for these methodologies. Our focus is on delivering a self-validating system of protocols, grounded in authoritative references, to ensure both scientific integrity and practical applicability.
Introduction: The Architectural Blueprint of Clopidogrel
Clopidogrel, chemically (S)-(+)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, is a thienopyridine derivative that plays a crucial role in preventing atherothrombotic events. Its synthesis is a multi-step process that hinges on the efficient and stereochemically controlled preparation of two key fragments: the chiral α-amino ester moiety derived from 2-chlorophenylglycine and the bicyclic tetrahydrothienopyridine core. The convergence of these two building blocks, or the stereoselective construction of the final molecule, defines the major industrial synthetic routes. This guide will illuminate the synthesis of the most critical intermediates, providing detailed protocols and expert insights into the process chemistry.
I. The Chiral Heart: (S)-(+)-2-Chlorophenylglycine Methyl Ester
The cornerstone of Clopidogrel's biological activity lies in its specific stereochemistry. The (S)-enantiomer is the active pharmaceutical ingredient (API), while the (R)-enantiomer is therapeutically inactive.[1] Consequently, the synthesis of the optically pure (S)-(+)-2-chlorophenylglycine methyl ester is a critical and often challenging step in the overall manufacturing process.
A. Synthesis of Racemic 2-Chlorophenylglycine Methyl Ester
The initial step involves the synthesis of the racemic methyl ester, typically through the esterification of racemic 2-chlorophenylglycine.
The esterification is commonly carried out using methanol as both the solvent and the reactant. An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Thionyl chloride (SOCl₂) and sulfuric acid (H₂SO₄) are frequently employed for this purpose. Thionyl chloride is highly effective as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is much more reactive towards methanol. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. Sulfuric acid is a strong acid and a good dehydrating agent, which also favors the formation of the ester.
| Parameter | Value | Source |
| Starting Material | Racemic 2-chlorophenylglycine | [2][3] |
| Reagents | Methanol, Thionyl Chloride (or Sulfuric Acid) | [2][3][4][5] |
| Temperature | 0-5 °C (for SOCl₂ addition), then reflux | [4] |
| Reaction Time | 4-6 hours | [2] |
| Typical Yield | >95% | [4] |
| Purity | >98.5% | [2] |
Step-by-Step Methodology:
-
In a suitable reaction vessel, suspend racemic 2-chlorophenylglycine in anhydrous methanol.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol and thionyl chloride under reduced pressure to obtain the crude racemic 2-chlorophenylglycine methyl ester hydrochloride.
-
The hydrochloride salt can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane) to yield the free base as an oil.[5]
B. Resolution of Racemic 2-Chlorophenylglycine Methyl Ester
The separation of the desired (S)-enantiomer from the racemic mixture is a pivotal step. Diastereomeric salt formation with a chiral resolving agent is the most common industrial method.
L-(+)-tartaric acid is a widely used resolving agent for this purpose due to its availability, low cost, and ability to form diastereomeric salts with the enantiomers of 2-chlorophenylglycine methyl ester that have significantly different solubilities.[2][6] The (S)-enantiomer's tartrate salt is less soluble in specific solvent systems, allowing for its selective crystallization. The choice of solvent is critical for efficient resolution; methanol or a mixture of methanol and acetone is often employed.[7]
| Parameter | Value | Source |
| Starting Material | Racemic 2-chlorophenylglycine methyl ester | [2][6] |
| Resolving Agent | L-(+)-tartaric acid | [2][6] |
| Solvent | Methanol | [6] |
| Temperature | 50-55 °C, followed by cooling | [7] |
| Typical Yield | ~40-45% (of the desired enantiomer) | [8] |
| Optical Purity (ee) | >99% | [5] |
Step-by-Step Methodology:
-
Dissolve the racemic 2-chlorophenylglycine methyl ester in methanol.
-
In a separate vessel, dissolve L-(+)-tartaric acid in methanol.
-
Add the tartaric acid solution to the racemic ester solution.
-
Heat the mixture to 50-55 °C to ensure complete dissolution, then gradually cool to room temperature and subsequently to 0-5 °C to induce crystallization.
-
The (S)-(+)-2-chlorophenylglycine methyl ester L-(+)-tartrate salt will precipitate.
-
Collect the crystals by filtration and wash with cold methanol.
-
The tartrate salt can be further purified by recrystallization to achieve the desired optical purity.
-
The free (S)-(+)-2-chlorophenylglycine methyl ester can be liberated by treating the tartrate salt with a base, such as sodium bicarbonate solution, and extracting with an organic solvent.[2]
II. The Bicyclic Scaffold: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
The tetrahydrothienopyridine moiety is the second key structural component of Clopidogrel. Its synthesis is a crucial part of the overall process, with several established routes.
A. Synthesis via Pictet-Spengler Reaction
A common and efficient method for constructing the tetrahydrothienopyridine ring system is the Pictet-Spengler reaction.[9][10][11] This reaction involves the cyclization of a β-arylethylamine (in this case, 2-(thiophen-2-yl)ethylamine) with an aldehyde or ketone, typically formaldehyde.
2-(Thiophen-2-yl)ethylamine is the starting material, which contains the thiophene ring and the ethylamine side chain necessary for the cyclization. Formaldehyde serves as the one-carbon electrophile that reacts with the amine to form an iminium ion intermediate. The subsequent intramolecular electrophilic substitution on the electron-rich thiophene ring leads to the formation of the piperidine ring fused to the thiophene. The reaction is acid-catalyzed to facilitate the formation of the iminium ion and the cyclization step. Ethanolic hydrogen chloride is often used as the source of acid.[12]
| Parameter | Value | Source |
| Starting Material | 2-(Thiophen-2-yl)ethylamine | [12] |
| Reagents | Formaldehyde, Ethanolic Hydrogen Chloride, Water | [12] |
| Temperature | 50-75 °C | [12] |
| Reaction Time | 20-30 hours (for imine formation), 5 hours (for cyclization) | [12] |
| Typical Yield | ~94% | [12] |
| Purity | High (obtained as crystalline hydrochloride salt) | [9] |
Step-by-Step Methodology:
-
In a reaction vessel, charge water, 2-(thiophen-2-yl)ethylamine, and formaldehyde.
-
Heat the mixture to 50-55 °C and maintain for 20-30 hours to form the intermediate imine.
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloroethane) and evaporate the solvent to isolate the imine.
-
In a separate vessel, dissolve the imine in ethanolic hydrogen chloride and water.
-
Heat the mixture to 65-75 °C and maintain for 5 hours to effect the Pictet-Spengler cyclization.
-
After the reaction is complete, treat with activated carbon to decolorize, and then cool the solution to 0-5 °C to crystallize the product.
-
Filter the solid, wash with a cold solvent, and dry to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.[12]
III. Convergent Synthetic Strategies and Key Intermediates
With the two primary building blocks in hand, the final assembly of Clopidogrel can be achieved through various convergent strategies. Alternatively, some synthetic routes build the molecule in a more linear fashion.
A. Route via N-Alkylation and Cyclization
This route involves the N-alkylation of the chiral amino ester with a derivative of 2-(thiophen-2-yl)ethanol, followed by cyclization.
This intermediate is prepared by the tosylation of 2-(thiophen-2-yl)ethanol.
2-(Thiophen-2-yl)ethanol is the precursor to the tetrahydrothienopyridine ring. Tosylation converts the hydroxyl group into a good leaving group (tosylate), which facilitates the subsequent nucleophilic substitution by the amino group of (S)-(+)-2-chlorophenylglycine methyl ester. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.
Step-by-Step Methodology:
-
Dissolve 2-(thiophen-2-yl)ethanol in a dry solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
Add triethylamine or pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction at 0 °C for several hours, monitoring by TLC.
-
After completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
The (S)-(+)-2-chlorophenylglycine methyl ester is then reacted with 2-(2-thienyl)ethyl tosylate to form an intermediate, which is subsequently cyclized with formaldehyde to yield Clopidogrel.[2]
B. The Strecker Synthesis Route
The Strecker synthesis provides an alternative and industrially significant route to Clopidogrel, often proceeding through racemic intermediates that require a final resolution step.[4][5]
This pathway involves a one-pot, three-component reaction between o-chlorobenzaldehyde, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile intermediate.
The Strecker synthesis is a classic method for preparing α-amino acids and their derivatives.[6] The reaction proceeds through the formation of an iminium ion from the aldehyde and the secondary amine (tetrahydrothienopyridine), which is then attacked by the cyanide ion. The resulting α-aminonitrile is a stable intermediate that can be isolated. This nitrile is then hydrolyzed, often under basic conditions, to the corresponding α-aminoamide. The amide is subsequently esterified to give racemic Clopidogrel.
Step-by-Step Methodology:
-
A solution of o-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is added to an aqueous solution of sodium cyanide at a controlled temperature (e.g., 25-35 °C) to form the α-aminonitrile.[4]
-
The α-aminonitrile is then hydrolyzed in situ to the α-aminoamide using a base like potassium hydroxide in a suitable solvent such as t-butanol.[5]
-
The resulting α-aminoamide is then esterified using methanol in the presence of an acid (e.g., sulfuric acid) and a methylating agent (e.g., dimethyl sulfate) to yield racemic Clopidogrel.[4]
-
The racemic Clopidogrel is then resolved using a chiral acid, such as L-camphorsulfonic acid, to isolate the desired (S)-enantiomer.[5]
Conclusion
The synthesis of Clopidogrel is a testament to the elegance and precision of modern pharmaceutical chemistry. The efficiency of the overall process is highly dependent on the successful and high-yielding preparation of its key intermediates. This guide has outlined the major synthetic pathways to these crucial building blocks, providing not only detailed experimental protocols but also the critical scientific reasoning that underpins these methods. For researchers and drug development professionals, a thorough understanding of these intermediates and their synthesis is paramount for process optimization, cost reduction, and ensuring the consistent quality of this life-saving medication. The continuous innovation in the synthesis of these intermediates will undoubtedly lead to more efficient and sustainable manufacturing processes for Clopidogrel in the future.
References
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Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. (URL: [Link])
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Sangshetti, J. N., et al. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(5), 416-433. (URL: [Link])
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van der Meijden, M. W., et al. (2007). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel: A Practical Application of a New Discovery. Organic Process Research & Development, 11(5), 875-879. (URL: [Link])
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The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])
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Grunewald, G. L., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of medicinal chemistry, 50(25), 6243-6253. (URL: [Link])
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The Alchemist's Guide to Chirality: An In-Depth Technical Review of Chiral Amino Acid Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Amino Acid Esters
Chiral amino acids and their ester derivatives are fundamental building blocks in the pharmaceutical and fine chemical industries. Their stereochemistry is paramount, as the biological activity of molecules is often dictated by their three-dimensional structure. The precise synthesis of enantiomerically pure amino acid esters is therefore a critical endeavor, enabling the development of novel therapeutics, peptidomimetics, and chiral catalysts. This guide provides a comprehensive overview of the state-of-the-art methodologies for the asymmetric synthesis of chiral amino acid esters, offering insights into the underlying principles, practical considerations, and the rationale behind experimental choices.
I. Organocatalytic Strategies: The Rise of Metal-Free Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering a metal-free and often more sustainable alternative to traditional methods.[1] These reactions are typically characterized by their operational simplicity and mild reaction conditions.[1]
A. Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids (CPAs) have proven to be highly effective Brønsted acid catalysts for a variety of asymmetric transformations, including the synthesis of α-amino acid esters.[2]
Mechanism and Rationale: The catalytic cycle of a CPA-catalyzed reaction typically involves the activation of an electrophile, such as an imine, through hydrogen bonding with the phosphoric acid. This interaction increases the electrophilicity of the imine and creates a chiral environment, directing the nucleophilic attack to one face of the molecule. The choice of a bisphenol-derived phosphoric acid over a BINOL-derived one can sometimes lead to superior enantioselectivity, highlighting the importance of the catalyst's steric and electronic properties in achieving high levels of stereocontrol.[2]
Workflow for Chiral Phosphoric Acid Catalyzed Synthesis of α-Amino Esters
Caption: CPA-catalyzed synthesis workflow.
Quantitative Data for Chiral Phosphoric Acid Catalyzed Synthesis
| Entry | Imine Substrate | Nucleophile | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | N-PMP-protected α-imino ester | Hantzsch ester | 5 | 95 | 98 | [2] |
| 2 | N-Boc-protected α-imino ester | Thiol | 10 | 92 | 95 | [3] |
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation of an α-Imino Ester [2]
-
Reaction Setup: To a dried vial, add the chiral phosphoric acid catalyst (5 mol%).
-
Reagent Addition: Add the α-imino ester (1.0 equiv) and the Hantzsch ester (1.2 equiv) to the vial.
-
Solvent: Dissolve the reagents in a suitable solvent, such as toluene (0.1 M).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or HPLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched α-amino acid ester.
B. Asymmetric Mannich Reaction
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that provides access to β-amino carbonyl compounds.[4] The asymmetric variant, often catalyzed by chiral organocatalysts, is a cornerstone for the synthesis of chiral β-amino acid esters.[5]
Mechanism and Rationale: In a typical organocatalyzed asymmetric Mannich reaction, a chiral catalyst, such as a thiourea derivative, activates the imine electrophile through hydrogen bonding.[6] Simultaneously, the catalyst's basic moiety can deprotonate the pronucleophile, generating an enolate. The catalyst then brings these two activated species together in a defined orientation, leading to a highly stereoselective C-C bond formation.[6] The use of α-chloroglycine esters as imino ester surrogates can be advantageous as they are more stable and easier to handle.[7]
Quantitative Data for Asymmetric Mannich Reaction
| Entry | Imine/Surrogate | Nucleophile | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | N-Boc-aldimine | Silyl ketene acetal | Thiourea | 99 | 98 | [8] |
| 2 | α-chloroglycine ester | 1,3-dicarbonyl | Aminothiourea | 97 | 97 | [7] |
| 3 | N-sulfonylimine | β-keto acid | Cinchonine-thiourea | 93 | good | [1][9] |
Experimental Protocol: Thiourea-Catalyzed Asymmetric Mannich Reaction [8]
-
Catalyst and Imine: To a solution of the chiral thiourea catalyst (1-10 mol%) in toluene, add the N-Boc-aldimine (1.0 equiv).
-
Nucleophile Addition: Add the silyl ketene acetal (1.2-1.5 equiv) dropwise to the mixture at the specified temperature (e.g., -78 °C).
-
Reaction Monitoring: Stir the reaction at the same temperature, monitoring its progress by thin-layer chromatography.
-
Quenching and Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue by column chromatography to yield the β-amino ester.
C. Chiral Phase-Transfer Catalysis
Chiral phase-transfer catalysis (PTC) is a versatile and environmentally friendly method for asymmetric synthesis. It is particularly well-suited for the alkylation of glycine derivatives to produce a wide range of unnatural amino acid esters.[10]
Mechanism and Rationale: In a typical PTC system for amino acid ester synthesis, a chiral quaternary ammonium salt transports an enolate, generated from a glycine Schiff base in the aqueous phase, into the organic phase.[10][11] Within the chiral environment of the ion pair in the organic phase, the enolate reacts with an alkylating agent. The stereochemical outcome is determined by the structure of the chiral catalyst, which shields one face of the enolate. Cinchona alkaloid-derived catalysts are commonly employed due to their ready availability and tunable structure.[11]
Quantitative Data for Chiral Phase-Transfer Catalysis
| Entry | Substrate | Alkylating Agent | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Glycine Schiff base | Benzyl bromide | Cinchonidinium salt | High | 88 | [10] |
| 2 | Glycine Schiff base | Allyl bromide | Cinchonidinium salt | Excellent | 75 | [11] |
Experimental Protocol: Asymmetric Alkylation of a Glycine Schiff Base via PTC [10]
-
Phase Preparation: In a round-bottom flask, dissolve the glycine Schiff base (1.0 equiv) and the chiral phase-transfer catalyst (1-10 mol%) in an organic solvent (e.g., toluene). Add an aqueous solution of a base (e.g., 50% KOH).
-
Alkylating Agent: Add the alkylating agent (1.1-1.5 equiv) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at the specified temperature (e.g., 0 °C to room temperature) for several hours.
-
Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.
II. Enzymatic Catalysis: Harnessing Nature's Catalysts
Enzymes offer unparalleled selectivity and efficiency in asymmetric synthesis, operating under mild, environmentally benign conditions. Lipases and transaminases are two classes of enzymes that have been extensively utilized for the synthesis of chiral amino acid esters.
A. Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases are particularly effective for the kinetic resolution of racemic amino acid esters through enantioselective hydrolysis or transesterification.[12][13]
Mechanism and Rationale: Lipases possess a chiral active site that preferentially binds and catalyzes the reaction of one enantiomer of a racemic substrate. In the case of hydrolysis, one enantiomer of the amino acid ester is selectively hydrolyzed to the corresponding amino acid, leaving the unreacted ester enantiomer in high enantiomeric excess.[12] The choice of lipase (e.g., from Candida antarctica or Pseudomonas species) and reaction conditions (e.g., solvent, acyl donor in transesterification) are crucial for achieving high enantioselectivity.[12][14]
Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Lipase-catalyzed kinetic resolution workflow.
Quantitative Data for Lipase-Catalyzed Kinetic Resolution
| Entry | Substrate | Enzyme | Method | Product | Yield (%) | ee (%) | Reference |
| 1 | Racemic α-amino ester | Candida antarctica Lipase B | Hydrolysis | (R)-ester | ~50 | >99 | [15] |
| 2 | Racemic N-acetyl-α-amino ester | Candida antarctica Lipase B | Interesterification | (S)-ester | 48 | 98 | [13] |
Experimental Protocol: Lipase-Catalyzed Hydrolysis of a Racemic Amino Acid Ester [12]
-
Enzyme Suspension: Suspend the lipase in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Substrate Addition: Add the racemic amino acid ester to the enzyme suspension.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by measuring the pH (due to the formation of the amino acid) or by chiral HPLC.
-
Separation: Once approximately 50% conversion is reached, stop the reaction. Separate the unreacted ester from the amino acid product by extraction at different pH values.
-
Purification: Purify the enantioenriched ester by standard techniques.
B. Transaminase-Catalyzed Asymmetric Synthesis
Transaminases (also known as aminotransferases) catalyze the transfer of an amino group from a donor molecule to a keto acid or ketone acceptor, providing a direct route to chiral amines and amino acids.[16]
Mechanism and Rationale: ω-Transaminases are particularly useful as they can accept a broad range of substrates.[17] The reaction proceeds via a ping-pong bi-bi mechanism involving a pyridoxal 5'-phosphate (PLP) cofactor.[18] The choice of the amino donor is critical to shift the reaction equilibrium towards the product side. Overcoming product inhibition is a key challenge, which can be addressed by using a biphasic system to remove the inhibitory by-product.[19]
Quantitative Data for Transaminase-Catalyzed Asymmetric Synthesis
| Entry | Substrate | Enzyme | Amino Donor | Yield (%) | ee (%) | Reference |
| 1 | 2-Oxobutyric acid | ω-Transaminase from Vibrio fluvialis | Benzylamine | 96 | >99 | [19] |
| 2 | Prochiral ketone | (S)-specific ω-Transaminase | L-Alanine | 92 | >99 | [17] |
Experimental Protocol: Transaminase-Catalyzed Synthesis of L-2-Aminobutyric Acid [19]
-
Reaction Mixture: Prepare an aqueous solution containing 2-oxobutyric acid (1.0 equiv), benzylamine (1.2 equiv), and the ω-transaminase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Biphasic System: Add an organic solvent (e.g., hexane) to the aqueous phase to create a biphasic system for in situ removal of the benzaldehyde by-product.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C).
-
Monitoring and Work-up: Monitor the formation of L-2-aminobutyric acid by HPLC. Upon completion, separate the aqueous phase.
-
Isolation: Isolate the product from the aqueous phase, for example, by ion-exchange chromatography.
III. Metal-Catalyzed Asymmetric Synthesis: Precision and High Throughput
Transition metal catalysis is a cornerstone of modern organic synthesis, offering high efficiency and enantioselectivity for a wide range of transformations.[20] Rhodium and ruthenium complexes are particularly prominent in the asymmetric synthesis of chiral amino acid esters.
A. Rhodium-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral enamides, such as dehydroamino acid esters, is one of the most well-established and industrially relevant methods for producing chiral amino acids.[20]
Mechanism and Rationale: Chiral rhodium complexes, typically featuring chiral phosphine ligands, catalyze the addition of hydrogen across the double bond of a dehydroamino acid ester with high enantioselectivity.[21] The mechanism is complex and has been the subject of extensive study. The stereochemical outcome is determined by the coordination of the substrate to the chiral metal center, which directs the hydrogen delivery from a specific face.[21] The choice of ligand is critical for achieving high enantioselectivity.
Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation
Caption: Rh-catalyzed asymmetric hydrogenation.
Quantitative Data for Rhodium-Catalyzed Asymmetric Hydrogenation
| Entry | Substrate | Catalyst | H₂ Pressure | Yield (%) | ee (%) | Reference |
| 1 | Methyl (Z)-α-acetamidocinnamate | Rh-(R,R)-DIPAMP | 3 atm | >95 | 95 | [20] |
| 2 | α-Dehydroamino ketone | Rh-phosphine complex | - | High | up to 99 | [22] |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation [21]
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand in a degassed solvent (e.g., methanol).
-
Substrate Addition: Add the dehydroamino acid ester to the catalyst solution.
-
Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Reaction: Stir the reaction at room temperature until the hydrogen uptake ceases.
-
Work-up and Analysis: Carefully vent the autoclave. Concentrate the reaction mixture and determine the enantiomeric excess of the product by chiral GC or HPLC. Purify the product by crystallization or chromatography.
B. Ruthenium-Catalyzed Asymmetric Synthesis
Ruthenium-based catalysts are also highly effective for various asymmetric transformations, including the synthesis of chiral amino acid derivatives through hydroalkylation and transfer hydrogenation.[5][23]
Mechanism and Rationale: Chiral ruthenium catalysts can facilitate dynamic kinetic asymmetric transformations, where a racemic starting material is converted into a single enantiomer of the product.[5] In the case of the hydroalkylation of racemic allylic alcohols, a single chiral ruthenium catalyst controls the stereoselectivity.[5] Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines offers a direct and operationally simple route to chiral amino alcohols, which are precursors to amino acids.[24]
Quantitative Data for Ruthenium-Catalyzed Asymmetric Synthesis
| Entry | Reaction | Substrate | Catalyst | Yield (%) | de/ee (%) | Reference |
| 1 | Hydroalkylation | Racemic allylic alcohol | Chiral Ru complex | High | High de | [5] |
| 2 | Transfer Hydrogenation | Unprotected α-ketoamine | Ru-diamine complex | High | >99 ee | [24] |
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation [24]
-
Reaction Setup: In a reaction vessel, combine the unprotected α-ketoamine (1.0 equiv) and the chiral ruthenium catalyst (1 mol%).
-
Hydrogen Source: Add a hydrogen source, such as a mixture of formic acid and triethylamine (5:2 ratio), and a suitable solvent (e.g., methanol).
-
Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 65 °C) and stir for the required time.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the resulting chiral amino alcohol by column chromatography or crystallization.
IV. Challenges and Future Outlook in Chiral Amino Acid Ester Synthesis
Despite the significant advances in the synthesis of chiral amino acid esters, several challenges remain, particularly concerning industrial-scale production.
Key Challenges:
-
Catalyst Cost and Stability: Many highly effective catalysts, especially those based on precious metals like rhodium and ruthenium, are expensive. Catalyst stability and recyclability are critical for cost-effective large-scale synthesis.
-
Substrate Scope: While many methods demonstrate excellent results for a range of substrates, the synthesis of sterically hindered or electronically challenging amino acid esters can still be problematic.
-
Racemization: The potential for racemization of the product under the reaction or work-up conditions is a constant concern and needs to be carefully controlled.
-
Scale-Up: Translating a successful lab-scale synthesis to an industrial process can be challenging. Issues such as mixing, heat transfer, and purification need to be addressed. For enzymatic reactions, enzyme stability and cofactor regeneration at scale are important considerations.[25]
Future Directions:
The field of chiral amino acid ester synthesis is continuously evolving. Future research will likely focus on:
-
The development of more active, robust, and cheaper catalysts from earth-abundant metals.
-
The design of novel organocatalysts with broader substrate scope and higher enantioselectivity.
-
The engineering of enzymes with improved stability and tailored substrate specificity.
-
The development of continuous flow processes for safer, more efficient, and scalable synthesis.
Conclusion
The synthesis of chiral amino acid esters is a vibrant and critical area of chemical research. The diverse array of methodologies, from organocatalysis and enzymatic transformations to transition metal catalysis, provides chemists with a powerful toolkit to access a vast range of enantiomerically pure building blocks. A thorough understanding of the underlying mechanisms and the rationale behind experimental choices is essential for the successful design and implementation of efficient and scalable synthetic routes. As the demand for complex chiral molecules continues to grow, innovation in this field will undoubtedly play a pivotal role in advancing drug discovery and the chemical sciences.
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A Technical Guide to the Biological Activity of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride Derivatives
Foreword: Unlocking the Therapeutic Potential of Chiral Amino Acid Esters
To our fellow researchers, scientists, and drug development professionals, this technical guide delves into the pharmacological landscape of derivatives of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. This chiral building block holds significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of prominent pharmaceutical agents.[1] Beyond its established role, the inherent structural features of this compound—a chiral center, an amino group, and a reactive ester moiety—present a fertile ground for the development of novel therapeutic agents with a wide spectrum of biological activities. This guide will explore the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives, with a focus on their potential as antiplatelet, antimicrobial, and cytotoxic agents. Our objective is to provide a comprehensive resource that not only outlines established knowledge but also inspires further investigation into this promising class of molecules.
The Core Moiety: this compound
The parent compound, this compound, is a chiral α-amino acid ester.[1] Its molecular structure is characterized by a 2-chlorophenyl group and an amino group attached to a stereogenic carbon center, with the (S)-configuration being crucial for its biological interactions.[1] The hydrochloride salt form enhances its stability and solubility, making it amenable to various synthetic transformations.[1]
| Property | Value |
| Molecular Formula | C₉H₁₁Cl₂NO₂ |
| Molecular Weight | 236.09 g/mol |
| Chirality | (S)-configuration at the α-carbon |
| Primary Use | Intermediate in pharmaceutical synthesis |
Table 1: Physicochemical properties of this compound.
The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its potential biological activities, such as antimicrobial and anticancer properties, are active areas of research.[1]
Synthetic Pathways to Bioactive Derivatives
The chemical versatility of this compound allows for the synthesis of a diverse library of derivatives. The amino and ester functionalities serve as key handles for molecular elaboration.
A quintessential example of its synthetic utility is in the production of the antiplatelet drug, clopidogrel. The synthesis involves a nucleophilic substitution reaction where the amino group of the parent compound reacts with a thiophene-containing moiety.[2][3][4] This is followed by a cyclization step to form the final thienopyridine ring system of clopidogrel.[5]
Caption: Generalized synthetic workflow for derivatization.
This fundamental reaction pathway can be adapted to introduce a wide array of substituents, leading to novel compounds with potentially different biological activities.
Antiplatelet Activity: Beyond Clopidogrel
The most well-documented biological activity of a derivative of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate is the antiplatelet effect of clopidogrel. Understanding its mechanism provides a framework for exploring similar activities in novel derivatives.
Mechanism of Action of Clopidogrel
Clopidogrel is a prodrug that requires in vivo metabolic activation to its active thiol metabolite.[6] This active metabolite irreversibly binds to the P2Y12 subtype of ADP receptors on the surface of platelets.[6] This binding prevents ADP from inducing platelet aggregation, thereby inhibiting the formation of blood clots.[6]
Caption: Clopidogrel's mechanism of antiplatelet action.
Evaluating Antiplatelet Activity of Novel Derivatives
The antiplatelet potential of new derivatives can be assessed using in vitro platelet aggregometry.[7][8] This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of a platelet agonist.
Experimental Protocol: In Vitro Platelet Aggregation Assay
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate as an anticoagulant.[9]
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 1000 rpm for 10 minutes) to separate the PRP from red and white blood cells.[9]
-
Preparation of Platelet-Poor Plasma (PPP): Further centrifuge the remaining blood at a high speed (e.g., 3000 rpm for 15 minutes) to obtain PPP, which is used as a blank.[9]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Assay Procedure:
-
Pre-warm PRP samples to 37°C.
-
Add the test compound (a derivative of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate) at various concentrations to the PRP and incubate.
-
Initiate platelet aggregation by adding a known agonist, such as adenosine diphosphate (ADP) or arachidonic acid.[8]
-
Measure the change in light transmission over time using a platelet aggregometer.
-
-
Data Analysis: Calculate the percentage inhibition of platelet aggregation for each concentration of the test compound compared to a control.
Antimicrobial Potential of Amino Acid Ester Derivatives
Amino acid derivatives are a known class of compounds with potential antimicrobial properties.[10] The structural features of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate derivatives, such as their amphiphilicity and potential to interact with microbial enzymes, make them interesting candidates for antimicrobial drug discovery.[10]
Screening for Antimicrobial Activity
The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[11][12][13]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains overnight in an appropriate broth medium. Adjust the turbidity of the microbial suspension to a McFarland standard (typically 0.5) to ensure a standardized cell density.[11]
-
Preparation of Test Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[11][14]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[11] Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[14]
-
Determination of MIC: The MIC is the lowest concentration of the test compound that visibly inhibits the growth of the microorganism.[11]
| Bacterial Strain | Type | Rationale for Inclusion |
| Staphylococcus aureus | Gram-positive | Common cause of skin and soft tissue infections. |
| Bacillus subtilis | Gram-positive | Often used as a model organism. |
| Escherichia coli | Gram-negative | A common cause of various infections and a model organism. |
| Pseudomonas aeruginosa | Gram-negative | Known for its resistance to multiple antibiotics. |
Table 2: Suggested bacterial strains for antimicrobial screening.
Cytotoxic Activity and Anticancer Potential
The evaluation of cytotoxicity is a critical step in drug discovery to assess the potential of a compound to kill or inhibit the proliferation of cancer cells.[15] Derivatives of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate can be screened for their cytotoxic effects against various cancer cell lines.
Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with various concentrations of the test derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[17][18][19] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 492 nm or 570-590 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
Caption: Workflow of the MTT cytotoxicity assay.
Concluding Remarks and Future Directions
The scaffold of this compound serves as a valuable starting point for the generation of novel bioactive compounds. The well-established antiplatelet activity of its derivative, clopidogrel, highlights the therapeutic potential embedded within this chemical class. By employing systematic derivatization strategies and robust biological screening assays, researchers can explore the antimicrobial and cytotoxic properties of new analogues. The detailed protocols provided in this guide offer a practical framework for such investigations. Future research should focus on establishing structure-activity relationships to guide the rational design of more potent and selective derivatives. Furthermore, elucidating the specific molecular targets and mechanisms of action of newly identified active compounds will be crucial for their advancement as potential therapeutic candidates.
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ClinicalTrials.gov. (2014). Salts of Clopidogrel: Investigation to ENsure Clinical Equivalence. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Retrieved from [Link]
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A Researcher's Comprehensive Guide to the Safe Handling and Management of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
This document provides an in-depth technical framework for the safe handling, storage, and emergency management of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (CAS No. 141109-17-3). As a crucial chiral intermediate in pharmaceutical research and development, particularly in the synthesis of advanced therapeutic agents, a complete understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere procedural lists to instill a foundational understanding of the "why" behind each safety recommendation, grounded in established chemical safety principles and authoritative data.
Hazard Identification and Compound Profile
A thorough risk assessment begins with a clear identification of the substance and its intrinsic hazards. This compound is a solid substance that presents several key risks upon exposure.[2] The following tables summarize its identity and formal hazard classifications according to the Globally Harmonized System (GHS).
Table 1: Compound Identification
| Identifier | Data |
|---|---|
| IUPAC Name | methyl 2-amino-2-(2-chlorophenyl)acetate;hydrochloride[2] |
| CAS Number | 141109-17-3[2] |
| Molecular Formula | C₉H₁₁Cl₂NO₂[2] |
| Molecular Weight | 236.09 g/mol [2] |
| Appearance | White to off-white solid[] |
Table 2: GHS Hazard Classification Summary | GHS Classification | Hazard Statement | Precautionary Statements (Selected) | Pictogram | Signal Word | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | H302: Harmful if swallowed[2] | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |
| Warning [2] | | Skin Corrosion/Irritation | H315: Causes skin irritation[2][5] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][6] | | | | Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2][5] | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | | | | Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[2][5] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | | |The Core Principle: Exposure Minimization
All handling protocols for this compound are built upon the principle of minimizing exposure to As Low As Reasonably Achievable (ALARA). Given its GHS classification, the primary routes of occupational exposure are:
-
Inhalation: The fine particulate nature of the solid poses a significant risk of respiratory tract irritation if it becomes airborne.[7]
-
Dermal Contact: Direct skin contact can lead to irritation.[2][5]
-
Ocular Contact: The compound is a serious eye irritant and can cause significant damage if it enters the eyes.[2][5]
-
Ingestion: Accidental ingestion is harmful.[2]
Therefore, all procedures must incorporate a multi-layered defense system combining engineering controls, administrative policies, and personal protective equipment.
Engineering Controls and Personal Protective Equipment (PPE): A Self-Validating System
The most effective safety protocols prioritize engineering controls to isolate the hazard at its source, with PPE serving as the final barrier of protection. This hierarchy is a self-validating system; proper use of engineering controls should result in minimal-to-no contamination of PPE.
Primary Engineering Control: The Chemical Fume Hood
Directive: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[7][8]
Causality: A fume hood provides constant negative pressure, drawing airborne particulates away from the researcher's breathing zone. This is the single most critical step in preventing respiratory exposure and minimizing the contamination of the broader lab environment.[9]
Personal Protective Equipment (PPE)
PPE is not a substitute for proper engineering controls but is essential for safeguarding against incidental contact and in the event of a spill.
Table 3: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves. | Inspect gloves for tears or holes before each use. Remove gloves using a proper technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste immediately.[7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | These are required to prevent airborne particles or splashes from reaching the eyes, which are particularly sensitive to this irritant compound.[6][7] |
| Body Protection | A buttoned laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Required when engineering controls are not available or during the cleanup of a significant spill where dust may be generated.[7] |
Standard Operating Protocol: Weighing and Solution Preparation
This protocol outlines the essential steps for safely handling the compound during a routine laboratory workflow.
-
Preparation and Pre-Handling:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as specified in Table 3.
-
Decontaminate the work surface within the fume hood.
-
Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the hood to minimize movement in and out of the controlled area.
-
-
Weighing the Compound:
-
Place the analytical balance inside the fume hood if possible. If not, place a weigh boat on the balance, tare it, and carefully transfer the boat to the fume hood.
-
Slowly and carefully transfer the desired amount of this compound from its stock container to the weigh boat using a clean spatula. Avoid any actions that could generate dust.
-
Securely close the primary stock container immediately after dispensing.
-
-
Solution Preparation:
-
Place the weigh boat containing the compound into the vessel intended for dissolution (e.g., a beaker or flask).
-
Carefully add the desired solvent, aiming the stream at the side of the vessel to avoid splashing the solid.
-
Stir or agitate as required to fully dissolve the compound.
-
-
Post-Handling and Decontamination:
-
Dispose of the used weigh boat and any contaminated consumables (e.g., pipette tips, wipes) into a designated solid hazardous waste container located within the fume hood.[9]
-
Wipe down the work surface and any equipment used with an appropriate decontaminating solution.
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[4][7]
-
Storage and Waste Management
Proper storage and disposal are critical for maintaining chemical integrity and ensuring long-term safety.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10] It should be kept away from incompatible materials such as strong oxidizing agents.[11] Some sources note potential sensitivity to air and moisture, suggesting that storage under an inert gas like argon or nitrogen may be beneficial for long-term stability.
-
Waste Disposal: All waste, including unused compound and contaminated materials, must be treated as hazardous.[7] Dispose of waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7][9] Never pour chemical waste down the drain.
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. The following workflow and procedures should be clearly posted in the laboratory.
Caption: Emergency Response Workflow for Personal Exposure.
-
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear full PPE, including respiratory protection.
-
Cover the spill with an absorbent, inert material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the material into a labeled hazardous waste container without creating dust.[7]
-
Decontaminate the area with an appropriate solvent and wash thoroughly.
-
-
Fire Response:
References
-
MSDS of D-(+)-Methyl-alpha-(2-Thienylethamino)(2-Chlorophenyl)acetateHydrochloride. Capot Chemical. [Link]
-
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride. Chemlead. [Link]
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How to Handle Research Compounds Safely. Maxed Out Compounds. [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
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Newly Synthesized Chemical Hazard Information for Your Laboratory. Vanderbilt University Environmental Health & Safety. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
Introduction
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its primary application lies in its role as a key intermediate in the synthesis of various pharmaceutical compounds, where its specific stereochemistry is crucial for biological activity and efficacy.[2] Notably, this compound is a precursor for the synthesis of the widely used antiplatelet agent, Clopidogrel.[3] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a robust and reproducible synthesis.
Chemical Reaction Scheme
The synthesis is based on the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] In this protocol, the chiral amino acid, (S)-2-amino-2-(2-chlorophenyl)acetic acid, is esterified using methanol in the presence of hydrochloric acid, which serves as both the catalyst and the salt-forming agent.
Caption: Reaction scheme for the Fischer esterification of (S)-2-amino-2-(2-chlorophenyl)acetic acid.
Starting Material: (S)-2-amino-2-(2-chlorophenyl)acetic acid
The enantiomeric purity of the final product is entirely dependent on the quality of the starting material. (S)-2-amino-2-(2-chlorophenyl)acetic acid can be obtained from commercial suppliers.[5] Alternatively, it can be prepared in the laboratory through the chiral resolution of the corresponding racemic mixture. A common and effective method for this resolution is the enantioselective hydrolysis of the N-phenylacetyl derivative of racemic 2-chlorophenyl glycine using an immobilized penicillin G acylase enzyme. This enzymatic approach can yield the desired (S)-enantiomer with high enantiomeric purity (>99%).[6]
Experimental Protocol
This protocol details the direct esterification of the optically pure (S)-amino acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) |
| (S)-2-amino-2-(2-chlorophenyl)acetic acid | 144750-42-5 | 185.61 | 1.0 |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | ~20-30 |
| Hydrochloric Acid (Concentrated, 37%) | 7647-01-0 | 36.46 | ~1.2 |
| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | For washing |
Equipment
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
-
Rotary evaporator
Procedure
-
Preparation of Methanolic HCl: In a well-ventilated fume hood, cautiously add concentrated hydrochloric acid (1.2 equivalents) dropwise to anhydrous methanol under cooling in an ice bath. This exothermic reaction generates hydrogen chloride gas dissolved in methanol.
-
Reaction Setup: To the freshly prepared methanolic HCl solution in the round-bottom flask, add (S)-2-amino-2-(2-chlorophenyl)acetic acid (1.0 equivalent).
-
Esterification: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to facilitate precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the collected white to off-white crystalline solid under vacuum to obtain this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the target compound.
Safety Precautions
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a fume hood.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and contact with skin. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.[7][8][9]
-
Thionyl Chloride (Alternative Reagent): If using thionyl chloride for esterification, extreme caution is necessary as it reacts violently with water and is toxic and corrosive.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline powder.
-
Melting Point: Literature values should be consulted for comparison.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group protons (a singlet), and the alpha-proton adjacent to the amino and chloro-phenyl groups. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the alpha-carbon.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The expected molecular weight is 236.09 g/mol .
-
Discussion
The Fischer esterification is an equilibrium-driven process. To ensure a high yield of the desired ester, a large excess of methanol is used to shift the equilibrium towards the product side, according to Le Châtelier's principle. The use of anhydrous conditions is critical, as the presence of water would favor the reverse reaction (hydrolysis of the ester). The hydrochloric acid serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol, and it protonates the amino group of the product, forming the stable and easily isolable hydrochloride salt.
The final product is typically purified by crystallization.[1] The choice of an anti-solvent like diethyl ether for washing helps to remove more soluble impurities without dissolving a significant amount of the desired product.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this important chiral intermediate for applications in pharmaceutical synthesis and drug discovery.
References
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The Fischer Esterification. (n.d.). Retrieved January 21, 2026, from [Link]
- CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents. (n.d.).
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Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Patsnap Eureka. (n.d.). Retrieved January 21, 2026, from [Link]
-
Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080. (n.d.). Retrieved January 21, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 21, 2026, from [Link]
- WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents. (n.d.).
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(R)-methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride | Chemical Name : (R) - Pharmaffiliates. (n.d.). Retrieved January 21, 2026, from [Link]
-
Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase | Request PDF. (2025, August 7). Retrieved January 21, 2026, from [Link]
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Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved January 21, 2026, from [Link]
-
SAFETY DATA SHEET - Carl ROTH. (n.d.). Retrieved January 21, 2026, from [Link]
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Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved January 21, 2026, from [Link]
-
Methyl 2-(2-chlorophenyl)acetate - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]
-
Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]
-
Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. (n.d.). Retrieved January 21, 2026, from [Link]
-
Safety Data Sheet - DC Fine Chemicals. (n.d.). Retrieved January 21, 2026, from [Link]2650_MSDS_EN.pdf)
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Application Notes & Protocols: The Strategic Role of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride in the Synthesis of Clopidogrel
Introduction: The Significance of a Chiral Building Block
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, a chiral compound of significant interest in medicinal chemistry, serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular architecture, featuring a 2-chlorophenyl group bonded to a chiral α-carbon with an (S)-configuration, is a key determinant of the stereochemical purity of the final active pharmaceutical ingredient (API).[1] This is particularly critical in the production of drugs like Clopidogrel, a potent antiplatelet agent, where the therapeutic efficacy is exclusively associated with the (S)-enantiomer.[3][4] The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to various reaction conditions.[1] This application note provides an in-depth guide to the utilization of this compound in the synthesis of Clopidogrel, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters.
The Synthetic Pathway: From Chiral Intermediate to Clopidogrel
The synthesis of Clopidogrel from this compound is a multi-step process that leverages the pre-existing chirality of the starting material to ensure the stereospecificity of the final product. The overall transformation involves the formation of a key intermediate, (S)-Methyl 2-(2-(thiophen-2-yl)ethylamino)-2-(2-chlorophenyl)acetate, followed by a cyclization reaction with formaldehyde.
Logical Workflow of Clopidogrel Synthesis
The synthesis of Clopidogrel from its key chiral intermediate can be visualized as a streamlined process. The initial step involves the liberation of the free amine from the hydrochloride salt, which then undergoes a nucleophilic substitution reaction. The subsequent cyclization and salt formation yield the final drug substance.
Caption: Logical workflow for the synthesis of Clopidogrel bisulfate.
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure the integrity of the synthesis.
Protocol 1: Preparation of (S)-Methyl 2-(2-(thiophen-2-yl)ethylamino)-2-(2-chlorophenyl)acetate hydrochloride
This protocol details the nucleophilic substitution reaction to form the key intermediate. The use of a phase transfer catalyst and appropriate base is crucial for driving the reaction to completion while minimizing side products.[3]
Materials:
-
This compound
-
2-(Thiophen-2-yl)ethanol
-
p-Toluenesulfonyl chloride
-
Dipotassium hydrogen phosphate
-
Toluene
-
Aqueous HCl
-
Acetone
Procedure:
-
Tosylation of 2-(Thiophen-2-yl)ethanol: In a suitable reactor, add 2-(thiophen-2-yl)ethanol (100 kg) to toluene (400 L). Add p-toluenesulfonyl chloride (163.2 kg) and a phase transfer catalyst. Stir the reaction mixture until the starting material is consumed (monitored by TLC or HPLC). The resulting product is 2-(2-Thienyl)ethyl tosylate.[3]
-
Nucleophilic Substitution: To the toluene solution containing 2-(2-Thienyl)ethyl tosylate, add dipotassium hydrogen phosphate (336.81 kg) and this compound (130 kg).[3]
-
Heat the reaction mixture to 100°C and stir for approximately 30 hours.[3] Monitor the reaction progress by HPLC until the starting materials are consumed.
-
Work-up and Extraction: Cool the reaction mixture to 30°C and add toluene (380 L) and water (1125 L). Separate the organic and aqueous layers. Extract the aqueous layer with toluene (100 L). Combine the organic layers and wash with water (250 L).[3]
-
Salt Formation: To the clear organic layer, add aqueous HCl (64 L) at 10°C. Stir for 1 hour to precipitate the hydrochloride salt of the product.[3]
-
Isolation and Purification: Filter the solid at 35°C and wash with toluene (100 L). The wet compound can be further purified by slurring in acetone to afford the title compound with high purity.[3]
Protocol 2: Synthesis of Clopidogrel from the Intermediate
This protocol describes the final cyclization step to form the thienopyridine ring system of Clopidogrel.
Materials:
-
(S)-Methyl 2-(2-(thiophen-2-yl)ethylamino)-2-(2-chlorophenyl)acetate hydrochloride
-
Formaldehyde solution (e.g., 37% in water)
-
Dichloromethane
-
Sodium carbonate solution
-
Sulfuric acid
-
Acetone
Procedure:
-
Free Base Formation: Dissolve the intermediate from Protocol 3.1 in dichloromethane. Cool the solution and adjust the pH to approximately 7.6 with a sodium carbonate solution to liberate the free amine.[3]
-
Cyclization: To the solution of the free base, add formaldehyde. The reaction proceeds via an electrophilic cyclization.[3]
-
Work-up and Isolation of Clopidogrel Base: After the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water. Concentrate the organic layer under vacuum to obtain the crude Clopidogrel base.[3]
-
Formation of Clopidogrel Bisulfate: Dissolve the crude Clopidogrel base in acetone. Cool the solution and slowly add sulfuric acid. Stir to induce crystallization of the bisulfate salt.[3]
-
Purification: The precipitated solid can be filtered, washed with acetone, and dried under vacuum to yield pure Clopidogrel bisulfate.[3]
Data Presentation and Characterization
The successful synthesis of Clopidogrel relies on achieving high yields and purity at each step. The following table summarizes typical quantitative data for this synthetic route.
| Parameter | This compound | (S)-Methyl 2-(2-(thiophen-2-yl)ethylamino)-2-(2-chlorophenyl)acetate hydrochloride | Clopidogrel Bisulfate |
| Molecular Formula | C₉H₁₁Cl₂NO₂[1] | C₁₅H₁₇Cl₂NO₂S[2] | C₁₆H₁₈ClNO₆S |
| Molecular Weight | 236.09 g/mol [1] | 346.27 g/mol [2] | 419.9 g/mol |
| Typical Yield | (Starting Material) | >70%[5] | >90% (from free base)[6] |
| Purity (HPLC) | >99% | >99.5%[3] | >99.5%[6] |
| Melting Point | Not specified | 180-182 °C[] | Not specified |
Mechanistic Insights and Rationale
The choice of reagents and reaction conditions is dictated by the underlying chemical mechanisms.
-
Chiral Integrity: The synthesis is designed to preserve the (S)-chirality of the starting material. The nucleophilic substitution reaction proceeds with retention of configuration at the chiral center.
-
Role of the Base: Dipotassium hydrogen phosphate in the nucleophilic substitution step acts as a base to neutralize the generated p-toluenesulfonic acid, driving the reaction forward.[3]
-
Electrophilic Cyclization: The final ring-forming step is an electrophilic aromatic substitution on the electron-rich thiophene ring. Formaldehyde, under acidic conditions, generates an electrophilic species that attacks the thiophene ring, leading to the formation of the thienopyridine core of Clopidogrel.[3]
Experimental Workflow Visualization
The following diagram illustrates the key transformations in the synthesis of Clopidogrel from its chiral precursor.
Caption: Key stages in the synthesis of Clopidogrel.
Conclusion
This compound is an indispensable chiral building block in the industrial synthesis of Clopidogrel. Its use ensures the stereochemical purity of the final drug product, which is paramount for its therapeutic efficacy. The protocols and insights provided in this application note offer a comprehensive guide for researchers and drug development professionals working on the synthesis of Clopidogrel and related compounds. Adherence to the detailed procedures and an understanding of the underlying chemical principles are essential for achieving high yields and purity in a reproducible manner.
References
- Der Pharma Chemica. (n.d.). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug.
- Benchchem. (n.d.). This compound | 213018-92-9.
- Guidechem. (n.d.). What is the synthesis method of Clopidogrel bisulfate and its intermediate?.
- Scimplify. (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) (CAS NO : 141109-19-5).
- Patsnap Eureka. (n.d.). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate.
- Unknown Source. (n.d.). (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride.
- Wikipedia. (n.d.). Clopidogrel.
- Google Patents. (n.d.). US20070225320A1 - Process for preparing clopidogrel.
- Google Patents. (n.d.). CN110862372A - Synthesis of clopidogrel intermediate (S) -2- (2-thiophene ethylamino) - (2-chlorphenyl) -methyl acetate.
- Google Patents. (n.d.). EP2298777A2 - Method for preparing clopidogrel and its derivatives.
- BOC Sciences. (n.d.). CAS 141109-19-5 (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride.
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- 4. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]
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- 6. Page loading... [wap.guidechem.com]
The Strategic Application of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride: A Chiral Building Block for Advanced Pharmaceutical Synthesis
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of contemporary drug discovery, the stereochemical architecture of a molecule is not merely a structural nuance but a critical determinant of its pharmacological activity, efficacy, and safety profile. Biological systems, being inherently chiral, often exhibit stereospecific interactions with drug molecules, meaning that one enantiomer of a chiral drug can elicit a desired therapeutic effect while its mirror image may be inactive or, in some cases, induce adverse effects.[1] This principle underscores the critical importance of chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).[2][3] (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride has emerged as a quintessential example of such a building block, valued for its utility in constructing a range of therapeutic agents.[4] Its most prominent application lies in the industrial-scale synthesis of the antiplatelet drug, clopidogrel.[5][6] This guide provides an in-depth exploration of the applications of this versatile chiral intermediate, complete with detailed protocols and expert insights to empower researchers in the fields of medicinal chemistry and process development.
Physicochemical and Structural Characteristics
The utility of this compound as a synthetic intermediate is underpinned by its distinct chemical and physical properties. The hydrochloride salt form enhances its stability and solubility in certain solvents, facilitating its handling and reaction setup.[4] The key structural features include a chiral center at the alpha-carbon with a defined (S)-configuration, an amino group that serves as a key nucleophilic handle, and a methyl ester moiety that can be further modified.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁Cl₂NO₂ | |
| Molecular Weight | 236.09 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol | |
| Purity (Typical) | ≥99% | |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. |
Core Synthetic Applications and Protocols
This compound is a versatile precursor for a variety of chemical transformations. Its primary utility stems from the reactivity of its primary amine and the latent carboxylic acid functionality of the methyl ester. The following sections provide detailed protocols for its key applications.
Application 1: N-Alkylation in the Synthesis of Clopidogrel Intermediate
A critical industrial application of this chiral building block is the N-alkylation reaction to produce (S)-methyl 2-((2-(thiophen-2-yl)ethyl)amino)-2-(2-chlorophenyl)acetate, a direct precursor to clopidogrel.[7] This reaction involves the nucleophilic attack of the primary amine on an alkylating agent, typically a sulfonate ester of 2-thiophene ethanol.
Caption: Workflow for the N-alkylation of the chiral building block.
Experimental Protocol: N-Alkylation
This protocol is adapted from a procedure outlined in patent literature for the synthesis of a key clopidogrel intermediate.[7]
Part A: Liberation of the Free Amine
-
Setup: In a three-necked flask equipped with a mechanical stirrer, add this compound (86 g, 0.3644 mol).
-
Dissolution: Add 300 mL of purified water to the flask and stir at room temperature until the solid is fully dissolved.
-
Neutralization: Prepare a solution of sodium carbonate (24 g) in 200 mL of purified water. Slowly add this solution dropwise to the reaction mixture with continuous stirring. The pH of the solution should become alkaline, indicating the formation of the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with dichloromethane (equal volume to the aqueous phase).
-
Washing: Combine the organic extracts and wash them three times with purified water.
-
Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the (S)-o-chlorophenylglycine methyl ester as a concentrated solution. This is used directly in the next step.
Part B: Nucleophilic Substitution
-
Setup: Transfer the concentrated (S)-o-chlorophenylglycine methyl ester solution to a 2000 mL three-necked flask.
-
Solvent Addition: Add succinonitrile (350 g) to the flask and heat the mixture to 75°C with stirring until the succinonitrile is completely molten and the starting material is dissolved.
-
Reagent Addition: Add thiophene-2-ethyl p-toluenesulfonate (113.0 g) to the reaction mixture.
-
Base Addition: Add a mixture of dipotassium hydrogen phosphate (160 g) in water.
-
Reaction: Maintain the reaction mixture at 75°C with vigorous stirring. Monitor the progress of the reaction by a suitable chromatographic technique (e.g., HPLC or TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Add purified water and dichloromethane and stir until all solids are dissolved. Separate the organic layer, and extract the aqueous layer once more with dichloromethane.
-
Purification: Combine the organic layers, wash twice with water, and then concentrate under reduced pressure to yield (S)-methyl 2-((2-(thiophen-2-yl)ethyl)amino)-2-(2-chlorophenyl)acetate.
Causality and Insights:
-
Liberation of the Free Amine: The starting material is a hydrochloride salt, where the amine is protonated. For the amine to act as a nucleophile, it must be deprotonated to its free base form. A mild inorganic base like sodium carbonate is sufficient for this purpose.
-
Choice of Alkylating Agent: Thiophene-2-ethyl p-toluenesulfonate is an effective alkylating agent because the tosylate group is an excellent leaving group, facilitating the nucleophilic substitution reaction.
-
Solvent System: The use of succinonitrile as a solvent in this patented process is noteworthy. It allows for a higher reaction temperature, which can increase the reaction rate, and it may also offer favorable solubility for the reactants.[7]
-
Base in Nucleophilic Substitution: Dipotassium hydrogen phosphate acts as a base to neutralize the p-toluenesulfonic acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
Application 2: Hydrolysis to the Chiral α-Amino Acid
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, (S)-2-amino-2-(2-chlorophenyl)acetic acid. This chiral amino acid is itself a valuable building block for the synthesis of other complex molecules and is also known as an impurity in the synthesis of clopidogrel.[8] The hydrolysis can be achieved under either acidic or basic conditions.
Caption: General scheme for the hydrolysis of the methyl ester.
Representative Protocol: Base-Catalyzed Hydrolysis
-
Setup: Dissolve this compound in a mixture of methanol and water in a round-bottom flask equipped with a reflux condenser.
-
Base Addition: Add a stoichiometric excess (e.g., 2-3 equivalents) of an aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC or HPLC.
-
Acidification: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Carefully acidify the solution with aqueous hydrochloric acid (HCl) to the isoelectric point of the amino acid (typically pH 5-6). This will cause the amino acid to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold water and then with a small amount of a cold organic solvent like ethanol or acetone to remove any remaining impurities. Dry the product under vacuum.
Causality and Insights:
-
Mechanism of Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion to yield the carboxylate.
-
Role of Acidification: The initial product of the basic hydrolysis is the sodium salt of the carboxylic acid. Acidification is necessary to protonate the carboxylate and the amine, leading to the precipitation of the zwitterionic amino acid at its isoelectric point.
-
Control of pH: Careful control of the pH during the work-up is crucial to maximize the yield of the precipitated amino acid.
Application 3: Synthesis of the Chiral Building Block via Esterification
The title compound is typically synthesized by the esterification of the corresponding chiral amino acid, (S)-2-amino-2-(2-chlorophenyl)acetic acid. This is a fundamental reaction for chemists who may wish to prepare the building block themselves.
Experimental Protocol: Esterification with Thionyl Chloride in Methanol
This method is a common and effective way to prepare amino acid methyl esters.[5]
-
Setup: In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), suspend (S)-2-amino-2-(2-chlorophenyl)acetic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension in an ice bath to 0-5°C.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise from the dropping funnel to the cooled suspension with vigorous stirring. An excess of thionyl chloride (e.g., 1.5-2.0 equivalents) is typically used.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 5-24 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove the excess methanol and thionyl chloride.
-
Isolation: The crude product, this compound, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Causality and Insights:
-
Role of Thionyl Chloride: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate. This intermediate is then attacked by methanol to form the methyl ester. The reaction also produces HCl in situ, which protonates the amino group, protecting it from side reactions and forming the final hydrochloride salt.
-
Anhydrous Conditions: It is crucial to use anhydrous methanol and to protect the reaction from atmospheric moisture, as thionyl chloride reacts violently with water.
-
Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Troubleshooting and Critical Parameters
-
Incomplete Reactions: In N-alkylation or esterification, incomplete reactions can be due to insufficient reaction time or temperature, or deactivation of reagents by moisture. Ensure all reagents and solvents are dry and consider extending the reaction time or increasing the temperature if necessary.
-
Racemization: The chiral center in this compound can be susceptible to racemization under harsh basic or acidic conditions, or at elevated temperatures for prolonged periods. It is important to carefully control the reaction conditions to maintain the stereochemical integrity of the molecule.
-
Low Yields in Hydrolysis: During the work-up of the hydrolysis reaction, ensure that the pH is carefully adjusted to the isoelectric point of the amino acid to maximize precipitation and yield.
-
Purification Challenges: The products of these reactions may require careful purification. Recrystallization is often an effective method. Choosing the right solvent system is key to obtaining a high-purity product.
Conclusion
This compound is a valuable and versatile chiral building block in pharmaceutical synthesis. Its strategic use, particularly in the synthesis of clopidogrel, highlights the importance of enantiomerically pure intermediates in modern drug development. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their synthetic endeavors, paving the way for the efficient and stereocontrolled synthesis of complex pharmaceutical agents.
References
-
PubChem. (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. Retrieved January 21, 2026, from [Link]
- Google Patents. (2010). CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
- Google Patents. (2013). CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
-
Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Retrieved January 21, 2026, from [Link]
- Google Patents. (2007). US20070225320A1 - Process for preparing clopidogrel.
-
Der Pharma Chemica. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Retrieved January 21, 2026, from [Link]
-
Patsnap Eureka. (2020). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Retrieved January 21, 2026, from [Link]
-
Tradeindia. (n.d.). S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino]acetate hydrochloride. Retrieved January 21, 2026, from [Link]
-
PMC. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (1966). The basic hydrolysis of amino acid esters. Retrieved January 21, 2026, from [Link]
-
IJSDR. (2023). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Retrieved January 21, 2026, from [Link]
-
Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved January 21, 2026, from [Link]
-
PMC. (2006). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved January 21, 2026, from [Link]
Sources
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- 4. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]
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- 7. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 8. ijsdr.org [ijsdr.org]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
Abstract
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a critical chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel.[1][2] The stereochemical integrity of its (S)-configuration at the α-carbon is paramount for the biological activity of the final drug product.[3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the robust, scalable, and efficient synthesis and purification of this key intermediate. We will explore the primary industrial strategies, delve into detailed step-by-step protocols, and address the critical aspects of quality control and process safety essential for large-scale manufacturing.
Introduction: The Strategic Importance of a Chiral Building Block
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound, a derivative of the non-proteinogenic amino acid 2-chlorophenylglycine, serves as a quintessential example. Its primary application is as a precursor to Clopidogrel, a P2Y12 platelet inhibitor widely used to prevent thrombotic events such as myocardial infarctions and strokes.[][5] The therapeutic efficacy of Clopidogrel is exclusively attributed to its (S)-enantiomer. Consequently, the production of the intermediate detailed herein must yield high chemical and, crucially, high enantiomeric purity to ensure the safety and effectiveness of the final API.
This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process logic, empowering scientific teams to not only replicate but also optimize and troubleshoot the manufacturing process.
Molecular Architecture and Physicochemical Properties
Understanding the molecule's structure is fundamental to designing effective synthesis and purification strategies. The hydrochloride salt form enhances both stability and solubility, which are advantageous properties for handling and subsequent reactions.[3]
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=71779080&t=l"]; A [label=""]; caption [label="Figure 1. Structure of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate HCl", fontsize=10]; } .
Caption: Molecular Structure of the Target Compound.
The key structural features include the 2-chlorophenyl group, a chiral α-carbon with (S)-configuration, a primary amino group (protonated in the hydrochloride salt), and a methyl ester moiety.[3] These functional groups dictate the molecule's reactivity and are the focal points of the synthetic and purification methodologies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl₂NO₂ | [3] |
| Molecular Weight | 236.09 g/mol | [6] |
| Appearance | White to off-white solid | [] |
| Chiral Center | (S)-configuration at C2 | [3] |
| IUPAC Name | methyl (2S)-2-amino-2-(2-chlorophenyl)acetate;hydrochloride | [3] |
| CAS Number | 213018-92-9 | [3] |
Strategic Pathways for Enantioselective Synthesis
Two principal strategies dominate the large-scale production of this compound: Asymmetric Synthesis and Classical Resolution of a Racemate . The choice between these routes often depends on factors like cost of starting materials, operational complexity, and throughput requirements.[7][8]
Caption: Workflow comparing the two primary synthetic routes.
-
Route A: Chiral Resolution: This is a widely used industrial method. It begins with the synthesis of a racemic mixture of the methyl ester. A chiral resolving agent, such as L-(+)-tartaric acid, is introduced to form two diastereomeric salts.[3] These salts possess different physical properties, most importantly solubility, allowing for their separation by fractional crystallization. The key advantage is the use of cheaper, achiral starting materials for the initial synthesis. A significant process efficiency gain is achieved if the undesired (R)-enantiomer can be isolated, racemized, and recycled back into the process.[3][9]
-
Route B: Asymmetric Synthesis: This approach involves the direct esterification of the already enantiopure (S)-2-amino-2-(2-chlorophenyl)acetic acid.[3] This route is more direct and avoids the separation of diastereomers. However, its economic viability is contingent on the availability and cost of the enantiopure starting amino acid, which itself must be produced via an asymmetric synthesis or resolution.[10][11]
Detailed Protocols and Methodologies
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All large-scale chemical syntheses must be preceded by a thorough hazard and operability (HAZOP) study and risk assessment.[12][13] Appropriate personal protective equipment (PPE) must be used at all times.
Protocol 1: Synthesis via Racemic Route and Chiral Resolution
This protocol is divided into three main stages: synthesis of the racemate, resolution, and final salt formation.
Stage A: Synthesis of Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
A common method involves the esterification of racemic 2-amino-2-(2-chlorophenyl)acetic acid.
-
Reaction Setup: To a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge methanol (5-10 volumes relative to the amino acid).
-
Esterification: Add racemic 2-amino-2-(2-chlorophenyl)acetic acid (1.0 eq). Cool the slurry to 0-5 °C.
-
Acid Catalyst: Slowly add thionyl chloride (1.2-1.5 eq) or bubble anhydrous hydrogen chloride gas through the mixture while maintaining the temperature below 15 °C.[14] The use of trimethylchlorosilane in methanol is also an effective system.[14]
-
Reaction: After the addition is complete, slowly warm the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours, monitoring the reaction progress by HPLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature and then further to 0-5 °C. The product hydrochloride salt will crystallize. The slurry can be concentrated under reduced pressure to facilitate further precipitation.
-
Filtration and Drying: Filter the solid product, wash with cold methyl tert-butyl ether (MTBE) or diethyl ether, and dry under vacuum at 40-50 °C to a constant weight.
-
Expected Yield: >95%
-
Purity (HPLC): >98%
-
Stage B: Chiral Resolution of the Racemate
-
Free Base Formation: Dissolve the racemic hydrochloride salt from Stage A in water (5-10 volumes). Cool to 10-15 °C. Adjust the pH to 8-9 by the slow addition of an aqueous base (e.g., sodium carbonate or ammonia solution) to liberate the free amino ester.[15]
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or toluene (3 x 5 volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the racemic free base as an oil.
-
Diastereomeric Salt Formation: Dissolve the racemic free base in a suitable solvent such as acetonitrile, acetone, or methyl ethyl ketone (5-10 volumes).[3] Add L-(+)-tartaric acid (0.5-0.6 eq) to the solution.
-
Selective Crystallization: Stir the mixture at a controlled temperature (typically 10-30 °C) for 12-24 hours.[3] The less soluble diastereomeric salt of the (S)-ester and L-tartaric acid will selectively precipitate.
-
Isolation: Filter the solid salt and wash with a small amount of the cold reaction solvent. The mother liquor, containing the more soluble (R)-ester salt, can be retained for racemization and recycling.
-
Drying: Dry the isolated (S)-tartrate salt under vacuum at 55-60 °C.[3]
Stage C: Liberation and Final Hydrochloride Salt Formation
-
Salt Dissociation: Suspend the dried (S)-tartrate salt in a biphasic system of water and an organic solvent (e.g., dichloromethane).
-
pH Adjustment: Cool to ~10 °C and add an aqueous base (e.g., aqueous ammonia) to adjust the pH to 8-9, breaking the tartrate salt and liberating the (S)-free base into the organic layer.[3]
-
Extraction and Wash: Separate the layers. Extract the aqueous layer again with the organic solvent. Combine the organic layers and wash with water.
-
HCl Salt Formation: To the resulting solution of the (S)-free base, add a stoichiometric amount of hydrochloric acid (either as a solution in isopropanol or as anhydrous gas) at ambient temperature.
-
Crystallization and Isolation: The this compound will precipitate. Cool the slurry to 0-5 °C to maximize yield, filter the product, wash with a cold non-polar solvent (e.g., hexane or heptane), and dry under vacuum.
Protocol 2: Asymmetric Synthesis via Direct Esterification
This protocol is more straightforward, assuming the availability of the chiral starting material.
-
Reaction Setup: Charge a glass-lined reactor with methanol (5-10 volumes) and (S)-2-amino-2-(2-chlorophenyl)acetic acid (1.0 eq).[3]
-
Acid Addition: Add concentrated hydrochloric acid (1.1-1.2 eq) or introduce anhydrous HCl gas while maintaining a low temperature.
-
Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for several hours until reaction completion is confirmed by HPLC.[3]
-
Purification by Crystallization: Upon completion, the purification is achieved via crystallization directly from the reaction mixture or after a solvent swap. This critical step is detailed in the next section.
Large-Scale Purification: The Art of Crystallization
Crystallization is the most critical unit operation for achieving the required high purity and for isolating the desired solid-state form (polymorph) of the final product.
Caption: A typical workflow for the large-scale crystallization process.
-
Solvent System Selection: The goal is to identify a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Common systems include isopropanol (IPA), methanol/toluene, or methanol/MTBE.
-
Dissolution: The crude, isolated hydrochloride salt is dissolved in the chosen solvent system at an elevated temperature (e.g., 60-70 °C) to ensure complete dissolution.
-
Controlled Cooling: The solution is cooled slowly and controllably. A linear cooling ramp (e.g., 10-20 °C per hour) is often employed to promote the growth of large, pure crystals, which are easier to filter and wash. Rapid cooling can lead to the formation of small, impure crystals or amorphous material.
-
Seeding (Optional but Recommended): To ensure consistency in crystal form and particle size, the solution can be seeded with a small amount of pure product crystals once it reaches a state of supersaturation.
-
Maturation: Once the target low temperature (e.g., 0-5 °C) is reached, the slurry is held (aged) for several hours with gentle agitation to allow crystallization to complete, maximizing the yield.
-
Isolation and Drying: The crystalline product is isolated using a centrifuge or a filter dryer. The filter cake is washed with a small volume of the cold crystallization solvent to remove residual impurities from the mother liquor. The product is then dried under vacuum at a controlled temperature (e.g., 40-50 °C) until the residual solvent content meets specification.
Quality Control and Analytical Characterization
Rigorous analytical testing is non-negotiable to ensure the final product meets all specifications before being used in API synthesis.
-
Chemical Purity (HPLC): A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is used to determine the chemical purity and quantify any process-related impurities.[16]
-
Enantiomeric Purity (Chiral HPLC): The enantiomeric excess (% ee) is the most critical quality attribute. This is determined using a specialized chiral HPLC column, often one with a polysaccharide-based chiral stationary phase (CSP) like amylose or cellulose derivatives.[17][18] The method must be validated to resolve the (S) and (R) enantiomers baseline. The typical specification is >99.5% ee.
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.[16]
-
-
Optical Rotation: Measurement of the specific rotation using a polarimeter provides a rapid confirmation of the correct enantiomer. For the (S)-enantiomer hydrochloride salt, a positive rotation is expected (e.g., [α]²⁵D = +58.5° (c = 1, methanol)).[3]
Process Safety Considerations for Scale-Up
Transitioning from a laboratory bench to a pilot plant or commercial facility introduces significant safety challenges, primarily related to thermal management and material handling.[7][12]
-
Thermal Hazard Assessment: All reaction steps, particularly the esterification with thionyl chloride and any neutralization or pH adjustment steps, must be evaluated for their thermal profile using techniques like Reaction Calorimetry (RC1) and Differential Scanning Calorimetry (DSC).[13] This data is crucial for designing adequate cooling capacity in the plant to prevent thermal runaways.[12]
-
Reagent Handling: Thionyl chloride and anhydrous HCl are corrosive and toxic. Large-scale operations require closed-system handling, scrubbers to neutralize off-gases, and appropriate material compatibility for all reactors and transfer lines.
-
Solvent Safety: The use of flammable solvents like methanol, MTBE, and acetone requires adherence to strict protocols for grounding and bonding to prevent static discharge, as well as operating in appropriately ventilated and classified areas.
-
Powder Handling: The final dried product is a fine powder. Appropriate containment (e.g., gloveboxes, ventilated enclosures) and respiratory protection should be used to prevent operator exposure during handling and packaging.
Conclusion
The large-scale synthesis of this compound is a well-established industrial process that demands precision in both execution and control. The choice between a chiral resolution pathway and an asymmetric synthesis route is a strategic decision based on process economics and raw material availability. Regardless of the chosen path, successful manufacturing hinges on a deep understanding of the underlying chemistry, meticulous control over crystallization for purification, and an unwavering commitment to process safety. The protocols and insights provided in this guide offer a robust framework for achieving the consistent, high-purity production of this vital pharmaceutical intermediate.
References
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ResearchGate. Large‐Scale Synthesis. [Link]
-
Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
National Center for Biotechnology Information. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. [Link]
-
ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]
-
Patsnap Eureka. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. [Link]
-
AZoM. Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. [Link]
-
Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. [Link]
-
Iris Biotech GmbH. Analyses of amino acids, Enantiomeric purity. [Link]
-
MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]
-
Der Pharma Chemica. An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. [Link]
-
Quick Company. A Novel Process For The Preparation Of (S) Methyl 2 Amino 2 (2 Chlorophenyl) Acetate Hydrochloride. [Link]
-
ACS Publications. Process Safety in the Pharmaceutical Industry Part II: Process Safety Labs and Instruments Used in Process Safety Labs for Thermal Hazards. [Link]
-
Chembest. (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride. [Link]
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Chemical Engineering Transactions. Intensification of Processes for the Production of Active Pharmaceutical Ingredients: Increase in Safety and Sustainability. [Link]
- Google Patents.
- Google Patents. Racemization of optically active 2-substituted phenylglycine esters.
-
ResearchGate. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]
-
PubChem. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. [Link]
-
ScienceDirect. The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. [Link]
-
National Center for Biotechnology Information. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]
-
National Center for Biotechnology Information. Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. [Link]
-
ResearchGate. V. A. Azov Resolution of racemic amine mixtures is an important preparation method for enantio. [Link]
- Google Patents. Resolution of racemic amino acids.
-
White Rose Research Online. Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. [Link]
-
Semantic Scholar. Enantioselective Synthesis of ò-amino acids: A Review. [Link]
-
PubMed. Studies on the symmetric synthesis of alpha-amino acids. II. New systems for highly specific asymmetric synthesis with conservation of the Chiral reagent. [Link]
-
Phenomenex. Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
-
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National Center for Biotechnology Information. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. [Link]
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PubChem. (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. [Link]
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ResearchGate. (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. [Link]
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Application Note: Comprehensive Quality Control of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
Abstract
This document provides a comprehensive suite of analytical methodologies for the quality control of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, a critical chiral intermediate in the synthesis of pharmaceuticals such as Clopidogrel.[][2] Ensuring the purity, identity, and chiral integrity of this starting material is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). The protocols herein are designed for researchers, analytical scientists, and quality control professionals, offering detailed, step-by-step procedures grounded in established regulatory principles, including those from the International Council for Harmonisation (ICH).
Introduction: The Critical Role of a Chiral Intermediate
This compound is a key building block in modern medicinal chemistry.[3] Its stereospecific configuration is fundamental to the pharmacological activity of the resulting API. The presence of its enantiomeric impurity, the (R)-isomer, or other process-related impurities can lead to reduced efficacy, altered pharmacological profiles, or adverse toxicological effects.
Therefore, a robust quality control strategy is not merely a procedural requirement but a foundational pillar of drug safety and development. This guide explains the causality behind each analytical choice, providing not just a method, but a framework for ensuring consistent quality. The workflow is designed to confirm identity, quantify purity and strength, control stereoisomeric integrity, and limit potentially harmful residual solvents.
Overall Quality Control Workflow
The following diagram outlines the logical flow of analysis for a batch release of this compound.
Caption: Overall Quality Control Testing Workflow.
Identification by Spectroscopic Methods
The initial step in quality control is the unambiguous confirmation of the chemical structure. A combination of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal, definitive evidence of identity.
Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
Principle: IR spectroscopy probes the vibrational modes of functional groups. The resulting spectrum is a unique molecular fingerprint. This technique is excellent for confirming the presence of key functional groups (ester carbonyl, amine hydrochloride, aromatic ring).
Methodology:
-
Sample Preparation: Prepare a Potassium Bromide (KBr) disc by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder and compressing the mixture into a thin, transparent pellet.
-
Background Collection: Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂, H₂O).
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Compare the acquired spectrum against a qualified reference standard.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| ~3100-2800 cm⁻¹ | N-H stretch (from amine hydrochloride), C-H aromatic and aliphatic stretches |
| ~1740 cm⁻¹ | C=O stretch (ester carbonyl) |
| ~1600, 1480 cm⁻¹ | C=C stretches (aromatic ring) |
| ~1220 cm⁻¹ | C-O stretch (ester) |
| ~760 cm⁻¹ | C-Cl stretch and ortho-substituted benzene ring C-H bend |
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR confirms the number of different types of protons, their connectivity, and chemical environment, while ¹³C NMR identifies the number of unique carbon atoms.
Methodology:
-
Solvent Selection: Use Deuterated Dimethyl Sulfoxide (DMSO-d₆) as the solvent due to the compound's solubility and the ability to observe exchangeable protons.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Interpretation: Chemical shifts (δ) should be referenced to tetramethylsilane (TMS) at 0.00 ppm. The observed shifts, multiplicities, and integrations must be consistent with the structure of this compound.
Expected Chemical Shifts (¹H NMR, 400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.5-9.0 | Broad singlet | 3H | -NH₃⁺ (Amine hydrochloride protons) |
| ~7.8-7.4 | Multiplet | 4H | Aromatic protons (C₆H₄Cl) |
| ~5.5 | Singlet | 1H | Chiral proton (-CH (NH₃⁺)) |
| ~3.7 | Singlet | 3H | Methyl ester protons (-OCH₃) |
Chromatographic Analysis for Purity and Stereoisomeric Integrity
Chromatography is the cornerstone for quantifying the active component (assay), detecting and quantifying impurities (related substances), and, critically, measuring the unwanted enantiomer.
Protocol: Assay and Related Substances by HPLC
Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their polarity. This method is stability-indicating, meaning it can separate the main component from its potential degradation products and process-related impurities.[4][5] A forced degradation study must be performed during method validation to prove this capability.[6]
Forced Degradation (Stress Testing): To ensure the method's specificity, the compound should be subjected to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and light) to generate potential degradants. The analytical method must demonstrate the ability to resolve the main peak from all degradation products formed.[7]
HPLC Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure the amine is protonated and gives sharp peak shapes. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analyte. |
| Gradient | Time (min) | %B |
| 0 | 20 | |
| 25 | 70 | |
| 30 | 70 | |
| 31 | 20 | |
| 40 | 20 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 220 nm | Wavelength at which the aromatic chromophore exhibits strong absorbance.[8] |
| Injection Vol. | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (80:20) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
System Suitability Test (SST): Before sample analysis, inject a standard solution five times and verify the following:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
Calculations:
-
Assay (%): (Area_sample / Area_std) × (Conc_std / Conc_sample) × Purity_std
-
Related Substances (%): (Area_impurity / Total_Area) × 100
Protocol: Enantiomeric Purity by Chiral HPLC
Principle: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard HPLC. A Chiral Stationary Phase (CSP) creates a transient diastereomeric complex with each enantiomer, leading to different interaction energies and, thus, different retention times. Polysaccharide-based CSPs are highly effective for this type of separation.[2][9][10]
Caption: Principle of Chiral Separation on a CSP.
Chiral HPLC Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Chiralcel® OD-H, 250 x 4.6 mm, 5 µm | A well-established polysaccharide-based CSP for separating a wide range of chiral compounds, including amino acid derivatives.[2] |
| Mobile Phase | n-Hexane / Isopropyl Alcohol / Diethylamine (90:10:0.1, v/v/v) | Normal phase conditions are often required for effective interaction with this type of CSP. Diethylamine is added to improve the peak shape of the basic amine. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 25 °C | Ambient temperature is typically sufficient. |
| Detection | UV at 220 nm | |
| Injection Vol. | 10 µL |
| Diluent | Mobile Phase | |
System Suitability Test (SST): Inject a resolution solution (containing both S and R enantiomers) and verify:
-
Resolution: ≥ 2.0 between the (S) and (R) peaks.
Calculation:
-
(R)-Enantiomer (%): (Area_(R)-isomer / (Area_(S)-isomer + Area_(R)-isomer)) × 100
-
Acceptance Criterion: Typically ≤ 0.15%
Residual Solvent Analysis by Gas Chromatography
Principle: Residual organic solvents used during synthesis must be controlled to levels that are safe for human health. The limits are defined by the ICH Q3C guideline.[11][12] Headspace Gas Chromatography (GC-HS) is the standard technique, as it allows for the analysis of volatile solvents without injecting the non-volatile sample matrix onto the GC column.[13]
GC-HS Conditions:
| Parameter | Condition |
|---|---|
| Instrumentation | Gas Chromatograph with Headspace Sampler and FID |
| Column | 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm |
| Carrier Gas | Nitrogen or Helium |
| Oven Program | 40 °C (hold 10 min), ramp to 240 °C at 10 °C/min, hold 10 min |
| Injector Temp. | 250 °C |
| Detector Temp. | 260 °C (FID) |
| Headspace Vial Temp. | 80 °C |
| Headspace Loop Temp. | 90 °C |
| Headspace Transfer Line Temp. | 100 °C |
| Diluent | Dimethyl Sulfoxide (DMSO) |
Procedure:
-
Standard Preparation: Prepare a standard solution in DMSO containing all potential residual solvents at their respective limit concentrations as per ICH Q3C.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in DMSO.
-
Analysis: Equilibrate the vials in the headspace autosampler and inject the vapor phase into the GC.
-
Quantification: Compare the peak areas of any solvents found in the sample to the peak areas in the standard solution.
Summary of Specifications
The following table provides a typical specification sheet for the release of this compound.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Solubility | USP <71> | Soluble in Methanol, slightly soluble in water |
| Identification by FTIR | IR Spectroscopy | Spectrum corresponds to that of the reference standard |
| Assay | HPLC | 98.0% - 102.0% (on as-is basis) |
| Enantiomeric Purity | Chiral HPLC | (R)-Enantiomer ≤ 0.15% |
| Related Substances | HPLC | Individual Impurity: ≤ 0.10%Total Impurities: ≤ 0.5% |
| Residual Solvents | GC-HS | Meets ICH Q3C requirements |
| Loss on Drying | USP <731> | ≤ 1.0% |
| Residue on Ignition | USP <281> | ≤ 0.2% |
References
- Shimadzu Corporation. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
- Filab. (n.d.). Residual solvent analysis with the ICH Q3C guideline.
- Slideshare. (n.d.). Q3C GUIDELINE FOR RESIDUAL SOLVENTS.
- ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published.
- Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
- BOC Sciences. (n.d.). CAS 141109-19-5 (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride.
- CORE. (2014, May 21). Chromatographic determination of clopidogrel bisulfate; detection and quantification of counterfeit Plavix® tablets.
- PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Journal of Global Trends in Pharmaceutical Sciences. (2011). Development and validation of stability indicating related substances method for clopidogrel bisulphate.
- GxP-CC. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Sigma-Aldrich. (n.d.). (S)-Methyl-2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride.
- ScienceDirect. (2003). Analysis of purity in 19 drug product tablets containing clopidogrel: 18 copies versus the original brand.
- World Journal of Pharmaceutical and Life Sciences. (2016, December 13). Separation and determination of process-related impurities of clopidogrel bisulphate by rp-hplc.
- Asian Journal of Pharmaceutical Analysis. (2024, December 5). A Review of Analytical Methods for Clopidogrel Bisulfate.
- Apollo Scientific. (n.d.). (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride.
- CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- Benchchem. (n.d.). This compound.
- PubChem. (n.d.). Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- YouTube. (2015, October 13). IR and NMR combo Packet Video Key.
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- 13. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
Applikations- und Protokollhandbuch: Derivatisierung von (S)-Methyl-2-amino-2-(2-chlorphenyl)acetat-Hydrochlorid für die chromatographische Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieses Dokument beschreibt detaillierte Protokolle für die chemische Derivatisierung von (S)-Methyl-2-amino-2-(2-chlorphenyl)acetat-Hydrochlorid, einem wichtigen pharmazeutischen Zwischenprodukt, für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC). Die vorgestellten Methoden zielen darauf ab, die Volatilität und chromatographischen Eigenschaften des Analyten zu verbessern und eine robuste und reproduzierbare Analyse zu ermöglichen, die für die Qualitätskontrolle und Stabilitätsstudien im Rahmen der pharmazeutischen Entwicklung unerlässlich ist.[1][][3]
Einleitung und wissenschaftlicher Hintergrund
(S)-Methyl-2-amino-2-(2-chlorphenyl)acetat ist ein zentraler Baustein in der Synthese von Clopidogrel, einem weit verbreiteten Thienopyridin-Derivat, das als Thrombozytenaggregationshemmer eingesetzt wird.[4] Die stereochemische Reinheit und genaue Quantifizierung dieses Zwischenprodukts sind von entscheidender Bedeutung für die Sicherheit und Wirksamkeit des fertigen pharmazeutischen Wirkstoffs (API). Die direkte Analyse des primären Amin-Esters mittels GC ist aufgrund seiner Polarität und geringen Flüchtigkeit problematisch, was oft zu schlechter Peakform und thermischem Abbau im Injektor führt.[5][6]
Die Derivatisierung wandelt den Analyten in eine für die Analyse besser geeignete Form um.[5][7] Für die GC-Analyse wird die polare primäre Aminogruppe durch eine Reaktion mit Trifluoressigsäureanhydrid (TFAA) in ein stabiles, flüchtiges N-Trifluoracetyl-Derivat umgewandelt.[8] TFAA ist ein hochreaktives Acylierungsreagenz, das schnell mit aktiven Wasserstoffatomen an Aminen und Hydroxylgruppen reagiert, wodurch die Polarität des Moleküls maskiert und seine Eignung für die GC-Analyse verbessert wird.[5]
Für die HPLC-Analyse, insbesondere zur Bestimmung der chiralen Reinheit, ist eine Derivatisierung nicht immer zwingend erforderlich, kann aber die chromatographische Trennung und Detektion verbessern.[9][10] In diesem Handbuch konzentrieren wir uns auf die Derivatisierung für die GC-Analyse, geben aber auch Einblicke in etablierte HPLC-Methoden zur direkten chiralen Trennung des nicht derivatisierten Analyten, wie sie in der pharmazeutischen Industrie üblich sind.[1][3]
Kausale Logik der Derivatisierung mit TFAA
Die Wahl von Trifluoressigsäureanhydrid (TFAA) als Derivatisierungsreagenz basiert auf mehreren Schlüsselfaktoren:
-
Hohe Reaktivität: TFAA ist das reaktivste und flüchtigste der gängigen fluorierten Anhydride, was eine schnelle und vollständige Reaktion mit der primären Aminogruppe des Analyten gewährleistet.[5] Die hohe Reaktivität wird durch den starken elektronenziehenden Effekt der drei Fluoratome verstärkt, der die Carbonylkohlenstoffe elektrophiler macht als bei Essigsäureanhydrid.
-
Verbesserte Volatilität und thermische Stabilität: Die Einführung der Trifluoracetylgruppe ersetzt die polare N-H-Bindung durch eine weniger polare N-C-Bindung. Dies reduziert die intermolekularen Wasserstoffbrückenbindungen, was zu einer signifikant erhöhten Flüchtigkeit und thermischen Stabilität des Derivats führt – beides entscheidende Voraussetzungen für eine erfolgreiche GC-Analyse.[5][7]
-
Charakteristische Massenspektren: Die Trifluoracetyl-Derivate erzeugen oft eindeutige und hochmolekulare Fragmente im Massenspektrometer, was die Identifizierung und Quantifizierung des Analyten erleichtert.[7]
-
Gute chromatographische Eigenschaften: Die resultierenden Derivate weisen in der Regel eine verbesserte Peakform auf und neigen weniger zum Tailing, was die Auflösung und Genauigkeit der Analyse verbessert.
Experimentelle Protokolle
Materialien und Reagenzien
| Material/Reagenz | Spezifikation | Anbieter (Beispiel) |
| (S)-Methyl-2-amino-2-(2-chlorphenyl)acetat HCl | Referenzstandard, >99% Reinheit | Sigma-Aldrich |
| Trifluoressigsäureanhydrid (TFAA) | Derivatisierungsqualität (GC), ≥99.0% | Sigma-Aldrich[4] |
| Ethylacetat | HPLC- oder GC-Restanalyse-Qualität | Merck |
| Pyridin oder Triethylamin (TEA) | Wasserfrei, >99% | Diverse |
| Stickstoff (N₂) | Hochrein (99.999%) | Diverse |
| Acetonitril | HPLC-Gradientenqualität | Diverse |
| Wasser | HPLC-Qualität | Diverse |
| n-Hexan | HPLC-Qualität | Diverse |
| Ethanol | Dehydratisiert, >99.5% | Diverse |
Sicherheitshinweis: Trifluoressigsäureanhydrid (TFAA) ist stark korrosiv, feuchtigkeitsempfindlich und giftig beim Einatmen. Alle Arbeiten müssen in einem gut funktionierenden Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) durchgeführt werden.
Protokoll 1: GC-MS-Analyse nach TFAA-Derivatisierung
Dieses Protokoll beschreibt die Umwandlung des Analyten in sein N-Trifluoracetyl-Derivat zur Verbesserung der Flüchtigkeit für die GC-MS-Analyse.
Workflow der GC-MS-Probenvorbereitung
Abbildung 1: Workflow der Probenvorbereitung und Derivatisierung für die GC-MS-Analyse.
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Wiegen Sie ca. 10 mg (S)-Methyl-2-amino-2-(2-chlorphenyl)acetat-Hydrochlorid genau in ein 2-mL-Reaktionsgefäß ein.
-
Lösen: Geben Sie 500 µL Ethylacetat in das Gefäß.
-
Neutralisation (Kausaler Schritt): Der Analyt liegt als Hydrochlorid-Salz vor. Die primäre Aminogruppe ist protoniert und daher nicht nukleophil genug, um mit dem TFAA zu reagieren. Die Zugabe einer milden organischen Base (z. B. 10-20 µL Pyridin oder Triethylamin) ist zwingend erforderlich , um das Hydrochlorid zu neutralisieren und das freie Amin für die Acylierungsreaktion freizusetzen. Mischen Sie die Lösung vorsichtig.
-
Derivatisierung: Geben Sie 100 µL Trifluoressigsäureanhydrid (TFAA) hinzu. Ein molarer Überschuss des Reagenzes stellt eine vollständige Umsetzung sicher.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad. Die erhöhte Temperatur beschleunigt die Reaktion.
-
Abkühlen: Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen.
-
Verdünnung: Verdünnen Sie die Probe mit Ethylacetat auf eine Endkonzentration von ca. 0.1 mg/mL. Dies ist eine typische Konzentration für eine GC-MS-Analyse, um eine Überladung der Säule zu vermeiden.[3]
-
Analyse: Überführen Sie die verdünnte Probe in ein GC-Vial und analysieren Sie sie umgehend mittels GC-MS.
Empfohlene GC-MS-Parameter (Startpunkt):
| Parameter | Einstellung | Begründung |
| GC-System | Agilent 7890B oder Äquivalent | Standard-GC-System für Routineanalysen. |
| Säule | DB-5ms (30 m x 0.25 mm, 0.25 µm) oder Äquivalent | Gering-polare Säule, gut geeignet für ein breites Spektrum von derivatisierten Analyten. |
| Trägergas | Helium, konstanter Fluss 1.2 mL/min | Inertgas mit guter Effizienz. |
| Injektor-Temperatur | 250 °C | Gewährleistet eine schnelle und vollständige Verdampfung des Derivats. |
| Injektionsvolumen | 1 µL, Split 20:1 | Verhindert Säulenüberladung und sorgt für scharfe Peaks. |
| Ofenprogramm | 100 °C (1 min), dann 15 °C/min bis 280 °C (5 min) | Starttemperatur unter dem Siedepunkt des Lösungsmittels, schneller Gradient zur Elution des Derivats. |
| MS-Transferline | 280 °C | Verhindert Kondensation des Analyten vor dem Eintritt in die Ionenquelle. |
| Ionenquelle | 230 °C, Elektronenstoßionisation (EI) bei 70 eV | Standardbedingungen für die Erzeugung reproduzierbarer Massenspektren. |
| Scan-Bereich | m/z 40-500 | Deckt das erwartete Molekülion und die charakteristischen Fragmente ab. |
Protokoll 2: Direkte chirale HPLC-Analyse (ohne Derivatisierung)
Für die Bestimmung der enantiomeren Reinheit ist eine direkte Analyse auf einer chiralen stationären Phase (CSP) oft die Methode der Wahl.[1][11] Eine Derivatisierung ist hier nicht notwendig.
Workflow der chiralen HPLC-Analyse
Abbildung 2: Vereinfachter Workflow für die direkte chirale HPLC-Analyse.
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Wiegen Sie ca. 10 mg (S)-Methyl-2-amino-2-(2-chlorphenyl)acetat-Hydrochlorid genau in ein 10-mL-Messkolben ein.
-
Lösen: Lösen Sie die Probe in der mobilen Phase und füllen Sie bis zur Marke auf.
-
Filtrieren: Filtrieren Sie die Lösung durch einen 0.45 µm Spritzenfilter, um Partikel zu entfernen, die das HPLC-System beschädigen könnten.
-
Analyse: Überführen Sie das Filtrat in ein HPLC-Vial und injizieren Sie es in das HPLC-System.
Empfohlene HPLC-Parameter (Startpunkt):
| Parameter | Einstellung | Begründung |
| HPLC-System | Agilent 1260 Infinity II oder Äquivalent | Standard-HPLC-System mit UV-Detektor. |
| Säule | Chiralcel OD-H (250 x 4.6 mm, 5 µm) oder Chiralpak IC | Polysaccharid-basierte CSPs sind sehr erfolgreich bei der Trennung von Enantiomeren pharmazeutischer Verbindungen.[3][12] |
| Mobile Phase | n-Hexan / Ethanol / Diethylamin (92:5:3, v/v/v) | Normalphasen-Bedingungen bieten oft eine gute Selektivität auf Chiralcel-Säulen. Diethylamin wird als basischer Modifikator zur Verbesserung der Peakform hinzugefügt.[][12] |
| Flussrate | 1.0 mL/min | Typische Flussrate für eine 4.6 mm ID Säule. |
| Säulentemperatur | 25 °C | Raumtemperatur ist ein guter Ausgangspunkt; die Temperatur kann zur Optimierung der Trennung angepasst werden. |
| Detektion | UV bei 220 nm | Wellenlänge, bei der der Phenylring des Analyten eine gute Absorption aufweist.[4] |
| Injektionsvolumen | 10 µL | Standardvolumen für analytische HPLC. |
Validierung und System-Eignungstest
Jede analytische Methode, die in einem regulierten Umfeld eingesetzt wird, muss validiert werden, um ihre Eignung für den vorgesehenen Zweck nachzuweisen.[1][] Die Validierungsparameter sollten den ICH-Richtlinien (Q2(R1)) entsprechen und umfassen typischerweise:
-
Spezifität/Selektivität: Die Fähigkeit, den Analyten eindeutig in Anwesenheit von Verunreinigungen und Matrixkomponenten zu bestimmen.
-
Linearität und Bereich: Nachweis, dass die Methode über einen definierten Konzentrationsbereich lineare Ergebnisse liefert.
-
Genauigkeit: Die Übereinstimmung zwischen dem gemessenen und dem wahren Wert.
-
Präzision: Die Streuung der Ergebnisse bei wiederholten Messungen (Wiederholpräzision, Laborpräzision).
-
Nachweis- und Bestimmungsgrenze (LOD/LOQ): Die niedrigste Konzentration des Analyten, die zuverlässig nachgewiesen bzw. quantifiziert werden kann.
-
Robustheit: Die Unempfindlichkeit der Methode gegenüber kleinen, beabsichtigten Variationen der Methodenparameter.
Vor jeder Analysensequenz muss ein System-Eignungstest (SST) durchgeführt werden, um sicherzustellen, dass das chromatographische System für die Analyse geeignet ist. Typische SST-Parameter umfassen Auflösung, Tailing-Faktor und Reproduzierbarkeit der Injektionen.
Fehlerbehebung
| Problem | Mögliche Ursache(n) | Lösung(svorschlag(e) |
| GC: Keine oder sehr kleine Peaks | Unvollständige Derivatisierung (unzureichende Base, Feuchtigkeit). | Stellen Sie sicher, dass eine Base zugegeben wird. Verwenden Sie wasserfreie Lösungsmittel und Reagenzien. |
| Thermischer Abbau im Injektor. | Reduzieren Sie die Injektortemperatur schrittweise. | |
| GC: Peak-Tailing | Aktive Stellen in der GC-Säule oder im Liner. | Verwenden Sie einen neuen, desaktivierten Liner. Konditionieren Sie die Säule. |
| Unvollständige Derivatisierung. | Optimieren Sie die Reaktionszeit und -temperatur. Erhöhen Sie den TFAA-Überschuss. | |
| HPLC: Schlechte Trennung der Enantiomere | Falsche chirale Säule oder mobile Phase. | Testen Sie verschiedene CSPs (z.B. Chiralpak-Serie). Variieren Sie das Verhältnis der Lösungsmittel in der mobilen Phase.[3] |
| Zu hohe Flussrate. | Reduzieren Sie die Flussrate, um die Effizienz zu erhöhen. | |
| HPLC: Breite Peaks | Zu starkes Lösungsmittel für die Probenauflösung. | Lösen Sie die Probe immer in der mobilen Phase. |
| Säulendegradation. | Spülen oder ersetzen Sie die Säule. |
Fazit
Die hier vorgestellten Protokolle bieten eine solide Grundlage für die zuverlässige Analyse von (S)-Methyl-2-amino-2-(2-chlorphenyl)acetat-Hydrochlorid. Die TFAA-Derivatisierung ist eine effektive Methode, um den Analyten für die GC-MS-Analyse flüchtig und stabil zu machen, wobei die Neutralisation des Hydrochloridsalzes ein entscheidender Schritt für den Erfolg der Reaktion ist. Für die Bestimmung der enantiomeren Reinheit bleibt die direkte chirale HPLC die bevorzugte Methode. Beide Ansätze erfordern eine sorgfältige Methodenentwicklung und -validierung, um genaue und reproduzierbare Ergebnisse in der pharmazeutischen Qualitätskontrolle zu gewährleisten.
Referenzen
-
Entwicklung und Validierung von Analysemethoden - Intertek Switzerland. (n.d.). Intertek. Abgerufen am 20. Januar 2026, von [Link]
-
Analytik: Methodenentwicklung und -validierung - HWI group. (n.d.). HWI group. Abgerufen am 20. Januar 2026, von [Link]
-
Welche Analysemethoden müssen validiert werden? - Lösungsfabrik. (2021, March 11). Lösungsfabrik. Abgerufen am 20. Januar 2026, von [Link]
-
GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. (2015, July-September). ResearchGate. Abgerufen am 20. Januar 2026, von [Link]
-
Trifluoressigsäureanhydrid - Wikipedia. (2025, March 15). Wikipedia. Abgerufen am 20. Januar 2026, von [Link]
-
Verifizierung von Arzneibuchmethoden im analytischen Labor - HHAC. (2017, February 27). HHAC. Abgerufen am 20. Januar 2026, von [Link]
-
Methodenentwicklung & Validierung in der pharmazeutischen Industrie. (n.d.). Mérieux NutriSciences. Abgerufen am 20. Januar 2026, von [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Semantic Scholar. Abgerufen am 20. Januar 2026, von [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Abgerufen am 20. Januar 2026, von [Link]
-
GC Derivatization. (n.d.). Unknown Source. Abgerufen am 20. Januar 2026, von [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Phenomenex. Abgerufen am 20. Januar 2026, von [Link]
-
(PDF) Determination of Clopidogrel by Chromatography. (2015, August 10). ResearchGate. Abgerufen am 20. Januar 2026, von [Link]
-
Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. Abgerufen am 20. Januar 2026, von [Link]
-
Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. (2002, January 15). PubMed. Abgerufen am 20. Januar 2026, von [Link]
-
development and validation of stability indicating related substances method for clopidogrel bysulphate. (2011, October-December). JGTPS. Abgerufen am 20. Januar 2026, von [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. ijsdr.org [ijsdr.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. drugfuture.com [drugfuture.com]
- 7. jfda-online.com [jfda-online.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. jgtps.com [jgtps.com]
Experimental setup for asymmetric synthesis using (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
Introduction: The Strategic Importance of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride in Asymmetric Synthesis
This compound is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its defined stereochemistry at the α-carbon is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). A primary application of this compound is as a key intermediate in the synthesis of Clopidogrel, a widely used antiplatelet agent for preventing thrombotic events such as heart attacks and strokes.[1] The therapeutic efficacy of Clopidogrel is almost exclusively attributed to its (S)-enantiomer, rendering the asymmetric synthesis of its intermediates a critical aspect of its manufacturing process.
This application note provides a detailed protocol for the N-alkylation of this compound with a suitable alkylating agent, a pivotal step in the multi-step synthesis of Clopidogrel. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology. We will delve into the causality behind the experimental choices, from the selection of reagents and solvents to the purification techniques, ensuring a comprehensive understanding of the synthetic process.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is fundamental to a successful synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl₂NO₂ | [2] |
| Molecular Weight | 236.09 g/mol | [2] |
| Appearance | White to off-white solid | |
| CAS Number | 213018-92-9 | [3] |
Reaction Principle: Nucleophilic Substitution
The core of this synthetic step is a nucleophilic substitution reaction. The amino group of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate, after being liberated from its hydrochloride salt by a base, acts as a nucleophile. It attacks an electrophilic carbon center of an alkylating agent, in this case, 2-(2-thienyl)ethyl tosylate, displacing the tosylate leaving group. The choice of a non-nucleophilic base is critical to prevent competing reactions and to ensure the free amine is available for the primary reaction. The use of a suitable solvent facilitates the interaction between the reactants and helps to control the reaction temperature.
Experimental Workflow
The overall experimental workflow for the synthesis of methyl (S)-(+)-α-(2-thienylethylamino)-(2-chlorophenyl)acetate hydrochloride is depicted below.
Caption: A flowchart of the key stages in the synthesis.
Detailed Experimental Protocol
This protocol is adapted from established industrial synthesis routes for Clopidogrel intermediates.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Quantity | Molar Eq. |
| This compound | 213018-92-9 | C₉H₁₁Cl₂NO₂ | 130 g | 1.0 |
| 2-(2-thienyl)ethyl tosylate | 40969-14-2 | C₁₃H₁₄O₃S₂ | (Calculated from precursor) | ~1.0 |
| Dipotassium hydrogen phosphate | 7758-11-4 | K₂HPO₄ | 336.8 g | ~3.5 |
| Toluene | 108-88-3 | C₇H₈ | 630 mL | - |
| Water (Deionized) | 7732-18-5 | H₂O | 1375 mL | - |
| Hydrochloric acid (aqueous) | 7647-01-0 | HCl | As needed | - |
Procedure
-
Reaction Setup:
-
To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add toluene (250 mL).
-
Add dipotassium hydrogen phosphate (336.8 g) to the toluene.
-
Add this compound (130 g).
-
Finally, add the previously prepared 2-(2-thienyl)ethyl tosylate in toluene.
-
-
N-Alkylation Reaction:
-
Stir the resulting suspension vigorously.
-
Heat the reaction mixture to 100°C and maintain this temperature for approximately 30 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to 30°C.
-
Add toluene (380 mL) and water (1125 mL) to the reaction vessel.
-
Stir the biphasic mixture for 15 minutes.
-
Stop stirring and allow the layers to separate.
-
Separate the organic (upper) layer.
-
Extract the aqueous layer with an additional portion of toluene (100 mL).
-
Combine all the organic layers.
-
Wash the combined organic phase with water (250 mL).
-
-
Product Isolation as Hydrochloride Salt:
-
To the clear organic layer, add aqueous hydrochloric acid (e.g., 64 L for a large-scale reaction, adjust volume as needed for lab scale) while maintaining the temperature at 10°C.
-
Stir the mixture for 1 hour at this temperature. A solid precipitate should form.
-
Filter the solid product at 35°C.
-
Wash the filter cake with toluene (100 mL).
-
-
Drying and Characterization:
-
Dry the obtained solid under vacuum to a constant weight.
-
The final product is methyl (S)-(+)-α-(2-thienylethylamino)-(2-chlorophenyl)acetate hydrochloride.
-
Characterize the product by determining its melting point and using spectroscopic methods (NMR, IR, MS).
-
Product Characterization and Validation
The identity and purity of the synthesized methyl (S)-(+)-α-(2-thienylethylamino)-(2-chlorophenyl)acetate hydrochloride should be confirmed through rigorous analytical techniques.
Physicochemical Properties of the Product
| Property | Expected Value | Source |
| Molecular Formula | C₁₅H₁₇Cl₂NO₂S | [2] |
| Molecular Weight | 346.27 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 180-182 °C | [4] |
| CAS Number | 141109-19-5 | [5] |
Spectroscopic Data
The following table provides expected spectroscopic data for the product, which is essential for verifying its structure and purity.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to thiophene protons are expected around δ 6.8–7.2 ppm, and chlorophenyl signals around δ 7.3–7.5 ppm.[3] |
| ¹³C NMR | Characteristic peaks for the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the ethyl chain are expected. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (of the hydrochloride salt), C=O stretching of the ester, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak ([M+H]⁺) at m/z 310.0 for the free base, with a characteristic isotopic pattern for the chlorine atom. |
Causality and Experimental Insights
-
Choice of Base: Dipotassium hydrogen phosphate is a mild, non-nucleophilic base. Its role is to neutralize the hydrochloride of the starting material, liberating the free amine for the nucleophilic attack. Its limited solubility in toluene necessitates vigorous stirring to ensure an efficient reaction at the liquid-solid interface.
-
Solvent Selection: Toluene is an effective solvent for this reaction as it is relatively non-polar, allowing for the separation of the inorganic base and byproducts during the aqueous work-up. Its high boiling point is also suitable for the required reaction temperature.
-
Reaction Temperature and Time: The elevated temperature (100°C) and long reaction time (30 hours) are necessary to overcome the activation energy of the reaction and drive it to completion, especially given the heterogeneous nature of the reaction mixture.
-
Acidification for Isolation: The product is an amine and is soluble in organic solvents in its free base form. Conversion to the hydrochloride salt by adding aqueous HCl renders it insoluble in toluene, facilitating its isolation by precipitation and filtration. This also serves as a purification step.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Toluene is flammable and toxic; handle with care and avoid inhalation or skin contact.
-
Hydrochloric acid is corrosive; handle with appropriate caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Conclusion
This application note provides a comprehensive and detailed protocol for the asymmetric synthesis of methyl (S)-(+)-α-(2-thienylethylamino)-(2-chlorophenyl)acetate hydrochloride, a key intermediate in the production of Clopidogrel. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can reliably synthesize this important chiral building block. The provided characterization data serves as a benchmark for validating the identity and purity of the final product, ensuring the integrity of subsequent synthetic steps in drug development and manufacturing.
References
-
PubChem. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. [Link]
-
Patsnap. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. [Link]
-
Der Pharma Chemica. An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. [Link]
- Google Patents.
-
PubMed. Developments in the Synthesis of the Antiplatelet and Antithrombotic Drug (S)-clopidogrel. [Link]
-
IJSDR. SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. [Link]
-
Pharmaffiliates. Clopidogrel - Impurity F. [Link]
-
AR Life Sciences. Clopidogrel Intermediates Exporters in India. [Link]
-
Wikipedia. Glycine methyl ester hydrochloride. [Link]
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- 2. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride | C15H17Cl2NO2S | CID 23635839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride | 141109-19-5 | Benchchem [benchchem.com]
- 4. ijsdr.org [ijsdr.org]
- 5. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]
The Crucial Role of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate in Clopidogrel Impurity Synthesis: An Application Guide
Introduction: Contextualizing the Challenge of Clopidogrel Purity
Clopidogrel, marketed as its hydrogen sulfate salt, is a cornerstone antiplatelet therapy, pivotal in the prevention of atherothrombotic events in patients with a history of myocardial infarction, stroke, or established peripheral artery disease.[1] As a prodrug, its therapeutic efficacy hinges on its metabolic activation in the liver to an active thiol metabolite that irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets. The stereochemistry of clopidogrel is critical; only the (S)-enantiomer possesses the desired pharmacological activity, while the (R)-enantiomer is inactive.[] Consequently, the control of impurities, particularly stereoisomeric and process-related impurities, is of paramount importance in the manufacturing of clopidogrel to ensure its safety and efficacy.
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of a key starting material, (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, in the synthesis of critical clopidogrel impurities. A thorough understanding of impurity formation and the availability of pure impurity standards are essential for the development of robust analytical methods for quality control and stability testing of the active pharmaceutical ingredient (API) and its finished dosage forms.
The Central Intermediate: this compound
This compound is a chiral building block that serves as a linchpin in the synthesis of (S)-clopidogrel. Its enantiopurity is a critical determinant of the final product's stereochemical integrity. However, this intermediate can also be a source of impurities or can be utilized to strategically synthesize known impurities for analytical standard preparation.
Synthesis of Key Clopidogrel Impurities
This section details the synthesis of two critical impurities: Impurity A (the carboxylic acid metabolite) and Impurity C (the inactive R-enantiomer). These impurities are often monitored in quality control procedures for clopidogrel.
Synthesis of Clopidogrel Impurity A: The Carboxylic Acid Derivative
Clopidogrel Impurity A, chemically known as (+)-(S)-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid hydrochloride, is a major inactive metabolite of clopidogrel and can also be formed through hydrolysis of the ester group in the clopidogrel molecule.[] Its synthesis is crucial for its use as a reference standard in analytical methods.
The formation of Impurity A from clopidogrel is a straightforward hydrolysis reaction of the methyl ester. This can occur under both acidic and basic conditions. During the synthesis of clopidogrel, incomplete esterification or exposure of the final product to moisture and non-neutral pH can lead to the formation of this impurity.
This protocol first describes the synthesis of the racemic acid, which is then resolved to obtain the desired (S)-enantiomer (Impurity A).
Part I: Preparation of Racemic Clopidogrel Acid
-
Reaction Setup: In a clean, dry 5-liter four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge clopidogrel free base (obtained from clopidogrel bisulfate), sodium hydroxide (80 g, 2 mol), methanol (3000 mL), and water (80 mL).[1][3]
-
Reflux: Heat the reaction mixture to reflux (approximately 60-66°C) and maintain for 24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) for the complete disappearance of the starting material.
-
Solvent Removal: After completion of the reaction, distill off the methanol completely under vacuum at a temperature below 50-55°C.[1]
-
Work-up: To the resulting residue (sodium salt of the acid), add 1000 mL of purified water to dissolve the salt.[1] Adjust the pH of the solution to 5-6 using a 35% aqueous hydrochloric acid solution.[1]
-
Extraction: Extract the acidic aqueous layer with dichloromethane (3 x 3 L).[1]
-
Crystallization: Distill off approximately 70% of the dichloromethane layer under vacuum at 40-45°C. A solid precipitate will form. Stir the mixture for 15 minutes at 25-35°C to ensure complete precipitation.[1]
-
Isolation and Drying: Chill the mixture to 0-5°C and stir for an additional 15 minutes. Filter the solid and wash the cake with chilled dichloromethane (2 x 125 mL). Dry the solid in a hot air oven at 50-55°C for 2 hours.[1]
Part II: Resolution of Racemic Clopidogrel Acid to Obtain Impurity A
-
Reaction Setup: In a clean, dry 3-liter four-necked round-bottom flask, charge acetonitrile (2576 mL) and racemic clopidogrel acid (112 g, 0.3253 mol). Stir for 10 minutes at 25-30°C.[3]
-
Addition of Resolving Agent: Add S-(-)-phenylethylamine (98.55 g, 0.8132 mol) to the solution at 25°C and stir for 6 hours. A solid precipitate will form. Continue stirring for an additional 18 hours to ensure complete precipitation of the diastereomeric salt.[3]
-
Purification of the Diastereomeric Salt: The obtained amine salt can be further purified by refluxing in acetonitrile to achieve higher purity.[3]
-
Liberation of Impurity A: The purified diastereomeric salt is then treated with an acid to liberate the free (+)-(S)-clopidogrel acid, which is then converted to its hydrochloride salt.
-
Final Purification: The hydrochloride salt of Impurity A can be purified by recrystallization from a mixture of acetone and water.[3]
| Parameter | Value | Source |
| Melting Point | 134.8-136.8°C | [3] |
| Yield | 86.95% | [3] |
| Mass Spectrum | Confirmed | [3] |
| ¹H NMR | Asymmetric proton at δ 5.15 | [3] |
Synthesis of Clopidogrel Impurity C: The (R)-Enantiomer
Clopidogrel Impurity C is the (R)-enantiomer of clopidogrel and is pharmacologically inactive. Its presence in the final drug product is strictly controlled. The synthesis of Impurity C is essential for its use as a reference standard to validate analytical methods capable of separating the two enantiomers.
The formation of Impurity C as a process-related impurity can arise from two main sources: the presence of the (R)-enantiomer in the starting material, this compound, or racemization occurring during the synthesis of clopidogrel. Racemization can be promoted by basic conditions or elevated temperatures.
This protocol outlines the synthesis of the (R)-enantiomer of clopidogrel.
-
Reaction Setup: In a suitable reaction vessel, combine (R)-(2-chlorophenyl)-(4, 5, 6, 7-4H-thieno [3,2,-c]pyrid-5-yl) sodium acetate (63g, 0.191mol), water (250mL), and PEG 400 (1.5g) as a phase transfer catalyst.[4]
-
pH Adjustment: Adjust the pH of the solution to approximately 10 with sodium bicarbonate.[4]
-
Addition of Reagents: Cool the mixture to about 10°C and add n-butanol (200ml). Then, add dimethyl sulfate (120g, 0.952mol) dropwise.[4]
-
Reaction: Stir the reaction at room temperature for 5 hours and then at 40°C for 26 hours, maintaining the pH at approximately 10.[4]
-
Work-up and Extraction: After the reaction is complete, separate the organic layer. Extract the aqueous layer several times with butyl acetate.[4]
-
Isolation: Combine the organic layers, wash with water, and dry. Remove the solvent under reduced pressure to obtain the oily target product.[4]
| Parameter | Value | Source |
| Yield | 51% | [4] |
Formation Pathways of Process-Related Impurities
The synthesis of clopidogrel is a multi-step process, and impurities can be generated at various stages. This compound, being a key intermediate, plays a central role in the impurity profile of the final product.
Diagram of Clopidogrel Synthesis and Impurity Formation
Caption: Synthetic pathway of (S)-clopidogrel and the origin of key impurities.
Analytical Characterization of Impurities
The unambiguous identification and quantification of impurities require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
General HPLC Method for Clopidogrel and its Impurities
While specific methods may vary, a typical reversed-phase HPLC method for the analysis of clopidogrel and its related substances would involve:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
For the separation of chiral impurities like Impurity C, a chiral stationary phase is necessary.
Workflow for Impurity Identification and Quantification
Caption: General workflow for the analysis of clopidogrel impurities.
Conclusion and Future Perspectives
The control of impurities in clopidogrel is a critical aspect of ensuring its quality, safety, and efficacy. This compound is a key starting material that significantly influences the impurity profile of the final drug substance. A thorough understanding of the synthetic pathways of clopidogrel and the formation mechanisms of its impurities is essential for the development of effective control strategies. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists and researchers working in the field of pharmaceutical development and quality control. Future work in this area could focus on the development of more efficient and greener synthetic routes to clopidogrel that minimize the formation of impurities, as well as the discovery and characterization of novel degradation products that may form under various storage conditions.
References
-
IJSDR. SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. [Online] (2023) Available at: [Link]
- Housheh, S., Trefi, S., & Chehna, M. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products.
-
Semantic Scholar. GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. [Online] (2015) Available at: [Link]
-
Patsnap Eureka. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. [Online] Available at: [Link]
-
Quick Company. New Process For Preparation Of Clopidogrel. [Online] Available at: [Link]
- Google Patents. Process for preparing clopidogrel. [Online] (2007)
-
Der Pharma Chemica. An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. [Online] (2012) Available at: [Link]
-
ResearchGate. GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. [Online] (2015) Available at: [Link]
-
Indian Patents. PROCESS FOR PREPARATION OF (+)- METHYL (2-CHLOROPHENYL)-(6,7-DIHYDRO-4H -THIENO[3,2-C]PYRID-5-YL)ACETATE BISULPHATE (CLOPIDOGREL BISULPHATE)WITH ENHANCED CHIRAL PURITY. [Online] Available at: [Link]
-
MDPI. Selective Oxidation of Clopidogrel by Peroxymonosulfate (PMS) and Sodium Halide (NaX) System: An NMR Study. [Online] (2022) Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Impurity B of S (+)-Clopidogrel Bisulfate: An AntiPlatelet. [Online] (2013) Available at: [Link]
-
Patsnap Eureka. Clopidogrel bisulfate impurity A and preparation method thereof. [Online] Available at: [Link]
-
Pharmaffiliates. Clopidogrel-impurities. [Online] Available at: [Link]
- Google Patents. Preparation method of clopidogrel sulfonate impurity. [Online] (2020)
- Google Patents. Process for preparation of clopidogrel, its salts and pharmaceutical compositions. [Online] (2004)
Sources
Application Note: A Multi-Modal Approach to Monitoring the Reaction Progress of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
Foundational Concepts: Analyte Properties and Reaction Context
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a chiral α-amino acid ester.[1] Its structure features a stereocenter at the α-carbon, making control of its configuration paramount, as only the (S)-enantiomer of its downstream product, Clopidogrel, is pharmacologically active.[2] The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility in aqueous media.[1]
Causality Behind Experimental Choices: Most synthetic transformations using this intermediate, such as the crucial N-alkylation step to form the Clopidogrel core structure, require the free amino group to act as a nucleophile.[3][4] Therefore, a preliminary in situ neutralization step with a suitable base (e.g., sodium carbonate, triethylamine) is common.[3] This initial step does not require monitoring, but it's critical to recognize that the reacting species is the free amine, not the hydrochloride salt.
Monitoring the subsequent reaction is essential to determine the point of complete consumption of the starting material, track the formation of the desired product, and identify any potential side reactions or degradation.
Figure 1: General workflow for the synthesis and monitoring of reactions involving the title compound.
Rapid Qualitative Monitoring: Thin-Layer Chromatography (TLC)
Expertise & Experience: TLC is an indispensable tool for providing a rapid, cost-effective snapshot of the reaction's progress. It is used to quickly determine the presence or absence of the starting material and to visualize the formation of new, typically less polar, products. The separation is based on the differential partitioning of components between the stationary phase (e.g., silica gel) and the mobile phase.[5][6]
Protocol 2.1: TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, lightly draw an origin line about 1 cm from the bottom edge.
-
Solvent System Selection: A common mobile phase for separating the starting amine from its N-alkylated product is a mixture of a non-polar and a polar solvent.
-
Starting Point: Ethyl Acetate/Hexane (30:70 v/v).
-
Optimization: If spots are streaking, add 0.5-1% triethylamine (TEA) to the mobile phase. The basic TEA deactivates acidic sites on the silica, leading to sharper spots for the amine.
-
-
Spotting:
-
Dissolve a small amount of the pure starting material in a suitable solvent (e.g., methanol) to create a reference spot (SM).
-
Take a small aliquot (1-2 drops) from the reaction mixture and dilute it with a solvent like ethyl acetate. This is the reaction mixture spot (RM).
-
Apply a tiny spot of each solution onto the origin line using a capillary tube. It is best practice to also apply a "co-spot" containing both SM and RM to aid in identification.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the starting material and product should appear as dark spots.
-
Stain the plate by dipping it into a ninhydrin solution. Gently heat the plate with a heat gun until colored spots appear. Ninhydrin reacts with the primary amine of the starting material to produce a characteristic purple or yellow spot.[6] The product, being a secondary amine, will not react or will give a much weaker response.
-
Trustworthiness (Self-Validation): The starting material spot (SM) will be visible under UV light and will stain intensely with ninhydrin. The product spot will also be UV-active but should not stain with ninhydrin. A successful reaction is indicated by the gradual disappearance of the starting material spot in the RM lane and the appearance of a new product spot with a different Rf value (typically higher, i.e., less polar).
Quantitative Analysis & Purity: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the definitive technique for accurate, quantitative monitoring of reaction conversion and for the critical assessment of enantiomeric purity.[7] Depending on the objective, either an achiral or a chiral method is employed.
Figure 2: Decision diagram for selecting the appropriate HPLC method.
Protocol 3.1: Achiral Reversed-Phase HPLC for Reaction Conversion
This method is designed to separate the starting material from the product based on polarity, allowing for quantification of their relative peak areas to determine reaction conversion.
Method Parameters
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for amines. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier for reversed-phase chromatography. |
| Gradient | 20% B to 80% B over 15 minutes | A gradient is effective for separating the more polar starting material from the less polar product. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm | Wavelength at which the chlorophenyl moiety exhibits strong absorbance. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Procedure:
-
Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of mobile phase (e.g., 10 µL of reaction mixture into 1 mL of 50:50 ACN/Water).
-
Injection: Inject 5-10 µL of the prepared sample into the HPLC system.
-
Analysis: Monitor the chromatogram for the elution of the starting material and product peaks. The starting material will have a shorter retention time than the typically more hydrophobic N-alkylated product.
-
Calculation: Calculate the percent conversion using the peak areas: Conversion (%) = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100
Protocol 3.2: Chiral HPLC for Enantiomeric Purity (ee%)
This is the most crucial analysis for ensuring the stereochemical quality of the product. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this class of compounds.[7][8][9]
Method Parameters
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Chiralpak® IA or similar amylose-based CSP | Polysaccharide-derived CSPs are well-established for resolving chiral amines and amino acid esters.[8] |
| Mobile Phase | Hexane / Isopropanol (IPA) (90:10 v/v) | Typical normal-phase conditions for chiral separations. The ratio may require optimization. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can improve resolution on chiral columns. |
| Detection | UV at 220 nm | Strong absorbance for the analyte. |
| Column Temp. | 25 °C | Chiral separations can be sensitive to temperature; maintaining a constant temperature is key. |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Injection: Inject the sample.
-
Analysis: The two enantiomers will elute as separate peaks. Identify the peaks corresponding to the (S) and (R) enantiomers by injecting a racemic standard if available.
-
Calculation: Calculate the enantiomeric excess (ee%): ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100
Structural Confirmation & Kinetic Studies: ¹H NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural information and can be used to monitor reaction kinetics in situ without the need for chromatographic separation.[10][11] By observing the change in integrals of characteristic proton signals over time, one can directly measure the rate of conversion.[12]
Protocol 4.1: ¹H NMR Reaction Monitoring
-
Key Diagnostic Signals: Identify non-overlapping signals for the starting material and product.
-
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate (Free Base):
-
-OCH₃ (Methyl Ester): Singlet, ~3.7 ppm.[13]
-
α-CH: Singlet, ~5.0-5.5 ppm.
-
-NH₂: Broad singlet, variable chemical shift.
-
Aromatic Protons: Multiplet, ~7.2-7.5 ppm.
-
-
Expected Product (e.g., N-alkylated):
-
The α-CH signal will likely shift.
-
New signals corresponding to the protons of the newly added alkyl group will appear.
-
The -NH₂ signal will disappear, replaced by a secondary amine -NH signal if visible.
-
-
-
Procedure for Kinetic Analysis:
-
Set up the reaction in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) directly in an NMR tube if the reaction conditions permit.
-
Add an internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Continue to acquire spectra at regular time intervals.
-
Process the spectra and carefully integrate the chosen diagnostic peaks for the starting material, product, and internal standard.
-
-
Calculation: The concentration of the starting material or product at any given time can be determined relative to the constant integral of the internal standard, allowing for precise kinetic profiling.
Trustworthiness (Self-Validation): The sum of the relative molar amounts of starting material and product should remain constant throughout the reaction. A decrease in this sum could indicate the formation of an unseen byproduct or degradation. The clear appearance of new, expected signals and disappearance of starting signals provides high confidence in the reaction's progress.
References
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Retrieved from [Link]
-
Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Retrieved from [Link]
-
PubMed. (2017). Developments in the Synthesis of the Antiplatelet and Antithrombotic Drug (S)-clopidogrel. Retrieved from [Link]
-
Nanjing Xinbell Pharmaceutical Technology Co., Ltd. (n.d.). High-Purity Pharmaceutical Intermediate: (S)-(-)-Methyl α-(2-Thienyl Ethyl Amino)-(2-Chlorophenyl) Acetate HCl for Synthesis and Research. Retrieved from [Link]
- Google Patents. (n.d.). CN110862372A - Synthesis of clopidogrel intermediate (S) -2- (2-thiophene ethylamino) - (2-chlorphenyl) -methyl acetate.
-
SAJS. (2013). 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters. South African Journal of Chemistry, 66. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Integrated HPLC-MS and 1H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring amine recovery by comparison of achiral reversed phase HPLC.... Retrieved from [Link]
-
Semantic Scholar. (2014). Quantitative Medium-Resolution NMR Spectroscopy Under Non-Equilibrium Conditions, Studied on the Example of an Esterification Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Retrieved from [Link]
-
cr subscription agency. (n.d.). Thin Layer Chromatography of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Quora. (2018). How is amino acid separated by TLC?. Retrieved from [Link]
-
Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Retrieved from [Link]
-
The University of Burdwan. (n.d.). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Retrieved from [Link]
-
UCLA. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring of active ester formation using ¹H NMR spectroscopy. Retrieved from [Link]
Sources
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- 3. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
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- 6. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
Welcome to the technical support center for the synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, a critical step in the production of valuable pharmaceutical intermediates like the antiplatelet agent, Clopidogrel.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven expertise.
Synthesis Overview
The synthesis of this compound is a nuanced process where achieving high yield and enantiomeric purity is paramount. The primary synthetic routes involve either the direct esterification of (S)-2-amino-2-(2-chlorophenyl)acetic acid or a multi-step process often beginning with a Strecker-type synthesis from 2-chlorobenzaldehyde, followed by resolution of the racemic mixture.[4][5] Each approach presents unique challenges, from controlling side reactions to preventing racemization of the chiral center.
Troubleshooting Guide: Low Yield and Impurities
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My overall yield is consistently low. What are the most likely causes?
Low yield can stem from several factors throughout the synthetic process. A systematic approach to identifying the root cause is essential.
Possible Cause 1: Incomplete Reaction
-
Diagnosis: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The persistence of starting materials is a clear indicator of an incomplete reaction.
-
Solution:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. For esterification, refluxing is often necessary to drive the reaction to completion.[6]
-
Reaction Time: Extend the reaction time if monitoring indicates a slow conversion rate.
-
Reagent Stoichiometry: An excess of one reagent (e.g., methanol in esterification) can be used to shift the equilibrium towards the product.
-
Possible Cause 2: Product Loss During Workup and Extraction
-
Diagnosis: The product, an amine hydrochloride, has significant water solubility. During aqueous workup, a substantial amount of the product may remain in the aqueous phase.
-
Solution:
-
pH Adjustment: Before extraction with an organic solvent, carefully neutralize the hydrochloride salt with a mild base (e.g., sodium bicarbonate) to form the free amine, which is more soluble in organic solvents.[1]
-
Solvent Choice: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to maximize recovery.
-
Salting Out: If the product shows some water solubility even as the free base, saturating the aqueous layer with sodium chloride can decrease its solubility in water and improve extraction efficiency.
-
Possible Cause 3: Side Reactions
-
Diagnosis: The formation of unexpected spots on a TLC plate or peaks in an HPLC chromatogram suggests the presence of byproducts.
-
Solution:
-
Over-alkylation: In syntheses involving reductive amination, the desired primary or secondary amine can react further to form over-alkylated products.[7][8] Using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can minimize this.[7][9] A two-step procedure, where the imine is formed first and then reduced, offers better control than a one-pot approach.[9]
-
Incomplete Nitrile Hydrolysis: If a Strecker synthesis route is employed, the intermediate α-aminonitrile must be fully hydrolyzed.[6] Incomplete hydrolysis will result in the corresponding amide impurity. Ensure harsh enough conditions (e.g., concentrated acid and sufficient heat) are used for this step.[6][10][11][12]
-
Q2: I'm observing a loss of enantiomeric purity. What is causing racemization and how can I prevent it?
Maintaining the (S)-configuration at the α-carbon is critical. Racemization, or epimerization, is a common challenge in the synthesis of α-amino esters.[13]
Mechanism of Racemization:
The α-proton of an amino ester is susceptible to abstraction, particularly under basic conditions or at elevated temperatures. This abstraction leads to the formation of a planar enolate or imine intermediate, which can be protonated from either face, resulting in a racemic mixture. The presence of aldehydes or ketones can accelerate this process through the formation of a Schiff base, which further increases the acidity of the α-proton.[14][15][16]
dot
Sources
- 1. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KR100681512B1 - Novel Intermediates for Clopidogrel Production and Clopidogrel Manufacturing Method Using the Same - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
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- 14. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thesis.unipd.it [thesis.unipd.it]
- 16. creation.com [creation.com]
Optimizing reaction conditions for the esterification of 2-amino-2-(2-chlorophenyl)acetic acid
Welcome to the technical support center for the esterification of 2-amino-2-(2-chlorophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. As a key intermediate in the synthesis of pharmaceuticals like clopidogrel, achieving high yield and purity in this reaction is paramount.[1] This document moves beyond standard protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the esterification of 2-amino-2-(2-chlorophenyl)acetic acid, providing explanations grounded in fundamental chemical principles.
Q1: What are the most common and effective methods for esterifying 2-amino-2-(2-chlorophenyl)acetic acid with methanol?
A1: The two most prevalent and effective methods are the Fischer-Speier Esterification and the use of Thionyl Chloride.
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction where the amino acid is refluxed with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl).[2][3][4] The large excess of methanol serves both as a reactant and as the solvent, helping to drive the reaction equilibrium towards the product ester.[4] The reaction is reversible, so removing the water byproduct can also increase the yield.[3]
-
Thionyl Chloride (SOCl₂) Method: This is often a more rapid and efficient method. Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which then catalyzes the esterification.[5][6][7] It also activates the carboxylic acid by forming a highly reactive acyl chloride intermediate.[8] This dual role makes it a very effective reagent for this transformation, often providing excellent yields under mild conditions.[6][9]
Q2: Why is my starting material, 2-amino-2-(2-chlorophenyl)acetic acid, not dissolving in methanol?
A2: 2-Amino-2-(2-chlorophenyl)acetic acid, like most amino acids, exists as a zwitterion in its solid state and at neutral pH. This ionic character makes it poorly soluble in organic solvents like methanol.[10] Solubility is expected to be low initially. However, as the acid catalyst (either from a direct source in Fischer esterification or generated from thionyl chloride) is introduced, the amino group is protonated. This breaks the zwitterionic structure, forming the hydrochloride salt of the amino acid, which is significantly more soluble in methanol, allowing the reaction to proceed in a homogeneous phase.
Q3: Is it necessary to protect the amino group before starting the esterification?
A3: For the direct esterification methods discussed (Fischer-Speier and Thionyl Chloride), protection of the amino group is generally not necessary. The acidic conditions of the reaction protonate the amino group to form an ammonium salt (-NH₃⁺).[11] This positively charged group is non-nucleophilic and thus does not interfere with the esterification of the carboxylic acid. This in situ protection is a key advantage of performing the esterification under acidic conditions.
Q4: What is the risk of racemization during this esterification, and how can it be minimized?
A4: Racemization, the loss of stereochemical integrity at the chiral alpha-carbon, is a critical concern, especially since the biological activity of the final drug often depends on a specific enantiomer.[1] Both acidic and basic conditions can promote racemization by facilitating the removal and re-addition of the alpha-proton, leading to a planar carbanion or enol intermediate.[12][13]
-
Under Acidic Conditions (Fischer/SOCl₂): While generally considered mild in terms of racemization, prolonged exposure to strong acid and high temperatures can increase the risk.[9] It is crucial to use the minimum necessary reaction time and temperature to achieve full conversion. Monitoring the reaction progress is key to avoiding unnecessarily harsh conditions.
-
During Work-up: The work-up procedure, especially if it involves a basic quench, poses a significant risk. The free amino ester is susceptible to racemization in the presence of base. Therefore, it is standard practice to isolate the product as its hydrochloride salt, which is more stable and less prone to racemization.
Q5: Why is the product typically isolated as a hydrochloride salt?
A5: Isolating the product as methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride offers several advantages:
-
Stability: The hydrochloride salt is generally a stable, crystalline solid that is easier to handle and purify than the free base, which is often an oil.
-
Reduced Side Reactions: The protonated amino group in the salt form prevents intermolecular side reactions, such as the formation of diketopiperazines (cyclic amides) which can occur when the free amino ester is stored.
-
Suppression of Racemization: As mentioned in Q4, the salt form is less susceptible to base-catalyzed racemization.
-
Solubility: The salt has different solubility properties which can be exploited during purification by crystallization.[6]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing diagnostic steps and corrective actions.
Problem 1: Low or No Product Yield
Q: I've refluxed my reaction for several hours, but TLC/HPLC analysis shows mostly unreacted starting material. What went wrong?
A: This is a common issue that can often be traced back to the catalyst or the presence of water.
| Potential Cause | Diagnostic Check | Corrective Action |
| Insufficient Catalyst | Verify the amount and concentration of the acid catalyst (H₂SO₄) or thionyl chloride used. | For Fischer esterification, ensure a sufficient catalytic amount (e.g., 0.1-0.2 equivalents) of concentrated H₂SO₄ is used. For the SOCl₂ method, use at least 1.1-1.2 equivalents to ensure complete reaction.[6] |
| Presence of Water | Ensure anhydrous methanol and glassware were used. Thionyl chloride reacts violently with water and will be consumed before it can facilitate the reaction.[14] | Use freshly opened or properly dried methanol. Dry all glassware in an oven before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Low Reaction Temperature | Check the temperature of the heating mantle/oil bath and ensure the methanol is refluxing gently. | Increase the heating temperature to ensure a steady reflux is maintained. For methanol, this is approximately 65°C. |
| Poor Solubility | Observe the reaction mixture. If the starting material remains as a solid precipitate even after adding the acid catalyst and heating, there may be an issue. | Ensure the acid catalyst is added and mixed thoroughly at the beginning of the reaction to facilitate the dissolution of the zwitterionic amino acid. |
Problem 2: Formation of Significant Side Products
Q: My reaction appears to have worked, but I have multiple spots on my TLC plate and a low yield of the desired product after work-up. What are these impurities?
A: Side product formation can compromise both yield and purity. Identifying the likely culprits is the first step to mitigation.
| Potential Side Product | Cause | Prevention & Mitigation |
| Diketopiperazine | Intermolecular condensation of two molecules of the amino ester. This is more common with the free base form of the product, especially during prolonged heating or basic work-up. | Minimize reaction time once the starting material is consumed. Avoid using a strong base to neutralize the reaction; instead, isolate the product as the hydrochloride salt by evaporating the solvent. |
| N-Alkylation | Reaction of the amino group with the methyl ester product. This is generally minimal under acidic conditions where the amine is protonated. | Ensure sufficient acid catalyst is present throughout the reaction to keep the amino group protonated and non-nucleophilic. |
| Polymerization/Tars | Occurs under excessively harsh conditions (very high temperatures or prolonged reaction times), especially with sensitive substrates. | Monitor the reaction closely and stop it once complete. Avoid excessive heating. Use a milder esterification method if necessary. |
Problem 3: Product Loss or Decomposition During Work-up
Q: I had a good conversion according to in-process analysis, but my final isolated yield was very low after neutralization and extraction.
A: The work-up is a critical step where significant product loss can occur, primarily through hydrolysis of the ester.
| Potential Cause | Explanation | Corrective Action |
| Ester Hydrolysis | Adding an aqueous base (e.g., NaHCO₃ or NaOH) to neutralize the acid catalyst can lead to saponification (hydrolysis) of the ester product back to the carboxylic acid. | Avoid aqueous basic work-up. The preferred method is to concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl (if formed from SOCl₂). The resulting crude solid or oil is the hydrochloride salt of the ester, which can then be purified by recrystallization. |
| Emulsion during Extraction | If an extraction is performed, the presence of partially soluble salts can lead to the formation of stable emulsions, making phase separation difficult and leading to product loss. | If extraction is necessary, use a brine wash (saturated NaCl solution) to help break emulsions. However, direct crystallization of the hydrochloride salt is the superior method. |
| Product Volatility | While the hydrochloride salt is not volatile, if the free base is isolated and concentrated, some loss of the relatively small ester molecule can occur under high vacuum. | Isolate the product as the non-volatile hydrochloride salt. |
Experimental Protocols & Methodologies
Below are detailed, step-by-step protocols for the two primary esterification methods.
Protocol 1: Esterification using Thionyl Chloride in Methanol
This method is often preferred for its high efficiency and the formation of a volatile byproduct (SO₂) and HCl gas.[6]
Safety First: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[15][16] This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[17][18]
-
Preparation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-2-(2-chlorophenyl)acetic acid (1.0 eq).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous methanol (10-20 mL per gram of amino acid) to the flask. Stir to create a suspension.
-
-
Reaction:
-
Cool the suspension to 0°C using an ice-water bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via syringe over 15-20 minutes. Caution: The addition is exothermic and releases gas. Maintain slow addition to control the reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1) or HPLC until the starting material is fully consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure using a rotary evaporator. This will remove excess methanol and volatile byproducts.
-
To the resulting residue, add a solvent like diethyl ether or methyl tert-butyl ether (MTBE) and stir or sonicate. This will cause the hydrochloride salt of the product to precipitate as a white solid.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ether or MTBE, and dry under vacuum.
-
Protocol 2: Fischer-Speier Esterification using Sulfuric Acid
This is a classic and cost-effective method.
Safety First: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and appropriate PPE.
-
Preparation:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-2-(2-chlorophenyl)acetic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (20-30 mL per gram of amino acid). Stir to form a suspension.
-
-
Reaction:
-
Cool the flask in an ice-water bath.
-
Slowly and carefully add concentrated sulfuric acid (0.2 eq).
-
Remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-8 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or HPLC. The reaction may be slower than the thionyl chloride method.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol by about half using a rotary evaporator.
-
Slowly add diethyl ether or MTBE to the concentrated solution with stirring until a precipitate forms. You may need to cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product (a mix of sulfate and bisulfate salts) by vacuum filtration.
-
To obtain the hydrochloride salt for consistency, the crude product can be dissolved in a minimal amount of methanol and treated with a solution of HCl in ether, followed by precipitation.
-
Visualizations and Diagrams
Workflow for Thionyl Chloride Esterification
Caption: Thionyl Chloride Esterification Workflow
Troubleshooting Logic Diagram
Caption: Troubleshooting Logic for Low Reaction Yield
References
- Neuberger, A. (1948). Stereochemistry of the amino acids. Advances in Protein Chemistry, 4, 297-383.
- Bada, J. L. (1972). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society, 94(4), 1371-1373.
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Fischer Esterification. Retrieved from [Link]
- Kubota, K., et al. (1981). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 46(26), 5463-5466.
-
Organic Syntheses. (n.d.). Procedure for reaction with thionyl chloride. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]
- Google Patents. (n.d.). WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate.
-
ResearchGate. (2016, September 17). What are a good methods for reaction of amino acids with thionyl chloride?. Retrieved from [Link]
-
Scribd. (n.d.). Amino Acid Esterification Method. Retrieved from [Link]
-
Farmacia Journal. (n.d.). Synthesis and characterisation of new thiazole β-amino acids and β-amino esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Ghavre, M., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(5), 3349-3357.
- Pal, A., & Lahiri, S. C. (1988). Solubilities of amino acids in different mixed solvents. Journal of the Indian Chemical Society, 65(2), 136-138.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems [Doctoral dissertation, University of Rhode Island]. DigitalCommons@URI.
-
PubChem. (n.d.). (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Cornerstone for Antithrombotic Therapies. Retrieved from [Link]
-
Pearson. (2024, October 3). Reactions of Amino Acids: Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Cetirizine. Retrieved from [Link]
-
ResearchGate. (2020, August 18). Analytical methods for amino acid determination in organisms. Retrieved from [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Kinetic studies for the esterification of acetic acid with epichlorohydrin over an anion exchange resin catalyst. Retrieved from [Link]
-
MDPI. (2024, October 4). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. Retrieved from [Link]
-
PubMed. (n.d.). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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- 5. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
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- 12. thesis.unipd.it [thesis.unipd.it]
- 13. creation.com [creation.com]
- 14. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 17. spectrumchemical.com [spectrumchemical.com]
- 18. nj.gov [nj.gov]
Side-product formation in the synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
Welcome to the technical support center for the synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the formation of common side-products during this critical synthetic process. As a key intermediate in the production of pharmacologically significant molecules like Clopidogrel, maintaining the chemical and stereochemical integrity of this compound is paramount.[1][2] This resource provides in-depth, experience-driven insights into the causal mechanisms behind side-product formation and offers validated protocols to ensure the synthesis of a high-purity final product.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.
Issue 1: Loss of Enantiomeric Purity (Racemization)
Q1: My final product shows a significant percentage of the (R)-enantiomer. What is causing this racemization, and how can I prevent it?
A1: Understanding the Mechanism of Racemization
Racemization, the conversion of the desired (S)-enantiomer to its unwanted (R)-enantiomer, is a frequent challenge in the synthesis of α-amino esters. The primary cause is the lability of the α-proton (the hydrogen atom attached to the chiral carbon). Under certain conditions, this proton can be abstracted, leading to a planar enolate or imine intermediate, which can then be re-protonated from either face, resulting in a racemic mixture.[1][3]
There are two primary mechanisms to consider:
-
Direct Enolization: In the presence of a base, the α-proton can be directly removed to form a planar enolate intermediate. The basicity of reagents and reaction conditions play a crucial role here.
-
Imine Formation: The formation of an imine intermediate with aldehydes or ketones present in the reaction mixture can also facilitate racemization. The α-proton of the imine is more acidic and easily removed.[1]
Troubleshooting & Prevention Protocol:
-
Strict pH Control: Avoid strongly basic conditions, especially during work-up and purification. Use of weak or dilute bases is preferable to minimize racemization.[2]
-
Temperature Management: Elevated temperatures can accelerate racemization. Maintain the recommended temperature profile throughout the synthesis.
-
Solvent Choice: The choice of solvent can influence the rate of racemization. Aprotic solvents are generally preferred over protic solvents which can facilitate proton exchange.
-
Reagent Purity: Ensure that all reagents, particularly solvents, are free from aldehyde or ketone impurities that could form imines with the amino group.
-
Immediate Use or Salt Formation: The free amino acid ester is particularly susceptible to racemization. It is advisable to use it immediately in the next synthetic step or store it as a stable salt (e.g., hydrochloride or tartrate salt) to protect the chiral center.[1]
Analytical Detection of Racemization:
The most reliable method for determining the enantiomeric purity of your product is Chiral High-Performance Liquid Chromatography (HPLC) .
| Parameter | Typical Conditions |
| Column | Chiral stationary phase (e.g., cellulose-based like Chiralcel OJ-RH)[4][5] |
| Mobile Phase | A mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.[4][6] |
| Detection | UV at an appropriate wavelength (e.g., 220 nm)[7] |
A well-resolved separation of the (S) and (R) enantiomers will allow for accurate quantification of the enantiomeric excess (ee%).[6]
Issue 2: Formation of Over-Alkylated Impurities
Q2: I am observing impurities with higher molecular weights than my target compound. Could this be due to over-alkylation?
A2: The Challenge of N-Alkylation Selectivity
The synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate often involves the N-alkylation of an amine. A common issue in such reactions is over-alkylation, where the initially formed primary amine acts as a nucleophile and reacts further with the alkylating agent to form secondary and even tertiary amines. This leads to a mixture of products and reduces the yield of the desired compound.
Visualizing the Over-alkylation Pathway:
Sources
- 1. pure.rug.nl [pure.rug.nl]
- 2. US6800759B2 - Racemization and enantiomer separation of clopidogrel - Google Patents [patents.google.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Enhancing Enantiomeric Excess in the Resolution of Methyl 2-Amino-2-(2-chlorophenyl)acetate
Welcome to the technical support center dedicated to the chiral resolution of methyl 2-amino-2-(2-chlorophenyl)acetate. This molecule is a critical chiral building block in the synthesis of pharmaceuticals, most notably the antiplatelet agent (S)-Clopidogrel. Achieving high enantiomeric excess (ee) is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the resolution of this specific compound. My aim is to move beyond simple protocols and offer a deeper understanding of the underlying principles that govern enantiomeric purity.
Understanding the Challenge: The Resolution Landscape
The resolution of racemic methyl 2-amino-2-(2-chlorophenyl)acetate can be approached through several methods, with diastereomeric salt crystallization and enzymatic resolution being the most prevalent. Each technique presents its own set of variables that can significantly impact the final enantiomeric excess. This guide will focus on providing practical, actionable solutions for both methodologies.
Part 1: Troubleshooting Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical and widely used method for chiral resolution.[2] It involves the reaction of the racemic amine with a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts with different solubilities, allowing for their separation by crystallization.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My diastereomeric salt crystallization has resulted in a low enantiomeric excess (ee). What are the primary causes and how can I improve it?
Answer: Low enantiomeric excess is a common issue and can stem from several factors.[4] A systematic approach to troubleshooting is essential.
Underlying Causes & Solutions:
-
Inappropriate Resolving Agent: The choice of resolving agent is critical. An ideal agent will form a diastereomeric salt with one enantiomer that is significantly less soluble than the salt formed with the other enantiomer in a given solvent.[4]
-
Troubleshooting: If you are experiencing low ee, consider screening a variety of chiral resolving agents. For a basic compound like methyl 2-amino-2-(2-chlorophenyl)acetate, common choices include tartaric acid, mandelic acid, and their derivatives.[5]
-
-
Poor Solvent Choice: The solvent system plays a pivotal role in modulating the solubility difference between the diastereomeric salts.[6][7] A solvent that is too effective at dissolving both salts will prevent crystallization, while a solvent in which both are poorly soluble will lead to co-precipitation.[6]
-
Troubleshooting: Conduct a solvent screening study. Common solvents for diastereomeric salt crystallization include alcohols (methanol, ethanol, isopropanol), ketones (acetone), and aqueous mixtures. The optimal solvent or solvent mixture will maximize the solubility difference between the two diastereomeric salts.[8]
-
-
Suboptimal Crystallization Conditions: Temperature, cooling rate, and agitation are critical parameters that influence the selectivity of the crystallization process.[6][9]
-
Troubleshooting:
-
Cooling Rate: A slower cooling rate generally favors the growth of larger, more well-defined crystals of the less soluble diastereomer, leading to higher purity.[6] Rapid cooling can trap the more soluble diastereomer, reducing the ee.
-
Temperature: The temperature at which crystallization occurs affects the solubility of the salts. Experiment with different final crystallization temperatures to find the optimal balance between yield and purity.[10]
-
Agitation: The stirring rate can influence crystal size and morphology. Optimize agitation to ensure homogeneity without causing excessive secondary nucleation (the formation of new crystals from existing ones).[6]
-
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine is crucial and often requires optimization.[11]
-
Troubleshooting: While a 1:1 molar ratio is a common starting point, it is not always optimal. Vary the stoichiometry of the resolving agent to determine the ideal ratio for your specific system.
-
Question 2: My crystallization has resulted in an oil or gum instead of crystals. What should I do?
Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[12]
Underlying Causes & Solutions:
-
High Supersaturation: The solution may be too concentrated, leading to the formation of an oil.
-
Troubleshooting: Use a more dilute solution or add the resolving agent more slowly to control the level of supersaturation.[12]
-
-
Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.
-
Troubleshooting: Experiment with different solvents or add an anti-solvent (a solvent in which the salt is less soluble) slowly to induce crystallization.[12]
-
-
High Temperature: The crystallization temperature may be too high.
-
Troubleshooting: Lower the crystallization temperature to favor the formation of solid crystals.[12]
-
Question 3: The yield of my desired diastereomeric salt is very low. How can I improve it?
Answer: A low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.[12]
Underlying Causes & Solutions:
-
Suboptimal Solvent: The solvent may be too good at dissolving the desired diastereomeric salt.
-
Troubleshooting: Experiment with different solvents or solvent mixtures to find a system where the desired salt has lower solubility.[6]
-
-
Incomplete Crystallization: The crystallization time may be too short, or the final temperature too high.
-
Troubleshooting: Increase the crystallization time and/or lower the final temperature to allow for more complete precipitation of the less soluble salt.
-
-
Racemization: While less common for this specific substrate under typical resolution conditions, ensure that the conditions (e.g., high temperature, extreme pH) are not causing racemization of the starting material or the product.[13]
Experimental Workflow: Optimizing Diastereomeric Salt Crystallization
Caption: Workflow for optimizing diastereomeric salt resolution.
Data Summary: Impact of Solvent on Enantiomeric Excess
The following table provides a hypothetical summary of a solvent screening study for the resolution of racemic methyl 2-amino-2-(2-chlorophenyl)acetate with L-tartaric acid.
| Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Amine (%) |
| Methanol | 45 | 85 |
| Ethanol | 42 | 92 |
| Isopropanol | 38 | 95 |
| Acetone | 35 | 88 |
| 90:10 Ethanol:Water | 48 | 90 |
Note: This data is illustrative. Optimal conditions must be determined experimentally.
Part 2: Troubleshooting Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative for obtaining enantiopure compounds.[14][15] For methyl 2-amino-2-(2-chlorophenyl)acetate, this typically involves the enantioselective hydrolysis of the ester by a lipase or acylase.[1][16]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: The conversion in my enzymatic resolution is low, and the reaction is very slow. How can I improve the reaction rate?
Answer: Low conversion rates are a common hurdle in enzymatic resolutions. Several factors can influence enzyme activity.
Underlying Causes & Solutions:
-
Suboptimal Enzyme Choice: Not all enzymes will effectively resolve a given substrate.
-
Incorrect pH: Enzyme activity is highly dependent on the pH of the reaction medium.
-
Troubleshooting: Determine the optimal pH for your chosen enzyme. This information is often available from the enzyme supplier. Use a suitable buffer system to maintain the pH throughout the reaction.
-
-
Suboptimal Temperature: Temperature affects both enzyme activity and stability.
-
Troubleshooting: Perform the reaction at the optimal temperature for the enzyme. Be aware that excessively high temperatures can lead to enzyme denaturation.
-
-
Poor Substrate Solubility: Methyl 2-amino-2-(2-chlorophenyl)acetate has limited solubility in aqueous buffers, which can limit the reaction rate.
-
Troubleshooting: Consider adding a water-miscible co-solvent (e.g., THF, acetone) to improve substrate solubility. However, be mindful that high concentrations of organic solvents can denature the enzyme.
-
Question 2: The enantiomeric excess of both the unreacted ester and the hydrolyzed acid is low. What is causing this, and how can I improve it?
Answer: Low enantioselectivity is a critical issue that undermines the effectiveness of the resolution.
Underlying Causes & Solutions:
-
Poor Enzyme Selectivity: The chosen enzyme may not be sufficiently selective for one enantiomer over the other.
-
Troubleshooting: As with low activity, screen a variety of enzymes to find one with a high enantiomeric ratio (E-value). An E-value greater than 200 is generally considered excellent for a high-yield resolution.[15]
-
-
Reaction Proceeding Beyond 50% Conversion: In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. If the reaction proceeds significantly beyond this point, the enantiomeric excess of both the remaining substrate and the product will decrease.
-
Troubleshooting: Carefully monitor the reaction progress over time using an appropriate analytical method (e.g., chiral HPLC). Stop the reaction at or near 50% conversion to maximize the ee of both components.
-
-
Non-enzymatic Hydrolysis: The ester may be undergoing non-enzymatic hydrolysis under the reaction conditions, leading to the formation of the racemic acid.
-
Troubleshooting: Run a control reaction without the enzyme to assess the rate of background hydrolysis. If it is significant, adjust the pH or temperature to minimize this side reaction.
-
Experimental Workflow: Optimizing Enzymatic Resolution
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. advanceseng.com [advanceseng.com]
- 10. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
Welcome to the comprehensive technical support guide for the purification of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical chiral intermediate. Drawing upon established scientific principles and field-proven insights, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of a high-purity product.
I. Understanding the Molecule and Its Challenges
This compound is a chiral molecule of significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of pharmaceuticals like clopidogrel.[1][2] Its purification is often complicated by several factors, including the presence of the unwanted (R)-enantiomer, potential for racemization, risk of hydrolysis, and contamination with process-related impurities. The hydrochloride salt form is utilized to improve the compound's stability and solubility in certain solvents.[1]
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering causative explanations and actionable solutions.
Recrystallization Challenges
Recrystallization is the most common method for purifying this compound.[3] However, several issues can impede the formation of high-purity crystals.
A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a very high level of supersaturation or the presence of impurities that inhibit crystal lattice formation.
Causality:
-
Rapid Cooling: Cooling the saturated solution too quickly can cause the solubility limit to be exceeded at a temperature where the compound's melting point is lower than the solution temperature.
-
High Impurity Load: Impurities can disrupt the orderly arrangement of molecules into a crystal lattice, favoring the formation of an amorphous oil.
-
Inappropriate Solvent Choice: The solvent system may not be ideal for the compound's crystallization behavior.
Solutions:
-
Slow Down the Cooling Rate: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Avoid placing it directly in an ice bath.
-
Add More Solvent: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent to slightly decrease the saturation. Then, cool slowly.
-
Solvent System Modification: If using a single solvent, consider a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly. For this compound, a mixture of an alcohol (like methanol or ethanol) and an anti-solvent (like hexane or heptane) could be explored.
-
Seeding: Introduce a small, pure crystal of the desired compound to the slightly supersaturated solution to induce crystallization.
A2: Low recovery is a common issue and can be attributed to several factors.
Causality:
-
Using Too Much Solvent: The most frequent cause of low yield is dissolving the compound in an excessive amount of solvent, which keeps a significant portion of the product in solution even after cooling.
-
Incomplete Crystallization: The cooling time may be insufficient, or the final cooling temperature may not be low enough to maximize crystal formation.
-
Premature Filtration: Filtering the crystals before crystallization is complete will result in product loss.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound. This can be done by adding the solvent in small portions to the heated compound.
-
Optimize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to maximize precipitation.
-
Solvent Evaporation: If too much solvent was added, carefully evaporate a portion of it by heating the solution and then allow it to cool again.
-
Check Solubility Data: Refer to the solubility table below to make an informed choice of solvent. A good recrystallization solvent will show a large difference in solubility between hot and cold conditions.
Chiral Purity Concerns
Maintaining the enantiomeric purity of the (S)-enantiomer is critical.
A3: A decrease in enantiomeric excess is likely due to racemization, the conversion of the (S)-enantiomer to the (R)-enantiomer, forming a racemic mixture.
Causality:
-
Basic Conditions: The α-proton of the amino ester is susceptible to deprotonation under basic conditions, leading to racemization. Even seemingly neutral conditions can become basic if residual basic impurities are present from a previous step.
-
Elevated Temperatures: Prolonged exposure to high temperatures during recrystallization or drying can sometimes promote racemization, especially if basic impurities are present.
Solutions:
-
Maintain Acidic pH: Ensure that the purification process is carried out under neutral or slightly acidic conditions. The hydrochloride salt form helps to maintain an acidic environment. Avoid using basic washes during the workup prior to the final recrystallization.
-
Control Temperature: Use the lowest effective temperature for dissolution during recrystallization and avoid prolonged heating. Dry the final product under vacuum at a moderate temperature.
-
Chiral Resolution: If starting from a racemic mixture, a chiral resolution step is necessary. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent like L-(+)-tartaric acid. The diastereomers exhibit different solubilities, allowing for the selective crystallization of the desired (S)-enantiomer salt.[1]
Chemical Purity Issues
A4: The methyl ester group is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water and acid or base catalysts.
Causality:
-
Presence of Water: Using wet solvents or exposure to atmospheric moisture during prolonged heating can lead to hydrolysis.
-
Strongly Acidic or Basic Conditions: While the hydrochloride salt provides some acidity, the presence of stronger acids or bases can catalyze the hydrolysis reaction.
Solutions:
-
Use Anhydrous Solvents: Employ dry solvents for recrystallization to minimize the presence of water.
-
Control pH: Avoid strongly acidic or basic conditions during the purification process.
-
Minimize Heating Time: Dissolve the compound quickly in the hot solvent and proceed to the cooling step without unnecessary delay.
-
Inert Atmosphere: For very sensitive applications, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities include:
-
(R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride: The unwanted enantiomer.
-
(S)-2-Amino-2-(2-chlorophenyl)acetic acid: The product of ester hydrolysis.
-
Unreacted starting materials: Such as (R,S)-2-amino-2-(2-chlorophenyl)acetic acid if the esterification was incomplete.
-
Residual solvents: From the synthesis or previous purification steps.
-
By-products from the synthesis: Depending on the synthetic route, other related compounds may be present.
Q2: What is the best solvent for recrystallizing this compound?
A2: The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on available data and general principles for amino acid esters, the following solvents and solvent systems are good starting points for screening:
-
Single Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile.
-
Two-Solvent Systems: A combination of a good solvent (e.g., Methanol, Ethanol) with a poor solvent (e.g., Hexane, Heptane, Diethyl ether, Methyl tert-butyl ether).
A systematic approach to solvent screening is recommended. Start with small-scale solubility tests in various solvents at room temperature and at their boiling points.
Q3: How can I check the purity of my final product?
A3: A combination of techniques should be used to assess the purity:
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.
-
Enantiomeric Purity: Chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.).
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
Q4: What are the recommended storage conditions for the purified compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and light to prevent hydrolysis and degradation. Storage in a desiccator or under an inert atmosphere is recommended for long-term stability.
IV. Experimental Protocols and Data
Solubility Data
| Solvent | Qualitative Solubility | Rationale and Expected Behavior |
| Water | Soluble | The hydrochloride salt and polar amino ester group enhance aqueous solubility. |
| Methanol | Soluble | A polar protic solvent that effectively dissolves the salt form.[4] |
| Ethanol | Moderately Soluble | Similar to methanol but generally offers slightly lower solubility. |
| Isopropanol | Sparingly Soluble | Lower polarity compared to methanol and ethanol, leading to reduced solubility. |
| Acetonitrile | Sparingly to Moderately Soluble | A polar aprotic solvent; solubility can vary. |
| Acetone | Sparingly Soluble | Lower polarity than acetonitrile. |
| Dichloromethane | Sparingly Soluble | The free base is more soluble in chlorinated solvents. |
| Hexane/Heptane | Insoluble | Non-polar solvents are not suitable for dissolving the salt form. |
Step-by-Step Recrystallization Protocol (General Guidance)
This protocol provides a general framework for the recrystallization of this compound. The optimal solvent and volumes should be determined through small-scale screening experiments.
-
Solvent Selection: Based on solubility tests, select a suitable single solvent or a two-solvent system. For this example, we will use a methanol/methyl tert-butyl ether (MTBE) system.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot methanol required to just dissolve the solid. Use a hot plate with a water or steam bath for heating.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Crystal formation should begin within 15-30 minutes.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent or a suitable anti-solvent (e.g., cold MTBE) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Chiral HPLC Method for Enantiomeric Purity
The enantiomeric purity of this compound can be determined using chiral HPLC. While specific validated methods are often proprietary, a typical starting point would involve a polysaccharide-based chiral stationary phase.
-
Column: A chiral stationary phase such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm).
-
Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the (S) and (R) enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
V. Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for the recrystallization of this compound.
VI. References
-
PubChem. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Google Patents. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
-
Patsnap Eureka. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. [Link]
-
PubChem. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. [Link]
-
ResearchGate. (PDF) Clopidogrel Hydrogen Sulfate. [Link]
-
ChemSrc. (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride. [Link]
-
ChemBK. methyl 2-amino-2-(2-chlorophenyl)acetate. [Link]
-
PubChem. (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. [Link]
-
National Center for Biotechnology Information. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
National Center for Biotechnology Information. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
YouTube. Lecture 16 Protecting groups and racemization of Amino Acids. [Link]
-
YouTube. mechanism of ester hydrolysis. [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]
-
ResearchGate. Racemization in amino acids? [Link]
-
PubMed. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. [Link]
Sources
- 1. This compound | 213018-92-9 | Benchchem [benchchem.com]
- 2. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]
Technical Support Center: Preventing Racemization of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a critical challenge in pharmaceutical synthesis: preventing the racemization of chiral α-amino esters, specifically focusing on (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Loss of stereochemical integrity during a reaction, such as amide bond formation, can lead to diastereomeric impurities that are often difficult to separate and can drastically alter the biological activity of the final product.[1] This document offers troubleshooting strategies and frequently asked questions to help you maintain the enantiopurity of your compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable protocols to mitigate racemization.
Issue 1: Significant racemization detected after N-acylation or peptide coupling.
Primary Suspects: Reaction base, coupling reagent, temperature, or reaction time.
Underlying Cause: Racemization during amide bond formation is most often a base-catalyzed process that proceeds through one of two mechanisms: the formation of a 5(4H)-oxazolone intermediate or direct enolization.[2][3][4][5] The α-proton of the chiral center becomes acidic upon activation of the carboxyl group, and its abstraction by a base leads to a loss of stereochemistry.[1][6]
Solution Pathway:
-
Evaluate Your Base: The choice of base is critical. Stronger and less sterically hindered bases can accelerate the abstraction of the α-proton, increasing the rate of racemization.[2][4]
-
Recommendation: If you are using a strong base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), consider switching to a weaker or more sterically hindered base.[2] N-methylmorpholine (NMM) and 2,4,6-collidine are excellent alternatives that have been shown to minimize racemization.[2][4]
-
-
Re-evaluate Your Coupling Reagent: Not all coupling reagents are created equal when it comes to preserving stereochemistry.
-
Recommendation: Carbodiimide reagents like DCC and DIC, when used alone, can lead to significant racemization.[1][6][7] Their use necessitates the addition of racemization-suppressing additives. Uronium/aminium-based reagents (HATU, HBTU) and phosphonium salt reagents (BOP, PyBOP) generally result in less racemization.[1][7] For particularly sensitive substrates, consider newer generation reagents designed for racemization-free coupling.[8][9]
-
-
Incorporate Racemization Suppressants: Additives can intercept the highly reactive activated intermediate to form a more stable species that is less prone to racemization.[5][10][11]
-
Control Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of racemization.[13]
-
Recommendation: Perform the coupling reaction at a lower temperature, starting at 0 °C and allowing it to slowly warm to room temperature. Monitor the reaction closely to avoid unnecessarily long reaction times. For amino acids prone to racemization, reducing the reaction time can decrease the extent of racemization.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The primary mechanism is base-catalyzed racemization, which predominantly occurs via the formation of a 5(4H)-oxazolone intermediate.[3][4][5] When the amino group is acylated, the carboxyl group (in this case, the methyl ester) is activated. This activation makes the proton on the α-carbon (the chiral center) acidic. A base in the reaction mixture can then abstract this proton, leading to the formation of a planar, achiral enolate intermediate which is in equilibrium with the oxazolone.[2][6] Subsequent reaction with the amine nucleophile can occur from either face of this intermediate, resulting in a mixture of the desired (S) product and the undesired (R) enantiomer.
Q2: How do I choose the right coupling reagent to minimize racemization?
A2: The choice of coupling reagent is a critical factor. Here's a breakdown of common classes:
-
Carbodiimides (e.g., DCC, DIC): These are effective but can cause significant racemization if used without an additive like HOBt, HOAt, or OxymaPure.[1][6][7] The combination of DIC with an additive is still a very good method, especially when base-free conditions are needed.[6]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are generally considered "low-racemization" reagents as they form active esters in situ that are less prone to racemization.[1][5][7] HATU is often superior to HBTU in difficult couplings and in suppressing racemization.[3][14]
-
Phosphonium Salts (e.g., BOP, PyBOP): These also provide good suppression of racemization and are very effective.[1][7] However, a drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide.[7]
-
Newer Reagents: Reagents like COMU have shown high efficiency and low racemization levels.[6] Others, such as TCFH-NMI and T3P, have been developed specifically for their ability to provide high yields with high enantiopurity.[9]
Q3: Can the solvent affect the degree of racemization?
A3: Yes, the solvent can influence the rate of racemization. Polar aprotic solvents like DMF and NMP are standard in peptide synthesis. However, their polarity can sometimes facilitate the formation of the charged intermediates involved in racemization pathways. In some cases, using a mixture of solvents or a less polar solvent (while ensuring solubility of all reactants) might be beneficial.[5]
Q4: Are there any specific considerations for the hydrochloride salt form of the starting material?
A4: Yes. The hydrochloride salt means the amino group is protonated. To participate in the reaction, it must be neutralized by a base. It is crucial to use the correct stoichiometry of the base. Typically, one equivalent of base is required to neutralize the hydrochloride salt, and an additional equivalent is needed if the coupling reagent itself requires a base for activation (like uronium/aminium salts). Using an excess of a strong base can significantly increase the risk of racemization.[15]
Experimental Protocols & Data
Protocol 1: Low-Racemization Amide Coupling using HATU and NMM
This protocol is designed for coupling an acid to this compound with minimal racemization.
Materials:
-
This compound
-
Carboxylic acid (1.0 eq)
-
HATU (1.05 eq)
-
N-methylmorpholine (NMM) (2.1 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-methylmorpholine (NMM) (2.1 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Slowly add the solution of the amino ester to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, proceed with your standard aqueous workup and purification.
Data Summary: Impact of Base on Racemization
The following table summarizes the typical effect of different bases on the level of racemization during a peptide coupling reaction. The values are illustrative and can vary based on the specific substrates and conditions.
| Base | pKa | Steric Hindrance | Typical Racemization |
| Triethylamine (TEA) | ~10.75 | Low | High |
| N,N-Diisopropylethylamine (DIPEA) | ~10.1 | High | Moderate to High |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low |
| 2,4,6-Collidine | 7.43 | High | Very Low |
Data compiled from sources.[2]
Visualizing the Mechanism and Workflow
Mechanism of Oxazolone Formation and Racemization
The following diagram illustrates the key pathway for racemization during peptide coupling reactions.
Caption: Mechanism of base-catalyzed racemization via an oxazolone intermediate.
Troubleshooting Workflow for High Racemization
Use this decision tree to systematically address issues of racemization in your reaction.
Caption: A logical workflow for troubleshooting high racemization levels.
References
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1993). International Journal of Peptide and Protein Research, 41(4), 323-325. Retrieved from [Link]
-
IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. (2018). Journal of the American Society for Mass Spectrometry, 29(10), 2054-2063. Retrieved from [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). Proceedings of the National Academy of Sciences, 121(2), e2314263120. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications, 14(1), 5245. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Chemically fuelled deracemization of amino acids. (2018). Radboud University. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. (1993). International Journal of Peptide and Protein Research, 41(5), 512-516. Retrieved from [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). Proceedings of the National Academy of Sciences, 121(2). Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2022). Molecules, 27(19), 6209. Retrieved from [Link]
-
Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2021). Angewandte Chemie International Edition, 60(29), 16017-16023. Retrieved from [Link]
-
Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. (1971). Journal of the American Chemical Society, 93(24), 6318-6321. Retrieved from [Link]
-
Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Egyptian Journal of Chemistry, 64(11), 6363-6383. Retrieved from [Link]
-
Racemization in amino acids? (2017). ResearchGate. Retrieved from [Link]
-
How to Optimize Peptide Synthesis? (n.d.). Apeptide. Retrieved from [Link]
-
Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. (1976). The Journal of Organic Chemistry, 41(4), 583-587. Retrieved from [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Creation.com. Retrieved from [Link]
-
SYNTHESIS NOTES. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved from [Link]
-
Peptide synthesis troubleshooting. (2023). Reddit. Retrieved from [Link]
-
DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (2012). Letters in Organic Chemistry, 9(1), 60-64. Retrieved from [Link]
-
Oxyma-based phosphates for racemization-free peptide segment couplings. (2018). Organic & Biomolecular Chemistry, 16(43), 8338-8345. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 10. peptide.com [peptide.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral HPLC Separation of Amino Acid Derivatives
Welcome to the technical support center for chiral HPLC separation of amino acid derivatives. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of chiral separations. This resource is structured to address the specific challenges you may encounter, moving beyond simple procedural lists to explain the fundamental principles behind successful enantioseparation.
Troubleshooting Guide
This section is formatted as a series of common problems encountered during the chiral HPLC separation of amino acid derivatives, followed by their probable causes and detailed, step-by-step solutions.
Problem 1: No separation or poor resolution of enantiomers.
Probable Cause: This is one of the most frequent challenges in chiral method development and can stem from a variety of factors, including an inappropriate choice of chiral stationary phase (CSP), a suboptimal mobile phase, or incompatible analyte derivatization.
Solution:
-
Re-evaluate your Column Selection: The interaction between the analyte and the chiral selector of the CSP is paramount for enantiomeric recognition.[1][2]
-
For underivatized amino acids: Macrocyclic glycopeptide columns, such as those based on teicoplanin (e.g., CHIROBIOTIC T), are often the first choice due to their versatility and ability to separate polar, ionic compounds.[3][4][5] Crown ether-based CSPs are also particularly effective for underivatized amino acids.[6] Zwitterionic ion-exchange phases, like those derived from cinchona alkaloids, are also highly effective for underivatized amino acids and small peptides.[3][7]
-
For derivatized amino acids (e.g., N-blocked with Fmoc, Boc, CBZ): Polysaccharide-based columns (e.g., cellulose or amylose derivatives like CHIRALPAK® IA or IC) often provide excellent separation.[8][9][10] Pirkle-type columns can also be effective for derivatized amino acids, particularly when π-π interactions are possible.[1][11][12]
-
Consider alternative interaction mechanisms: If your initial choice is not working, consider a CSP with a different primary interaction mechanism (e.g., if a polysaccharide column fails, try a macrocyclic glycopeptide column).
-
-
Optimize the Mobile Phase: The mobile phase composition directly influences the interactions between the analyte and the CSP.[9]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) can significantly impact selectivity. For some macrocyclic glycopeptide columns, retention can exhibit a "U-shaped" profile with varying organic modifier concentrations, so exploring a wide range is crucial.[5]
-
Additives: For ionizable amino acid derivatives, the addition of acidic (e.g., formic acid, trifluoroacetic acid) or basic (e.g., diethylamine) modifiers is often necessary to control the ionization state of both the analyte and the stationary phase, which is critical for interaction and separation.[3][7]
-
Polar Organic vs. Reversed-Phase: For macrocyclic glycopeptide phases, switching between polar organic, polar ionic, and reversed-phase modes can dramatically alter selectivity.[3][4]
-
-
Check Analyte Derivatization: If you are derivatizing your amino acids, ensure the derivatization reaction has gone to completion and that the derivatizing agent itself is of high optical purity.[11][13] The choice of derivatizing group can also influence the separation by altering the analyte's structure and potential interaction points.[14][15]
Problem 2: Poor peak shape (tailing or fronting).
Probable Cause: Poor peak shape is often indicative of secondary, undesirable interactions between the analyte and the stationary phase, or issues with the mobile phase.
Solution:
-
Mobile Phase Additives:
-
For acidic or basic analytes: As mentioned above, the inclusion of acidic or basic additives can suppress unwanted ionic interactions with residual silanols on the silica support, leading to improved peak shape.[3][7]
-
Ion-Pair Reagents: In some cases, the addition of ion-pair reagents to the mobile phase can enhance peak shape and resolution for diastereomeric derivatives.[16]
-
-
Adjust Mobile Phase Strength: A mobile phase that is too weak can lead to peak tailing, while one that is too strong can cause fronting. Systematically adjust the concentration of the organic modifier.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or fronting peaks. Reduce the injection volume or the concentration of your sample.
-
Column Contamination: If the column has been used extensively, it may have accumulated contaminants. Follow the manufacturer's instructions for column washing and regeneration.
Problem 3: Irreproducible retention times and/or resolution.
Probable Cause: Lack of reproducibility often points to an unstable chromatographic system or a column that has not been properly equilibrated.
Solution:
-
Column Equilibration: Chiral separations, especially with complex mobile phases, can require longer equilibration times than achiral separations.[17] Ensure a stable baseline before injecting your sample. It is not uncommon for several injections to be required to stabilize the stationary phase.[17]
-
Mobile Phase Preparation: Prepare fresh mobile phase for each analysis. The composition of mixed mobile phases can change over time due to the evaporation of more volatile components. Ensure thorough mixing.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in temperature can affect both retention time and selectivity.
-
Pump Performance: Ensure the HPLC pump is delivering a consistent flow rate and that the pressure is stable. Fluctuations may indicate a need for maintenance.[18]
Frequently Asked Questions (FAQs)
Q1: Do I always need to derivatize my amino acids for chiral separation?
A1: Not necessarily. Direct separation of underivatized amino acids is often possible and preferred because it eliminates an extra sample preparation step and potential sources of error.[5][18][19] Chiral stationary phases like macrocyclic glycopeptides (e.g., teicoplanin-based), crown ethers, and zwitterionic ion-exchange columns are specifically designed for the direct analysis of polar and zwitterionic compounds like amino acids.[3][4][6] However, if direct methods do not provide the desired resolution, derivatization to form diastereomers that can be separated on a standard achiral column is a valid alternative.[13][15][20]
Q2: How do I choose between a polysaccharide-based and a macrocyclic glycopeptide-based column?
A2: The choice depends largely on the nature of your analyte.
-
Macrocyclic Glycopeptide Columns (e.g., CHIROBIOTIC T, V, R): These are highly versatile and are often the first choice for underivatized α-, β-, and γ-amino acids.[3][4][21] Their multiple interaction sites (ionic, hydrogen bonding, hydrophobic) allow for separation in various mobile phase modes (reversed-phase, polar organic, normal phase).[22][23]
-
Polysaccharide-Based Columns (e.g., CHIRALPAK®, Lux®): These columns, with chiral selectors derived from cellulose or amylose, are generally the go-to for N-derivatized amino acids (e.g., Fmoc, Boc, NBD).[8][9][10][14] The derivatization introduces aromatic or bulky groups that can interact favorably with the grooves and cavities of the polysaccharide structure.[24]
Q3: What is the difference between coated and covalently bonded polysaccharide CSPs?
A3:
-
Coated CSPs: The chiral selector is physically adsorbed onto the silica support. These often provide better enantioseparation.[8][14] However, they have limitations on the types of solvents that can be used, as some solvents can strip the coating from the support.
-
Covalently Bonded (Immobilized) CSPs: The chiral selector is chemically bonded to the silica. This makes them more robust and compatible with a wider range of solvents.[8][14] While they may sometimes offer slightly lower selectivity than their coated counterparts, their durability is a significant advantage.[14]
Q4: Can I invert the elution order of the enantiomers?
A4: Yes, in some cases.
-
Complementary Columns: Some CSPs are available with selectors that are pseudo-enantiomeric. For example, cinchona alkaloid-based zwitterionic phases like CHIRALPAK® ZWIX(+) and ZWIX(-) can provide reversed elution orders.[3][7] Similarly, crown ether CSPs are available in both (+) and (-) conformations, allowing for the inversion of elution order.[6]
-
Mobile Phase and Temperature: While less common for a complete reversal, changing the mobile phase composition or the column temperature can sometimes alter the retention mechanism enough to switch the elution order.
Q5: What are Pirkle-type columns and when should I use them?
A5: Pirkle-type columns are based on a smaller chiral selector, often an amino acid derivative, that is bonded to the silica support.[1] They work on the principle of forming transient diastereomeric complexes with the analyte through interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions.[1] They are particularly useful for analytes that have been derivatized with groups that have π-acceptor or π-donor characteristics, such as NBD-derivatized amino acids.[11][12][25]
Data & Protocols
Table 1: Common Chiral Stationary Phases for Amino Acid Derivative Separation
| CSP Type | Chiral Selector Examples | Primary Application | Interaction Mechanisms |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin, Ristocetin A | Underivatized α-, β-, γ-amino acids, small peptides[3][4][21] | Hydrogen bonding, ionic, hydrophobic, π-π, steric interactions[3][22][23] |
| Polysaccharide-Based | Cellulose/Amylose tris(3,5-dimethylphenylcarbamate) | N-derivatized amino acids (Fmoc, Boc, etc.)[8][9][10] | Hydrogen bonding, π-π, dipole-dipole, steric inclusion in chiral grooves[24] |
| Zwitterionic Ion-Exchange | Quinine/Quinidine derivatives | Underivatized amino acids and small peptides[3][7] | Anionic and cationic interactions, hydrogen bonding, steric effects[3][7] |
| Pirkle-Type (Brush-Type) | N-(3,5-dinitrobenzoyl)phenylglycine | N-derivatized amino acids (e.g., NBD) with aromatic groups[11][12][25] | π-π acceptor/donor interactions, hydrogen bonding, dipole-dipole[1] |
| Crown Ether | (18-crown-6)-tetracarboxylic acid | Underivatized amino acids[6] | Host-guest complexation with the primary amine group[26] |
| Ligand Exchange | L-Proline, L-Hydroxyproline | Underivatized amino acids[18][27] | Formation of transient diastereomeric metal complexes (usually with Cu²⁺) |
Experimental Protocol: Generic Screening Method for Underivatized Amino Acids on a Macrocyclic Glycopeptide Column
This protocol outlines a starting point for developing a separation method for underivatized amino acid enantiomers using a teicoplanin-based column.
-
Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC T), 250 x 4.6 mm, 5 µm
-
Mobile Phase Screening:
-
Condition A (Reversed-Phase): 80:20 (v/v) Methanol/Water + 0.1% Formic Acid
-
Condition B (Polar Ionic): 100% Methanol + 0.1% Acetic Acid + 0.05% Triethylamine
-
Condition C (Polar Organic): 90:10 (v/v) Acetonitrile/Methanol + 0.1% Trifluoroacetic Acid
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
-
Injection Volume: 5 µL
-
Procedure: a. Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the racemic standard of the amino acid. c. Run the analysis isocratically. d. If no or poor separation is observed, move to the next mobile phase condition, ensuring proper column flushing and re-equilibration between conditions. e. Once partial separation is achieved, optimize the ratio of organic modifier to aqueous/additive to improve resolution.
Visualizations
Column Selection Workflow
Caption: A decision tree for initial chiral column selection.
Troubleshooting Logic for Poor Resolution
Caption: A logical flow for troubleshooting poor chiral resolution.
References
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Ali, I., et al. (2012). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Journal of Separation Science, 35(15), 1909-1916. [Link]
-
Jönsson, T., et al. (2002). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. Journal of Chromatography A, 972(1), 89-100. [Link]
-
Hamase, K., et al. (2001). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst, 126(10), 1737-1743. [Link]
-
Hamase, K., et al. (2001). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst, 126(10), 1737-1743. [Link]
-
Bhandari, A., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 204-216. [Link]
-
Daicel Corporation. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Daicel Application Note. [Link]
-
Ilisz, I., et al. (2024). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods in Molecular Biology, 2994, 245-277. [Link]
-
Wuhu A-Vision New Material Technology Co., Ltd. (2024). The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Company Blog. [Link]
-
Ilisz, I., et al. (2013). Macrocyclic glycopeptide-based chiral stationary phases in high performance liquid chromatographic analysis of amino acid enantiomers and related analogs. Journal of Pharmaceutical and Biomedical Analysis, 84, 174-193. [Link]
-
Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link]
-
Reddy, P., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 10(49), 29337-29348. [Link]
-
Oi, S., et al. (1986). Novel Chiral Stationary Phases for the Resolution of the Enantiomers of Amino Acids by Ligand Exchange Chromatography. Journal of Chromatography A, 360, 241-247. [Link]
-
Péter, A., et al. (2006). Comparison of Separation Efficiency of Macrocyclic Glycopeptide-Based Chiral Stationary Phases for the LC Enantioseparation of β-Amino Acids. Chromatographia, 64(1-2), 17-25. [Link]
-
Ates, H., et al. (2018). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 159, 34-40. [Link]
-
Zhao, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4598. [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex Technical Guide. [Link]
-
Bunin, A. S., et al. (2021). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biomedical Chemistry, 67(2), 133-142. [Link]
-
Ilisz, I., et al. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15. [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Hamase, K., et al. (2001). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst, 126(10), 1737-1743. [Link]
-
Garaiova, I., et al. (2014). Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in... Journal of Chromatography B, 953-954, 8-14. [Link]
-
Bhandari, A. (2022). Enantiomer separation of α-amino acids and α-amino acid ester derivatives using polysaccharide-derived chiral stationary phases by high-performance liquid chromatography. Chosun University Repository. [Link]
-
Ali, I., et al. (2012). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl α-amino acids by HPLC. Journal of Separation Science, 35(15), 1909-1916. [Link]
-
Regis Technologies, Inc. (2018). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex Technical Note. [Link]
-
Gao, Y., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(18), 4256. [Link]
-
Yamamoto, S., et al. (2021). Scheme of derivatization for amino acid enantiomers by... ResearchGate. [Link]
-
Ray, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
Brückner, H., et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of Peptide Science, 15(4), 229-242. [Link]
-
Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Application Note. [Link]
Sources
- 1. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. researchgate.net [researchgate.net]
- 16. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. semanticscholar.org [semanticscholar.org]
Overcoming poor resolution in the chiral separation of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate
Welcome to the technical support center for the chiral separation of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the enantioselective analysis of this critical compound, a key intermediate in the synthesis of pharmaceuticals like Clopidogrel.[1][2] This resource provides in-depth, scientifically grounded solutions to overcome poor resolution and other chromatographic challenges.
Troubleshooting Guide: Overcoming Poor Resolution
Poor resolution is a frequent challenge in the chiral separation of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate and its corresponding (R)-enantiomer. This guide addresses specific problems in a question-and-answer format to help you diagnose and rectify suboptimal separation.
Q1: Why am I observing co-elution or very poor resolution (Rs < 1.0) between the enantiomer peaks?
A1: This is the most common issue and can stem from several factors, primarily related to the chiral stationary phase (CSP) and mobile phase composition.
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP.[3] If the chosen CSP does not provide sufficient stereoselective recognition for your analyte, you will not achieve separation. (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate, being a phenylglycine derivative, often responds well to specific types of CSPs.
-
Expert Insight: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are frequently successful for separating phenylglycine analogs and related compounds like Clopidogrel.[1][4][5][6] Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings are excellent starting points.[4][6] Crown ether-based columns have also demonstrated success in separating underivatized amino acids and their esters.[7][8]
-
-
Suboptimal Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.
-
Normal-Phase vs. Reversed-Phase: For many polysaccharide-based CSPs, normal-phase chromatography (e.g., hexane/alcohol mixtures) provides excellent selectivity.[1][2][6] However, reversed-phase methods using aqueous/organic mobile phases can also be effective, particularly with modified polysaccharide columns designed for this purpose.[5]
-
Organic Modifier: The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in a normal-phase system are critical. A slight change in the modifier percentage can significantly impact resolution.[6]
-
Additives: For amino compounds like yours, peak shape and resolution can often be dramatically improved by adding a small amount of a basic or acidic modifier to the mobile phase.[4] For instance, a basic additive like diethylamine (DEA) can suppress unwanted ionic interactions with residual silanols on the silica support, leading to sharper peaks.[9] Conversely, an acidic additive like trifluoroacetic acid (TFA) may be necessary in some mobile phase systems to protonate the amine and enhance interaction with the CSP.[8]
-
Troubleshooting Workflow for Co-elution:
Caption: Troubleshooting workflow for poor chiral resolution.
Q2: My peaks are broad and tailing, which is compromising my resolution and quantification. What is the cause?
A2: Peak tailing in chiral chromatography is often due to secondary, non-enantioselective interactions, improper sample solvent, or column degradation.
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the CSP can interact strongly with the basic amine group of your analyte, leading to peak tailing.
-
Solution: As mentioned, adding a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase (typically 0.1% v/v in normal phase) can effectively block these active sites and improve peak symmetry.[9]
-
-
Sample Solvent Effects: Injecting your sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including broadening and fronting.[4][10]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a weaker elution strength.[4] This ensures that the sample band is tightly focused at the head of the column.
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the chiral selector, leading to broad, tailing, or even triangular peaks.[11]
-
Solution: Reduce the sample concentration or injection volume.[11] Perform a loading study by injecting progressively smaller amounts to find the optimal concentration that maintains good peak shape.
-
-
Column Contamination or Void Formation: Accumulation of strongly adsorbed impurities at the column inlet can lead to a decline in efficiency and peak shape.[10] In rare cases, a void can form at the head of the column due to pressure shocks or dissolution of the silica bed.[10]
-
Solution: Use a guard column to protect the analytical column.[12] If contamination is suspected, follow the manufacturer's instructions for column flushing and regeneration.[10] Reversing the column (if permitted by the manufacturer) and flushing with a strong solvent may dislodge particulates from the inlet frit.[10]
-
Q3: I had good resolution initially, but it has deteriorated over time. What could be the reason?
A3: A decline in performance points towards a change in the chromatographic system, most commonly the column or the mobile phase.
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components (e.g., hexane).[4]
-
Solution: Prepare fresh mobile phase daily and keep the reservoir tightly sealed.[4]
-
-
Column Contamination: As mentioned in Q2, the accumulation of contaminants from the sample matrix at the head of the column is a common cause of performance degradation.[10][13]
-
Solution: Implement a robust sample preparation procedure to remove interfering substances. Regularly flush the column according to the manufacturer's guidelines.
-
-
Loss of Stationary Phase: Certain solvents can be incompatible with coated polysaccharide CSPs and may cause the chiral selector to "strip" or dissolve from the silica support.[10]
-
Solution: Always consult the column's instruction manual for a list of prohibited solvents. Immobilized CSPs offer greater solvent compatibility and are more robust in this regard.[10]
-
-
System Leaks: A small, undetected leak in the HPLC system can lead to fluctuations in flow rate and pressure, resulting in retention time shifts and loss of resolution.[12]
-
Solution: Regularly inspect fittings and connections for any signs of leakage, such as salt deposits from buffered mobile phases.[12]
-
Frequently Asked Questions (FAQs)
Q: What are the typical starting conditions for separating (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate?
A: A good starting point would be a polysaccharide-based chiral column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio, with 0.1% DEA added. Set the flow rate to 1.0 mL/min and use UV detection at an appropriate wavelength (e.g., 220 nm).
| Parameter | Recommended Starting Condition |
| Chiral Stationary Phase | Cellulose or Amylose Phenylcarbamate Derivatives |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at ~220 nm |
| Sample Solvent | Mobile Phase |
Q: How does temperature affect my chiral separation?
A: Temperature can have a significant, though sometimes unpredictable, effect on chiral separations.[1][2]
-
Lowering the temperature generally increases retention times and often improves resolution because the enantioselective interactions with the CSP become more favorable from an enthalpic standpoint.[7][14] However, this also increases mobile phase viscosity and column backpressure.
-
Increasing the temperature typically decreases retention and can sometimes improve peak efficiency, but may also reduce the selectivity between enantiomers.[15]
-
Recommendation: Start at ambient temperature. If resolution is insufficient, try reducing the column temperature in 5 °C increments (e.g., to 20 °C, then 15 °C) using a column oven for stability.
Q: What is the impact of flow rate on resolution?
A: Chiral separations are often more sensitive to flow rate than achiral separations.[4]
-
Slower flow rates (e.g., 0.5-0.8 mL/min) increase the time the analytes spend interacting with the CSP, which can enhance resolution, but at the cost of longer run times and broader peaks.[11][16]
-
Faster flow rates reduce analysis time but may compromise resolution if the kinetics of the mass transfer between the mobile and stationary phases are slow.
-
Recommendation: Start with a standard flow rate of 1.0 mL/min for a 4.6 mm ID column. If necessary, reduce the flow rate to see if resolution improves.
Q: Can I use supercritical fluid chromatography (SFC) for this separation?
A: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster and uses less organic solvent.[1][2] Polysaccharide-based CSPs are highly effective in SFC. A mobile phase of carbon dioxide with a modifier like methanol is a common choice.[1][2] The Chiralcel OD-H column, for example, has shown excellent performance for the separation of related compounds using SFC.[1][2]
Experimental Protocol: Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase for the chiral separation of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate on a polysaccharide-based CSP.
Objective: To achieve baseline resolution (Rs ≥ 1.5) with good peak shape.
Materials:
-
Chiral HPLC column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm)
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA)
-
Racemic standard of Methyl 2-amino-2-(2-chlorophenyl)acetate
Procedure:
-
System Preparation:
-
Install the chiral column.
-
Prepare the initial mobile phase: Hexane/IPA (90:10, v/v) with 0.1% DEA.
-
Thoroughly mix and degas the mobile phase.[4]
-
Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Initial Analysis:
-
Prepare a 0.5 mg/mL solution of the racemic standard in the mobile phase.
-
Inject 10 µL of the standard and record the chromatogram.
-
Evaluate the resolution (Rs), retention factors (k'), and peak asymmetry.
-
-
Optimization of Organic Modifier:
-
If resolution is poor, adjust the percentage of IPA.
-
Decrease the IPA concentration to 8% (Hexane/IPA 92:8) to increase retention and potentially improve resolution. Equilibrate the column for 15-20 minutes before injecting.
-
If peaks are too retained, increase the IPA concentration to 12%, then 15%.
-
Record the chromatogram for each condition and compare the resolution.
-
-
Evaluation of Additive:
-
If peak tailing is observed, ensure the DEA concentration is at 0.1%. If tailing persists, you may cautiously increase it to 0.2%, but be mindful of potential effects on the stationary phase over the long term.
-
-
Flow Rate and Temperature Adjustment (Fine-tuning):
-
Once a promising mobile phase composition is found, evaluate the effect of flow rate. Reduce the flow rate to 0.8 mL/min to see if resolution improves.
-
If further improvement is needed, set the column temperature to 20 °C and re-run the analysis.
-
Caption: Protocol for mobile phase optimization.
References
-
Bhavyasri, K., Rambabu, D., Prasad, P. and Balaram, V. (2013) Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography. American Journal of Analytical Chemistry, 4, 51-55. [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Kersten, B. S. (1994). HPLC CHIRAL OPTIMIZATION OF A UNIQUE p-AMINO ACID AND ITS ESTER. Journal of Liquid Chromatography, 17(1), 33-46. [Link]
-
Bhavyasri, K., et al. (2013). Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography. ResearchGate. [Link]
-
D'Acquarica, I., et al. (2018). Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode. Journal of Separation Science, 41(6), 1208-1215. [Link]
-
Sharma, S., & Singh, S. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications, 9(3), 1635-1646. [Link]
-
HPLC Professionals. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Antic, D., et al. (2012). Direct Separation of Clopidogrel Enantiomers by Reverse-Phase Planar Chromatography Method Using beta-Cyclodextrin as a Chiral Mobile Phase Additive. Journal of Planar Chromatography – Modern TLC, 25(3), 235-240. [Link]
-
Zhang, J., et al. (2013). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. Journal of Physical Chemistry B, 117(16), 4311-4320. [Link]
-
Wang, L., et al. (2008). Chiral separation and limit test of clopidogrel bisulfate isomers. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 929-933. [Link]
-
Stankiewicz, J., et al. (1993). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Journal of Liquid Chromatography, 16(15), 3373-3382. [Link]
-
Al-Zahrani, A. A., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 28(17), 6345. [Link]
-
Aydoğan, C., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463318. [Link]
-
Lee, J., et al. (2018). Optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin. ResearchGate. [Link]
-
Ilisz, I., et al. (2019). Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate. [Link]
-
Schreiner, E., et al. (2021). A Chirality Chain in Phenylglycine, Phenylpropionic Acid, and Ibuprofen. Symmetry, 13(1), 74. [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 253-264. [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Virginia Tech. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
Gecse, Z., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 28(19), 6943. [Link]
-
Waser, M., et al. (2016). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. The Journal of Organic Chemistry, 81(15), 6435-6448. [Link]
-
Ilisz, I., et al. (2008). Enantioseparation of beta-methyl-substituted amino acids with cyclodextrins by capillary zone electrophoresis. Journal of Chromatography B, 875(1), 273-279. [Link]
-
Park, H., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Nature, 595(7867), 384-389. [Link]
-
Pal, A., et al. (2013). Enantioselective separation of chiral aromatic amino acids with surface functionalized magnetic nanoparticles. Chemical Engineering Journal, 229, 303-310. [Link]
Sources
- 1. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. tandfonline.com [tandfonline.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. chiraltech.com [chiraltech.com]
- 10. chiraltech.com [chiraltech.com]
- 11. youtube.com [youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride in different solvents
Welcome to the technical support center for (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this crucial chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Why is my solution of this compound turning cloudy or showing precipitation?
This is a common observation and can be attributed to several factors, primarily related to solubility and degradation.
-
Solvent Choice and Saturation: While the hydrochloride salt form enhances solubility, this compound has limited solubility in certain organic solvents. If you are preparing a solution near its saturation point, small changes in temperature can cause it to precipitate.
-
Hydrolysis to the Free Amino Acid: The most common degradation pathway for this compound is the hydrolysis of the methyl ester to its corresponding carboxylic acid, (S)-2-amino-2-(2-chlorophenyl)acetic acid. This resulting amino acid has different solubility properties than the parent ester and may be less soluble in your chosen solvent, leading to precipitation. This is particularly prevalent in the presence of moisture.
-
pH Changes: If your solvent contains acidic or basic impurities, it can alter the protonation state of the amino group, affecting solubility.
Troubleshooting Steps:
-
Verify Solubility: If possible, consult the literature for the solubility of the compound in your specific solvent. If this information is unavailable, perform a small-scale solubility test.
-
Ensure Anhydrous Conditions: Use dry solvents and minimize exposure to atmospheric moisture when preparing and handling solutions.
-
Check for Degradation: Analyze the precipitate and the supernatant by HPLC to determine if the precipitate is the starting material or a degradation product.
I suspect my compound is degrading in solution. What are the likely degradation pathways?
Understanding the potential degradation pathways is crucial for designing stable formulations and interpreting analytical results. For this compound, the primary degradation routes are hydrolysis and, to a lesser extent, other reactions depending on the solvent and conditions.
-
Hydrolysis (Most Common): The ester functional group is susceptible to hydrolysis, which can be catalyzed by acid or base.[][2][3] This reaction cleaves the methyl ester to form (S)-2-amino-2-(2-chlorophenyl)acetic acid and methanol.[2] Forced degradation studies on the related drug, Clopidogrel, for which this compound is an intermediate, show significant degradation under both acidic and basic hydrolytic conditions.[][4]
-
Transesterification: If the compound is dissolved in an alcohol solvent other than methanol (e.g., ethanol), transesterification can occur, where the methyl group of the ester is exchanged with the alkyl group of the solvent alcohol. This is more likely to happen under acidic or basic conditions.
-
Oxidation: While forced degradation studies of Clopidogrel suggest it is relatively stable to oxidation, the amino group can potentially be a site for oxidative degradation, especially in the presence of strong oxidizing agents.[4]
| Degradation Pathway | Triggering Conditions | Primary Degradation Product |
| Hydrolysis | Presence of water, catalyzed by acid or base | (S)-2-amino-2-(2-chlorophenyl)acetic acid |
| Transesterification | Alcoholic solvents (other than methanol), acid or base catalysis | Corresponding new ester (e.g., ethyl ester in ethanol) |
| Oxidation | Strong oxidizing agents | Various oxidized species |
Troubleshooting Guides
Guide 1: Preparing and Storing Stock Solutions
Issue: How can I prepare a stock solution of this compound and ensure its stability for as long as possible?
Underlying Principles: The stability of your stock solution depends on minimizing the rate of hydrolysis and other degradation reactions. This is achieved by selecting an appropriate solvent and storage conditions.
Recommended Protocol:
-
Solvent Selection:
-
Aprotic Solvents: For maximal stability, prefer anhydrous aprotic solvents such as Acetonitrile, Tetrahydrofuran (THF), or Dimethylformamide (DMF). These solvents do not participate in hydrolysis or transesterification.
-
Protic Solvents: If you must use a protic solvent, anhydrous methanol is preferred over other alcohols to prevent transesterification. If using water, prepare the solution fresh and use it immediately. Be aware that the rate of hydrolysis can be influenced by the polarity of the solvent.[5][6]
-
-
Solution Preparation:
-
Work in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to minimize exposure to atmospheric moisture.
-
Use high-purity, anhydrous solvents.
-
Prepare a concentrated stock solution.
-
-
Storage:
-
Dispense the stock solution into small, single-use aliquots in tightly sealed vials.[7][8] This prevents contamination and repeated freeze-thaw cycles for the entire stock.
-
Store the aliquots at -20°C or lower.[7][8] For long-term storage, -80°C is recommended.
-
Protect from light, although photolytic degradation is generally less of a concern for this molecule compared to hydrolysis.[]
-
Guide 2: Investigating Unexpected Experimental Results
Issue: My reaction is giving low yields or unexpected side products. Could it be due to the instability of the starting material?
Workflow for Diagnosing Stability Issues:
Sources
- 2. archives.ijper.org [archives.ijper.org]
- 3. Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ias.ac.in [ias.ac.in]
- 6. rjpn.org [rjpn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. This guide is designed for researchers, chemists, and process development professionals. As a critical chiral intermediate for several active pharmaceutical ingredients (APIs), most notably the antiplatelet drug Clopidogrel, achieving a robust, scalable, and enantiopure synthesis is paramount.[1] The (S)-configuration at the α-carbon is essential for the final drug's biological activity.[1]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on common challenges encountered during process scale-up.
Core Synthesis Strategies: An Overview
Two primary pathways dominate the manufacturing landscape for this intermediate. The choice between them often depends on the cost of goods, availability of starting materials, and the required optical purity.
-
Route A: Diastereomeric Resolution. This classic approach involves the synthesis of the racemic methyl ester, followed by resolution using a chiral resolving agent, such as L-(+)-tartaric acid. The process relies on the differential solubility of the resulting diastereomeric salts to isolate the desired (S)-enantiomer.[2]
-
Route B: Direct Asymmetric Synthesis. This more direct route utilizes an enantiomerically pure starting material, (S)-2-amino-2-(2-chlorophenyl)acetic acid, which is then esterified to yield the final product. This avoids a resolution step but places immense importance on maintaining chiral integrity throughout the process.[2][3]
Caption: Core synthetic pathways to the target molecule.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and scale-up of this compound.
Category 1: Enantiomeric Purity & Racemization
Q1: We are observing a significant loss of enantiomeric excess (ee%) during the esterification of (S)-2-amino-2-(2-chlorophenyl)acetic acid, especially when using traditional Fischer esterification (Methanol/H₂SO₄ at reflux). What is the cause and how can we mitigate it?
A1: This is a classic challenge driven by racemization. The α-proton on the carbon bearing the amino and chloro-phenyl groups is susceptible to abstraction under harsh acidic and thermal conditions. This leads to the formation of a planar enol or enolate-like intermediate, which can be re-protonated from either face, resulting in a mixture of (S) and (R) enantiomers.
Root Cause Analysis & Solutions:
-
Mechanism: High temperatures and strong protic acids facilitate the keto-enol tautomerism, which scrambles the stereocenter.
-
Mitigation Strategy 1 (Milder Reagents): Switch to a less aggressive esterification protocol. The use of thionyl chloride (SOCl₂) in methanol at low temperatures (e.g., 0-5 °C) is a highly effective method.[3] SOCl₂ reacts with methanol to form methyl sulfite and HCl in situ, allowing the reaction to proceed under much milder conditions, thereby preserving the stereochemical integrity.
-
Mitigation Strategy 2 (Process Control): If using a traditional acid catalyst, strictly control the temperature and reaction time. Operate at the lowest possible temperature that allows for a reasonable reaction rate and monitor the reaction closely to avoid prolonged exposure to heat after completion.
Q2: During the resolution pathway (Route A), our isolated diastereomeric tartrate salt shows poor optical purity. What factors influence the efficiency of resolution?
A2: The success of a diastereomeric resolution hinges on creating a significant thermodynamic difference between the two diastereomeric salts, which translates to a large difference in their solubility in the chosen solvent system.
Key Optimization Parameters:
-
Solvent System: This is the most critical parameter. The solvent must effectively discriminate between the "(S)-ester-(L)-tartrate" and "(R)-ester-(L)-tartrate" salts. Common solvents include acetone, acetonitrile, or methyl ethyl ketone.[2] A systematic solvent screen is highly recommended during process development.
-
Temperature Profile: The crystallization temperature directly impacts the kinetics and thermodynamics of precipitation. A controlled cooling profile, rather than a rapid crash cool, is essential to ensure that only the less soluble, desired diastereomer crystallizes, preventing co-precipitation of the undesired diastereomer.
-
Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount of L-(+)-tartaric acid can sometimes improve the purity of the initial crop of crystals, although it will lower the yield. This is a trade-off that must be optimized based on process economics.
Caption: Troubleshooting workflow for low enantiomeric purity.
Category 2: Yield, Purity, and Scale-Up Issues
Q3: We are struggling with low yields during the final crystallization and isolation of the hydrochloride salt. The product seems to be either too soluble or forms an oil. What can we do?
A3: Isolating amino acid ester hydrochloride salts can be challenging due to their high polarity and hygroscopic nature. The key is to carefully control the solvent environment to induce clean crystallization.
Troubleshooting Steps:
-
Solvent Choice: The final product is typically precipitated from a non-polar/polar aprotic solvent system. After the reaction (e.g., esterification), the solvent is often exchanged to a medium in which the hydrochloride salt has low solubility, such as a mixture of isopropanol (IPA) and methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Water Control: The presence of water is highly detrimental as it increases the solubility of the salt and can promote oiling out. Ensure all solvents are anhydrous and the reaction is protected from atmospheric moisture. The starting (S)-amino acid should also be thoroughly dried.
-
Seeding: On a large scale, spontaneous crystallization can be unreliable. Develop a seeding protocol by adding a small quantity of pure, crystalline product at a specific temperature and concentration to induce controlled crystallization. This leads to a more uniform particle size distribution and easier filtration.
-
Anti-Solvent Addition: A common technique is to dissolve the crude product in a minimal amount of a polar solvent (like methanol or IPA) and then slowly add a non-polar anti-solvent (like diethyl ether or hexane) to reduce solubility and force crystallization. The rate of addition is critical to avoid oiling.
Q4: How do we liberate the free (S)-amino ester from the hydrochloride salt for a subsequent reaction (e.g., coupling to form Clopidogrel) without causing racemization or degradation?
A4: This is a critical step, as the free amino ester is significantly less stable than its salt. The goal is to perform a mild basic workup to neutralize the HCl and immediately use the resulting free amine in the next step.
Recommended Protocol:
-
Biphasic System: Dissolve or suspend the hydrochloride salt in a suitable organic solvent like dichloromethane (DCM) or toluene.[4]
-
Mild Base: Add a chilled, aqueous solution of a mild inorganic base, such as sodium bicarbonate or potassium carbonate.[5] Avoid strong bases like NaOH or KOH, as they can promote ester hydrolysis and racemization.
-
Temperature Control: Perform the neutralization at a low temperature (0-10 °C) to minimize side reactions.
-
Extraction & Drying: After neutralization, the layers are separated. The aqueous layer is often back-extracted with the organic solvent to maximize recovery. The combined organic layers are then washed with brine to remove residual water and dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Immediate Use: The resulting solution of the free amine should ideally be used immediately in the subsequent reaction without isolation of the free amine as a solid/oil. If it must be stored, it should be kept as a solution under an inert atmosphere (N₂ or Ar) at low temperatures.
| Parameter | Challenge | Recommended Action on Scale-Up |
| Temperature | Esterification exotherm; Racemization at high temp. | Use jacketed reactors with efficient cooling. For SOCl₂ addition, maintain temp < 5°C. |
| Mixing | Incomplete reaction; Localized "hot spots" | Ensure adequate agitation with properly designed impellers. Verify mixing efficiency at scale. |
| Water Content | Promotes side reactions; Hinders crystallization | Use anhydrous solvents; Dry starting materials. Operate under a nitrogen blanket. |
| Isolation | Product oiling out; Poor filterability | Develop a robust anti-solvent crystallization protocol with controlled cooling and seeding. |
| Stability | Free amino ester is unstable | Neutralize the HCl salt just before the next step; use the resulting solution directly.[4][5] |
Experimental Protocols
Protocol 1: Chiral-Retentive Esterification using Thionyl Chloride
This protocol is adapted from general procedures for amino acid esterification and is designed to minimize racemization.[3]
-
Setup: Equip a jacketed glass reactor with a mechanical stirrer, temperature probe, and a nitrogen inlet connected to a scrubber (to neutralize HCl and SO₂ off-gas).
-
Charging: Charge anhydrous methanol (approx. 10 volumes relative to the amino acid) to the reactor and cool the jacket to 0-5 °C.
-
Substrate Addition: Once the methanol is chilled, add (S)-2-amino-2-(2-chlorophenyl)acetic acid (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2 - 1.5 eq) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature at 0-5 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 5-24 hours. Monitor the reaction for completion by a suitable method (e.g., HPLC, TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess methanol and HCl.
-
Crystallization: Add a suitable crystallization solvent (e.g., Isopropanol) and heat gently to obtain a clear solution. Cool slowly and add an anti-solvent (e.g., MTBE) to precipitate the hydrochloride salt.
-
Isolation: Filter the solid product, wash with the anti-solvent, and dry under vacuum at a moderate temperature (<50 °C).
References
Sources
- 1. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 213018-92-9 | Benchchem [benchchem.com]
- 3. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 4. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. CN110862372A - Synthesis of clopidogrel intermediate (S) -2- (2-thiophene ethylamino) - (2-chlorphenyl) -methyl acetate - Google Patents [patents.google.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
Introduction: The Significance of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride in Medicinal Chemistry
This compound is a chiral building block of paramount importance in the pharmaceutical industry. Its primary application lies in the synthesis of clopidogrel, a potent antiplatelet agent widely prescribed to prevent thrombotic events such as heart attacks and strokes. The stereochemistry at the α-carbon is crucial for the biological activity of clopidogrel, with the (S)-enantiomer being the active pharmaceutical ingredient (API). Consequently, the efficient and stereoselective synthesis of this intermediate is a critical aspect of clopidogrel manufacturing.
This guide provides an in-depth, comparative analysis of the three principal synthetic strategies employed to produce this compound:
-
Route 1: Resolution of Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate
-
Route 2: Direct Esterification of (S)-2-amino-2-(2-chlorophenyl)acetic acid
-
Route 3: Asymmetric Synthesis via a Strecker Reaction
We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these routes based on yield, enantioselectivity, scalability, and industrial applicability. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of this vital pharmaceutical intermediate.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a trade-off between various factors, including cost, efficiency, scalability, and the desired optical purity of the final product. The following table provides a quantitative comparison of the three main routes to this compound.
| Parameter | Route 1: Resolution of Racemate | Route 2: Direct Esterification | Route 3: Asymmetric Strecker Synthesis |
| Starting Materials | Racemic methyl 2-amino-2-(2-chlorophenyl)acetate, L-(+)-tartaric acid | (S)-2-amino-2-(2-chlorophenyl)acetic acid, Methanol, HCl | 2-Chlorobenzaldehyde, Amine source (e.g., ammonia), Cyanide source, Chiral auxiliary |
| Typical Yield | 40-50% (based on the racemate) | >90% | ~70-80% (for the key chiral intermediate) |
| Enantiomeric Excess (e.e.) | >99% after recrystallization | >99% (dependent on starting material purity) | >95% (diastereomeric excess) |
| Key Advantages | Utilizes inexpensive starting materials; well-established and robust technology. | High yield and enantiopurity; straightforward procedure. | High degree of stereocontrol; avoids resolution steps. |
| Key Disadvantages | Theoretical maximum yield is 50% without a racemization step for the undesired enantiomer; requires handling of large solvent volumes. | Requires an enantiomerically pure starting material, which can be expensive. | Requires a stoichiometric amount of a potentially expensive chiral auxiliary; use of toxic cyanide reagents. |
| Industrial Scalability | Readily scalable, but can be labor-intensive. | Highly scalable and often preferred for large-scale production.[1] | Scalable, but the cost of the chiral auxiliary and cyanide handling can be limiting factors. |
Detailed Synthetic Methodologies and Mechanistic Insights
Route 1: Resolution of Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate
This classical approach involves the synthesis of the racemic amino ester followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent, typically L-(+)-tartaric acid.
Reaction Mechanism:
The fundamental principle of this method lies in the differential solubility of the diastereomeric salts formed between the racemic amine and the chiral acid.[2][3] The (S)-amine-(R,R)-tartrate and (R)-amine-(R,R)-tartrate salts are diastereomers and thus have different physical properties, including solubility in a given solvent.[2][3] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, leaving the other in the mother liquor.[2]
Experimental Workflow: Resolution of Racemate
Caption: Workflow for the resolution of racemic methyl 2-amino-2-(2-chlorophenyl)acetate.
Experimental Protocol:
-
Salt Formation: In a suitable reactor, dissolve racemic methyl 2-amino-2-(2-chlorophenyl)acetate (1.0 eq) and L-(+)-tartaric acid (0.5-1.0 eq) in methanol at an elevated temperature to ensure complete dissolution.
-
Crystallization: Slowly cool the solution to room temperature and then further to 0-5 °C to induce crystallization of the less soluble diastereomeric salt, the (S)-amine-(R,R)-tartrate.
-
Isolation: Isolate the precipitated salt by filtration and wash with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., dichloromethane). Add a base (e.g., sodium hydroxide solution) to adjust the pH to >10, which liberates the free (S)-amino ester into the organic layer.
-
Extraction and Salt Formation: Separate the organic layer, wash with water, and dry over a suitable drying agent (e.g., sodium sulfate). Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent to precipitate the desired this compound.
-
Purification: The final product can be further purified by recrystallization to achieve high enantiomeric and chemical purity.
Route 2: Direct Esterification of (S)-2-amino-2-(2-chlorophenyl)acetic acid
This route is often preferred in industrial settings due to its high efficiency and atom economy, provided that the enantiomerically pure starting amino acid is readily available.
Reaction Mechanism:
This reaction proceeds via a Fischer esterification mechanism.[4][5][6][7] The carboxylic acid is activated by protonation of the carbonyl oxygen by the strong acid catalyst (HCl). This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.[4][5][6][7]
Experimental Workflow: Direct Esterification
Caption: Workflow for the direct esterification of (S)-2-amino-2-(2-chlorophenyl)acetic acid.
Experimental Protocol:
-
Reaction Setup: Suspend (S)-2-amino-2-(2-chlorophenyl)acetic acid (1.0 eq) in methanol in a reactor equipped with a reflux condenser.
-
Acidification: Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, or introduce dry hydrogen chloride gas. Alternatively, use a pre-prepared solution of HCl in methanol.
-
Esterification: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).[1]
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol.
-
Isolation and Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure this compound.
Route 3: Asymmetric Synthesis via a Strecker Reaction
This approach constructs the chiral center in a stereoselective manner, offering an elegant solution to obtaining the desired enantiomer directly. The use of a chiral auxiliary is a common strategy to induce asymmetry.
Reaction Mechanism:
The asymmetric Strecker synthesis begins with the condensation of 2-chlorobenzaldehyde with a chiral amine auxiliary to form a chiral imine.[8] The chiral auxiliary sterically hinders one face of the imine, directing the nucleophilic attack of the cyanide ion to the opposite face.[9] This results in the formation of a diastereomerically enriched α-aminonitrile. Subsequent hydrolysis of the nitrile group and removal of the chiral auxiliary yields the desired (S)-amino acid, which can then be esterified.
Experimental Workflow: Asymmetric Strecker Synthesis
Caption: Workflow for the asymmetric Strecker synthesis of the target molecule.
Experimental Protocol:
-
Imine Formation: In a suitable solvent such as methanol, react 2-chlorobenzaldehyde (1.0 eq) with a chiral amine auxiliary (e.g., (R)-phenylglycinol) (1.0 eq) at room temperature to form the corresponding chiral imine.
-
Cyanation: To the in-situ formed imine, add a cyanide source, such as sodium cyanide, and an acid (e.g., acetic acid) at a controlled temperature (e.g., 0 °C) to facilitate the diastereoselective addition of the cyanide.
-
Isolation of Aminonitrile: After the reaction is complete, the diastereomerically enriched α-aminonitrile can be isolated by extraction and purification.
-
Hydrolysis and Auxiliary Removal: The isolated aminonitrile is then subjected to acidic hydrolysis (e.g., with concentrated HCl), which simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.
-
Esterification: The resulting (S)-2-amino-2-(2-chlorophenyl)acetic acid hydrochloride is then esterified using the procedure described in Route 2 to yield the final product.
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of the most appropriate synthetic route for this compound is contingent upon several factors, including the scale of production, cost considerations, and available expertise.
-
For large-scale industrial production , where cost and efficiency are paramount, Route 2 (Direct Esterification) is often the most attractive option, provided a reliable and cost-effective source of the enantiopure starting amino acid is available. Its high yield and straightforward procedure make it well-suited for manufacturing.[1]
-
Route 1 (Resolution of Racemate) remains a viable and widely practiced method, particularly when the racemic starting materials are significantly cheaper. While the theoretical yield is limited to 50%, the development of efficient racemization and recycling protocols for the undesired enantiomer can enhance its overall economic feasibility.
-
Route 3 (Asymmetric Synthesis) represents the most elegant and stereoselective approach. While it can be highly effective, the cost and availability of the chiral auxiliary, along with the handling of toxic cyanide reagents, may present challenges for large-scale implementation. However, for the synthesis of novel derivatives or when high enantiopurity is critical from the outset, this method offers significant advantages.
Ultimately, a thorough process of development and optimization is necessary to determine the most suitable and economically viable synthetic strategy for a given application. This guide serves as a foundational resource to aid in that decision-making process.
References
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Rzepa, H. (2010, May 26). Anatomy of an asymmetric reaction. The Strecker synthesis, part 2. Henry Rzepa's Blog. [Link]
-
ResearchGate. The mechanism proposed for the asymmetric Strecker reaction. [Link]
-
Science Learning Center. Resolution of a Racemic Mixture. [Link]
-
Pearson. Reactions of Amino Acids: Esterification. (2024, October 3). [Link]
-
ResearchGate. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. (2025, August 10). [Link]
-
PubMed. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]
-
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A Senior Application Scientist's Comparative Guide to Enantiomeric Purity Determination of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride by Chiral HPLC
Introduction: The stereochemical identity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development. (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a critical chiral building block, notably used in the synthesis of antiplatelet agents like Clopidogrel.[1] The pharmacological activity of such drugs often resides in a single enantiomer, while the other (the distomer) may be inactive, exhibit different effects, or even be toxic.[2] Consequently, the precise and accurate determination of enantiomeric purity is not merely an analytical task but a regulatory and safety imperative.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the definitive technique for this purpose, offering unparalleled resolution and quantitative accuracy.[3] This guide provides an in-depth, field-proven chiral HPLC method for this compound, compares it with viable analytical alternatives, and explains the scientific rationale behind the methodological choices, ensuring a self-validating and robust analytical protocol.
Pillar 1: The Core Principles of Chiral Recognition in HPLC
The separation of enantiomers, which possess identical physical properties in an achiral environment, is achieved by creating a temporary, chiral environment within the HPLC column.[4] This is accomplished by forming transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is immobilized on the stationary phase (the CSP).[5][]
The stability of these diastereomeric complexes differs, leading to different interaction strengths and, consequently, different retention times for each enantiomer, enabling their separation.[7] Effective chiral recognition is often described by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) are necessary between the analyte and the CSP to achieve enantioseparation.[] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are among the most versatile and widely used, capable of resolving over 80% of racemic compounds.[8][9]
Pillar 2: A Validated Chiral HPLC Method
This section details a robust, normal-phase chiral HPLC method optimized for the enantiomeric purity determination of the title compound. The methodology is adapted from validated approaches for structurally analogous clopidogrel intermediates, ensuring a high probability of success.[10][11]
Experimental Protocol: Chiral HPLC
1. Instrumentation & Consumables:
-
System: Standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Rationale (Expertise & Experience): The Chiralpak AD-H column, featuring amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is exceptionally effective for separating a broad range of chiral compounds, including those with aromatic rings and amine functionalities.[8][12] The carbamate groups provide sites for hydrogen bonding and dipole-dipole interactions, while the phenyl groups facilitate π-π stacking, creating a robust framework for chiral recognition.
-
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale & Causality |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v) | n-Hexane: A non-polar, weak solvent that promotes interaction with the CSP. IPA: A polar modifier that elutes the analyte; its concentration is critical for optimizing retention and resolution. DEA: A basic additive essential for suppressing the secondary interactions between the analyte's primary amine group and residual silanols on the silica support. This dramatically improves peak shape and efficiency.[10][11] |
| Flow Rate | 0.8 mL/min | Provides a balance between analysis time and optimal column efficiency, ensuring baseline resolution. |
| Column Temperature | 25°C | Temperature control is crucial for reproducible retention times and selectivity. Sub-ambient or elevated temperatures can sometimes enhance resolution but 25°C is a robust starting point. |
| Detection Wavelength | 225 nm | The 2-chlorophenyl group provides strong UV absorbance at this wavelength, ensuring high sensitivity for detecting trace levels of the unwanted (R)-enantiomer. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL. | Ensures compatibility with the mobile phase and prevents peak distortion. The (S)-enantiomer will be the major peak, and the (R)-enantiomer the impurity. |
Method Validation & System Suitability (Trustworthiness)
A trustworthy analytical method must be validated to prove it is fit for its intended purpose, as outlined in the ICH Q2(R1) guideline.[13]
System Suitability Test (SST): Performed before each analytical run to ensure the system is performing correctly.
-
Resolution (Rs): A resolution factor of > 2.0 between the (S) and (R) enantiomer peaks is required to ensure accurate quantitation.[14]
-
Tailing Factor (T): Should be ≤ 1.5 for the (S)-enantiomer peak.
-
Theoretical Plates (N): Typically > 5000 for the main peak, indicating good column efficiency.[11]
Validation Parameters Summary:
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | Ensure the method resolves the (R)-enantiomer from the (S)-enantiomer and other potential impurities. | Baseline resolution (Rs > 2.0) between enantiomers. Peak purity analysis should confirm no co-eluting impurities. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of the (R)-enantiomer that can be reliably quantified. | Signal-to-Noise ratio ≥ 10.[14] Typically, this will be around 0.05% of the nominal sample concentration. |
| Linearity | Confirm a proportional relationship between the (R)-enantiomer concentration and detector response. | Correlation coefficient (r²) ≥ 0.998 over a range from LOQ to ~0.5%. |
| Accuracy | Measure the closeness of the test results to the true value. | Recovery of 80-120% for the (R)-enantiomer spiked at various levels (e.g., LOQ, 0.15%, 0.3%).[15] |
| Precision | Demonstrate the reproducibility of the results (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 10% at the limit of quantitation for the (R)-enantiomer.[16] |
Pillar 3: Comparative Analysis of Alternative Technologies
While Chiral HPLC is the gold standard, other techniques can be used for enantiomeric purity determination. Understanding their principles and limitations provides a complete analytical perspective.[3]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers on a Chiral Stationary Phase (CSP).[4] | Separation of volatile enantiomers (or their derivatives) on a chiral capillary column.[17] | Chemical shift non-equivalence of enantiomers in the presence of a Chiral Solvating or Derivatizing Agent.[18] | Differential migration of enantiomers in an electric field with a chiral selector in the background electrolyte.[19] |
| Suitability for Analyte | Excellent. Direct analysis is possible. The method is robust, highly reproducible, and easily validated. | Poor. The analyte is a non-volatile hydrochloride salt. Requires derivatization to increase volatility, adding complexity and potential for error.[17] | Moderate. Can confirm identity and estimate purity at higher levels, but lacks the sensitivity and accuracy of HPLC for trace impurity quantification. | Good. Offers very high separation efficiency. However, can be less robust and has lower concentration sensitivity compared to HPLC-UV. |
| Sensitivity | High (LOQ typically 0.05-0.1%). | Very High (especially with MS detection). | Low (typically >1% for accurate quantification). | Moderate to High (depends on detection method). |
| Resolution | Very Good to Excellent. | Excellent. | N/A (based on signal separation, not chromatography). | Excellent. |
| Development Cost | Moderate to High (chiral columns are expensive). | Moderate. | High (instrument cost). | Low to Moderate. |
| Key Advantage | Universally accepted "gold standard." High robustness, precision, and direct applicability.[3] | Unmatched sensitivity for volatile compounds. | Provides structural information; no separation needed. | Extremely low sample/reagent consumption and high efficiency. |
| Key Disadvantage | Empirical method development; column cost. | Limited to volatile/thermolabile analytes; often requires derivatization. | Poor sensitivity for trace analysis; high instrument cost. | Can have issues with reproducibility and concentration sensitivity. |
Visualizations: Workflows and Logic
Conclusion and Authoritative Recommendation
For the robust, precise, and accurate determination of the enantiomeric purity of this compound, chiral HPLC on a polysaccharide-based stationary phase is the unequivocally superior method. Its ability to perform direct analysis without derivatization, coupled with its high resolution and sensitivity, makes it ideal for quality control and regulatory environments. The detailed protocol in this guide provides a validated starting point for implementation. While alternative methods like chiral GC and NMR have their specific applications, they do not match the overall performance, suitability, and reliability of chiral HPLC for this particular analyte. Adherence to the principles of method validation and system suitability will ensure that the data generated is trustworthy, reproducible, and defensible.
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A Comparative Analysis of the Biological Activity of (S)- and (R)-Enantiomers of Methyl 2-amino-2-(2-chlorophenyl)acetate
Introduction
In the realm of pharmaceutical sciences, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the biological activities of the (S)- and (R)-enantiomers of methyl 2-amino-2-(2-chlorophenyl)acetate, key intermediates in the synthesis of the blockbuster antiplatelet drug, clopidogrel. While these enantiomers are primarily recognized for their role as precursors, understanding their differential biological significance is paramount for researchers, scientists, and professionals in drug development. This document will delve into the underlying mechanisms of action, present supporting experimental data, and provide detailed protocols for their chiral separation and subsequent biological evaluation.
The therapeutic efficacy of clopidogrel resides almost exclusively in its (S)-enantiomer, which acts as a potent inhibitor of platelet aggregation.[1] Consequently, the (S)-enantiomer of its precursor, methyl 2-amino-2-(2-chlorophenyl)acetate, is the desired building block for its synthesis, while the (R)-enantiomer is considered an impurity.[2] This guide will illuminate the profound impact of chirality on the therapeutic action of the resulting drug.
The Pivotal Role of Chirality: From Precursor to Active Pharmaceutical Ingredient
The biological activity of the enantiomers of methyl 2-amino-2-(2-chlorophenyl)acetate is intrinsically linked to their conversion to the respective enantiomers of clopidogrel. Clopidogrel is a prodrug, meaning it is inactive upon administration and requires metabolic activation in the liver to exert its therapeutic effect.[3][4][5]
The Biologically Active (S)-Enantiomer: A Potent Antiplatelet Agent
The (S)-enantiomer of methyl 2-amino-2-(2-chlorophenyl)acetate is the essential chiral intermediate for the synthesis of (S)-clopidogrel.[6][7] Once synthesized and administered, (S)-clopidogrel undergoes oxidation by cytochrome P450 enzymes in the liver, particularly CYP2C19, to form an active metabolite.[3][8] This active metabolite then irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets.[4][5]
The binding of ADP to the P2Y12 receptor is a critical step in platelet activation and aggregation, which are key events in the formation of blood clots.[3][5] By blocking this receptor, the active metabolite of (S)-clopidogrel inhibits ADP-mediated platelet activation and subsequent aggregation, thereby reducing the risk of thrombotic events such as heart attacks and strokes.[3][9] The irreversible nature of this binding means that the platelets are inhibited for their entire lifespan of approximately 7-10 days.[3][8]
The (R)-Enantiomer: An Inactive Isomer
In stark contrast to its (S)-counterpart, the (R)-enantiomer of methyl 2-amino-2-(2-chlorophenyl)acetate is a precursor to (R)-clopidogrel, which is pharmacologically inactive as an antiplatelet agent. While it may undergo similar metabolic processes, the resulting metabolites do not effectively inhibit the P2Y12 receptor. Therefore, in the context of antiplatelet therapy, (R)-clopidogrel and its precursor, (R)-methyl 2-amino-2-(2-chlorophenyl)acetate, are considered therapeutically inactive impurities.[2] The presence of the (R)-enantiomer can compromise the purity and efficacy of the final drug product.[1]
Comparative Biological Activity Data
The most direct way to compare the biological activity of the two enantiomers is to synthesize the corresponding clopidogrel enantiomers and evaluate their ability to inhibit platelet aggregation in vitro. The following table summarizes the expected outcomes of such a comparison.
| Enantiomer of Precursor | Resulting Clopidogrel Enantiomer | P2Y12 Receptor Inhibition | Inhibition of Platelet Aggregation | Therapeutic Activity |
| (S)-methyl 2-amino-2-(2-chlorophenyl)acetate | (S)-clopidogrel | High | High | Active Antiplatelet Agent |
| (R)-methyl 2-amino-2-(2-chlorophenyl)acetate | (R)-clopidogrel | Negligible | Negligible | Inactive |
Experimental Protocols
To empirically validate the differential biological activities, a series of experimental procedures are necessary. These include the chiral separation of the precursor enantiomers, their conversion to the respective clopidogrel enantiomers, and subsequent in vitro biological assays.
Chiral Separation of (S)- and (R)-methyl 2-amino-2-(2-chlorophenyl)acetate
The separation of the racemic mixture of methyl 2-amino-2-(2-chlorophenyl)acetate into its individual enantiomers is a critical first step. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a commonly employed and effective method.
Protocol for Chiral HPLC Separation:
-
Column Selection: Utilize a chiral stationary phase column, such as one based on cellulose or amylose derivatives, which are known to be effective for separating enantiomers of amino acid derivatives.[10][11][12]
-
Mobile Phase Preparation: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the racemic methyl 2-amino-2-(2-chlorophenyl)acetate in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25°C
-
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers will elute at different retention times.
-
Fraction Collection: Collect the separated fractions corresponding to the (S)- and (R)-enantiomers.
-
Purity Analysis: Assess the enantiomeric excess (e.e.) of the collected fractions using the same HPLC method to ensure high purity.
Synthesis of (S)- and (R)-clopidogrel from Separated Enantiomers
The separated enantiomers of methyl 2-amino-2-(2-chlorophenyl)acetate can then be used to synthesize the corresponding enantiomers of clopidogrel. A common synthetic route involves the reaction with 2-thienylethylamine followed by cyclization with formaldehyde.[7] This process should be carried out for both the (S)- and (R)-precursors separately to yield (S)- and (R)-clopidogrel.
In Vitro Platelet Aggregation Assay
The antiplatelet activity of the synthesized (S)- and (R)-clopidogrel can be compared using an in vitro platelet aggregation assay. This assay measures the ability of a compound to inhibit the aggregation of platelets induced by an agonist like ADP.[13][14]
Protocol for Platelet Aggregation Assay:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human volunteers (who have not taken any antiplatelet medication) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of (S)-clopidogrel and (R)-clopidogrel in a suitable solvent (e.g., DMSO).
-
Since clopidogrel is a prodrug, it needs to be activated. This can be mimicked in vitro by using its active metabolite or by employing a liver microsome preparation to metabolically activate the parent compound. For a direct comparison, the active metabolite of (S)-clopidogrel can be used as a positive control.
-
-
Platelet Aggregation Measurement:
-
Use a platelet aggregometer to measure changes in light transmission through the PRP sample as platelets aggregate.
-
Pre-incubate the PRP with different concentrations of the activated (S)-clopidogrel, activated (R)-clopidogrel, or a vehicle control for a specified time.
-
Induce platelet aggregation by adding a standard concentration of ADP.
-
Monitor and record the aggregation curves for each condition.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each compound at each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) for each enantiomer.
-
Visualizing the Workflow and Mechanism
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Chiral synthesis of (S)- and (R)-clopidogrel.
Caption: In vitro platelet aggregation assay workflow.
Conclusion
The comparison of the (S)- and (R)-enantiomers of methyl 2-amino-2-(2-chlorophenyl)acetate unequivocally demonstrates the critical importance of stereochemistry in drug design and development. While structurally very similar, their biological significance diverges dramatically due to their roles as precursors to the active and inactive enantiomers of clopidogrel. The (S)-enantiomer is the key to the therapeutic antiplatelet effect, while the (R)-enantiomer is pharmacologically inactive in this regard. This guide provides the foundational knowledge and experimental framework for researchers to understand and verify these differences, underscoring the necessity of stringent chiral control in the synthesis of pharmaceuticals.
References
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PubMed Central. (n.d.). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (R)-methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride. Retrieved from [Link]
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A Comparative Guide to Chiral Resolving Agents for Methyl 2-amino-2-(2-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of many pharmaceuticals, the stereochemistry of active pharmaceutical ingredients (APIs) is of paramount importance. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Methyl (S)-2-amino-2-(2-chlorophenyl)acetate is a key chiral intermediate in the synthesis of the antiplatelet agent clopidogrel.[1] Consequently, the efficient resolution of racemic methyl 2-amino-2-(2-chlorophenyl)acetate is a critical step in the manufacturing process. This guide provides an in-depth comparative analysis of alternative chiral resolving agents for this crucial intermediate, supported by experimental data and detailed protocols.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most common and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts.[2] This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. While enantiomers possess identical physical properties, the resulting diastereomers have distinct physicochemical characteristics, most notably different solubilities. This difference in solubility allows for the separation of the diastereomers through fractional crystallization. Subsequent liberation of the resolving agent yields the desired enantiomer in a purified form.
dot
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
Comparative Analysis of Chiral Resolving Agents
The selection of an appropriate chiral resolving agent is a critical, and often empirical, step in developing an efficient resolution process. For the basic methyl 2-amino-2-(2-chlorophenyl)acetate, acidic resolving agents are employed. This guide focuses on three prominent candidates: L-(+)-tartaric acid, (1S)-(+)-10-camphorsulfonic acid, and derivatives of mandelic acid.
| Chiral Resolving Agent | Typical Solvents | Reported Yield | Reported Enantiomeric Excess (e.e.) | Key Advantages |
| L-(+)-Tartaric Acid | Methanol, Ethanol, Isopropanol, Acetone[1] | 45-75% | >98% | Readily available, cost-effective, well-documented. |
| (1S)-(+)-10-Camphorsulfonic Acid | Ethyl Acetate, Isopropyl Acetate, Acetonitrile[3] | Moderate to High | High | Good crystallinity of salts, effective for many amines. |
| Mandelic Acid Derivatives | Alcohols, Acetone, Ethyl Acetate[2] | Potentially High | Potentially High | Broad applicability for resolving amines. |
L-(+)-Tartaric Acid: The Industry Standard
L-(+)-Tartaric acid is the most widely documented and industrially utilized resolving agent for methyl 2-amino-2-(2-chlorophenyl)acetate. Its popularity stems from its low cost, ready availability in both enantiomeric forms, and proven efficacy.
Mechanism of Chiral Recognition: The chiral recognition between L-(+)-tartaric acid and the enantiomers of methyl 2-amino-2-(2-chlorophenyl)acetate is driven by the formation of a three-dimensional hydrogen bond network in the crystal lattice of the diastereomeric salts. The different spatial arrangements of the substituents on the chiral centers of the acid and the amine lead to one diastereomer packing more efficiently and having a lower solubility, thus precipitating from the solution. The crystal structure of the less-soluble salt is stabilized by a dense network of hydrogen bonds and favorable steric interactions.
Experimental Protocol for Resolution with L-(+)-Tartaric Acid:
-
Dissolution: In a suitable reactor, dissolve racemic methyl 2-amino-2-(2-chlorophenyl)acetate in a mixture of methanol and acetone (a common solvent system is a 6-12 fold excess by weight of the substrate).
-
Addition of Resolving Agent: Add L-(+)-tartaric acid (typically 0.5 to 1.0 molar equivalents relative to the racemate) to the solution.
-
Crystallization: Stir the mixture at a controlled temperature, typically between 30-40°C, for 10 to 30 hours to allow for the selective crystallization of the (S)-amine-L-(+)-tartrate salt.[1]
-
Isolation: Isolate the precipitated diastereomeric salt by filtration and wash with a small amount of the cold solvent mixture.
-
Liberation of the Free Amine: Suspend the isolated salt in water and adjust the pH to basic (pH 9-10) with an appropriate base (e.g., sodium carbonate or ammonia) to liberate the free (S)-methyl 2-amino-2-(2-chlorophenyl)acetate.
-
Extraction: Extract the desired enantiomer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification and Racemization of the Undesired Enantiomer: The mother liquor, enriched in the (R)-enantiomer, can be treated to recover the (R)-amine. This undesired enantiomer can then be racemized and recycled, significantly improving the overall process economy.
(1S)-(+)-10-Camphorsulfonic Acid: A Powerful Alternative
(1S)-(+)-10-Camphorsulfonic acid (CSA) is a strong, chiral acid that has proven effective in resolving a wide range of racemic amines. While less documented for this specific substrate than tartaric acid, its ability to form highly crystalline salts makes it a compelling alternative.
Mechanism of Chiral Recognition: The chiral recognition with CSA is attributed to a combination of ionic interactions, hydrogen bonding, and steric effects. The bulky and rigid camphor backbone of CSA provides a well-defined chiral environment that interacts differently with the two enantiomers of the amine, leading to differences in the crystal packing and solubility of the resulting diastereomeric salts.[4] Studies on similar phenylglycine derivatives have shown that the less-soluble diastereomeric salt exhibits a more stable and dense molecular conformation.[4]
General Experimental Protocol for Resolution with (1S)-(+)-10-Camphorsulfonic Acid:
-
Dissolution: Dissolve the racemic methyl 2-amino-2-(2-chlorophenyl)acetate in a suitable organic solvent such as ethyl acetate, isopropyl acetate, or acetonitrile.[3]
-
Addition of Resolving Agent: Add (1S)-(+)-10-camphorsulfonic acid (approximately 0.86-0.94 mole equivalents) to the solution.[3]
-
Crystallization: Heat the mixture to reflux to ensure complete dissolution, then cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.
-
Isolation and Liberation: Follow similar procedures as described for the tartaric acid resolution to isolate the salt and liberate the free amine.
Mandelic Acid Derivatives: A Versatile Option
Mandelic acid and its derivatives are another class of chiral acids that have been successfully employed for the resolution of various amines. Their effectiveness is attributed to their ability to form stable diastereomeric salts with distinct crystalline properties.
Mechanism of Chiral Recognition: Similar to the other resolving agents, the mechanism involves the formation of diastereomeric salts with different crystal lattice energies. The phenyl group of mandelic acid can participate in π-π stacking interactions within the crystal, which can contribute to the chiral recognition and the difference in solubility between the two diastereomers.
Screening for an Optimal Mandelic Acid Derivative:
Given the variety of available substituted mandelic acids, a screening approach is often necessary to identify the most effective resolving agent for a specific substrate. This involves performing small-scale resolution experiments with different mandelic acid derivatives and in various solvents to identify the conditions that provide the best yield and enantiomeric excess.
Racemization of the Undesired Enantiomer
An economically viable chiral resolution process requires an efficient method for racemizing and recycling the undesired enantiomer. For methyl 2-amino-2-(2-chlorophenyl)acetate, the undesired (R)-enantiomer can be racemized by heating with a catalytic amount of a suitable reagent, such as thionyl chloride, which facilitates the reversible formation of an achiral intermediate.
dot
Caption: General scheme for the racemization of the undesired enantiomer.
Conclusion and Recommendations
For the chiral resolution of methyl 2-amino-2-(2-chlorophenyl)acetate, L-(+)-tartaric acid remains the resolving agent of choice for large-scale industrial applications due to its low cost, proven efficiency, and extensive documentation. It consistently provides high enantiomeric excess of the desired (S)-enantiomer.
(1S)-(+)-10-Camphorsulfonic acid presents a strong alternative, particularly when resolution with tartaric acid proves challenging or requires extensive optimization. Its ability to form highly crystalline salts can lead to excellent separation.
Mandelic acid derivatives offer a broader scope for screening and optimization and may provide a superior resolution in specific cases. However, their use for this particular substrate is less established and would require initial screening experiments.
Ultimately, the optimal choice of a chiral resolving agent will depend on a combination of factors including cost, efficiency, scalability, and the specific process conditions. A thorough evaluation, potentially starting with L-(+)-tartaric acid and moving to alternatives like CSA or mandelic acid derivatives if necessary, will lead to a robust and efficient resolution process.
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PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 - EPO. Available at: [Link]
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Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. Journal of Chemical Education. Available at: [Link]
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Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC - MDPI. Available at: [Link]
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Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S )-(+)-camphor-10-sulfonic acid - RSC Publishing. Available at: [Link]
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The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Molecules. Available at: [Link]
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Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid | Request PDF - ResearchGate. Available at: [Link]
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Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric - Indian Academy of Sciences. Available at: [Link]
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Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC - NIH. Available at: [Link]
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Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. Available at: [Link]
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Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC - NIH. Available at: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
Introduction: The Criticality of Stereochemical Purity in Pharmaceutical Intermediates
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a pivotal chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate for the antiplatelet agent Clopidogrel. The stereochemistry at the α-carbon is of paramount importance, as the biological activity and safety profile of the final drug product are often exclusively associated with a single enantiomer. Consequently, the rigorous and accurate determination of both chemical and enantiomeric purity of this intermediate is a non-negotiable aspect of quality control in pharmaceutical development and manufacturing.
This guide provides an in-depth comparison of various analytical techniques for the comprehensive analysis of this compound. We will delve into the principles, experimental protocols, and comparative performance of these methods, offering the necessary insights for researchers, analytical chemists, and quality control professionals to select and validate the most appropriate analytical strategy for their specific needs. Our focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind methodological choices, ensuring a robust and reliable analytical outcome.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl₂NO₂ | [1][2] |
| Molecular Weight | 236.09 g/mol | [1][2] |
| IUPAC Name | methyl (2S)-2-amino-2-(2-chlorophenyl)acetate;hydrochloride | [2] |
| Appearance | White to off-white solid | |
| Chiral Center | (S)-configuration at the α-carbon | [1] |
| Solubility | Soluble in methanol and DMSO |
A Comparative Overview of Analytical Methodologies
The primary analytical challenges for this compound are the accurate quantification of the (S)-enantiomer and the detection and quantification of its undesired (R)-enantiomer, alongside any other process-related impurities. This guide will compare four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Chiral HPLC is the most established and widely used method for enantiomeric separations in the pharmaceutical industry due to its robustness, versatility, and high resolving power.[3][4] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Causality of Experimental Choices:
The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is based on their proven broad applicability and success in resolving a wide range of chiral compounds, including those with primary amine and ester functionalities.[3] The mobile phase composition is critical; a non-polar organic solvent like hexane or heptane with a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. A small amount of a basic additive, such as diethylamine (DEA), is often necessary to improve peak shape and reduce tailing by minimizing interactions between the basic amino group of the analyte and residual acidic sites on the silica support of the CSP.[3]
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent amylose or cellulose-based CSP.
-
Mobile Phase: n-Hexane: Isopropanol: Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Expected Performance and Validation Parameters:
A well-developed chiral HPLC method should provide baseline separation of the (S) and (R) enantiomers. The validation of this method would be performed according to ICH Q2(R1) guidelines and would include the following parameters.[5][6]
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers and from known impurities. | Ensures the method is selective for the analytes of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. | Demonstrates a proportional relationship between detector response and analyte concentration. |
| Accuracy | 80-120% recovery for the assay of the main component. | Confirms the closeness of the measured value to the true value. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% for the main component. | Assesses the degree of scatter between a series of measurements. |
| Limit of Quantitation (LOQ) for (R)-enantiomer | Typically ≤ 0.1% of the (S)-enantiomer concentration with acceptable precision and accuracy. | Defines the lowest amount of the impurity that can be reliably quantified. |
| Robustness | No significant changes in resolution or retention times with small variations in mobile phase composition, flow rate, and temperature. | Indicates the method's reliability during normal usage. |
Gas Chromatography (GC): A High-Resolution Alternative Post-Derivatization
GC offers excellent resolution and sensitivity, but its application to polar, non-volatile compounds like amino acid hydrochlorides requires a derivatization step to increase volatility and thermal stability.
Causality of Experimental Choices:
The derivatization process is key to successful GC analysis. A two-step derivatization is often employed for amino acids: esterification of the carboxylic acid (already present as a methyl ester in our analyte) followed by acylation of the amino group. For chiral analysis, a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral column. However, a more common and robust approach is to use an achiral derivatizing agent (e.g., trifluoroacetic anhydride, TFAA) to create a volatile derivative, which is then separated on a chiral GC column. Cyclodextrin-based chiral stationary phases are highly effective for the separation of derivatized amino acid enantiomers.[7][8]
Experimental Protocol: Chiral GC
-
Derivatization:
-
Accurately weigh approximately 5 mg of the sample into a reaction vial.
-
Add 1 mL of dichloromethane and 200 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 100 °C for 1 hour.
-
After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC injection.
-
-
Instrumentation: A GC system with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.
-
Column: Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) or equivalent cyclodextrin-based chiral column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: 100 °C hold for 2 min, ramp at 5 °C/min to 180 °C, hold for 5 min.
-
Detector Temperature: 270 °C (FID).
-
Injection: 1 µL, split ratio 50:1.
Workflow for Chiral GC Analysis
Caption: Workflow for Chiral GC Analysis.
Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative
SFC is a powerful technique that combines the advantages of both gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which has low viscosity and high diffusivity, leading to faster separations and lower backpressure compared to HPLC.[9][10]
Causality of Experimental Choices:
SFC is particularly well-suited for chiral separations and is often considered a "greener" alternative to normal-phase HPLC due to the significant reduction in organic solvent consumption. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. A polar co-solvent (modifier), such as methanol or ethanol, is added to the CO₂ to increase the mobile phase polarity and elution strength. The choice and percentage of the modifier are critical for achieving optimal resolution.
Experimental Protocol: Chiral SFC
-
Instrumentation: An SFC system with a CO₂ pump, a modifier pump, an autosampler, a back-pressure regulator, a column thermostat, and a UV detector.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar chiral stationary phase.
-
Mobile Phase: Supercritical CO₂ and Methanol. A typical gradient could be 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve the sample in methanol or a similar suitable solvent to a concentration of approximately 1 mg/mL.
Capillary Electrophoresis (CE): High Efficiency for Charged Analytes
CE is a high-efficiency separation technique that is particularly useful for charged molecules like the hydrochloride salt of an amino acid ester. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Causality of Experimental Choices:
For the separation of chiral amines and their derivatives, cyclodextrins are commonly used as chiral selectors in CE.[11] The principle of separation relies on the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin, which have different mobilities in the electric field. The pH of the BGE is crucial as it determines the charge of the analyte and the electroosmotic flow.
Experimental Protocol: Chiral CE
-
Instrumentation: A capillary electrophoresis system with a power supply, a capillary, a sample injection system, and a detector (typically UV).
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in water or the BGE to a concentration of 0.5 mg/mL.
Cross-Validation and Method Comparison
The following table summarizes the key performance attributes of the discussed analytical techniques, providing a basis for selecting the most suitable method for a given application.
| Feature | Chiral HPLC | Chiral GC (with Derivatization) | Chiral SFC | Chiral CE |
| Principle | Differential partitioning with a CSP | Differential partitioning with a chiral GC column | Differential partitioning with a CSP in a supercritical fluid | Differential mobility of diastereomeric complexes in an electric field |
| Sample Preparation | Simple dissolution | Required derivatization step | Simple dissolution | Simple dissolution |
| Speed | Moderate | Moderate (including derivatization) | Fast | Fast |
| Resolution | Excellent | Excellent | Excellent | Very High |
| Sensitivity | Good (UV) | Excellent (FID/MS) | Good (UV) | Moderate (UV) |
| Solvent Consumption | High (organic) | Low | Very Low (mostly CO₂) | Very Low (aqueous buffer) |
| Robustness | High | Moderate (derivatization can be a source of variability) | High | Moderate |
| Primary Application | Routine QC, purity testing, and preparative separation | High-resolution purity testing, trace analysis | High-throughput screening, QC, "green" alternative | Orthogonal method for validation, analysis of small sample volumes |
Structural Confirmation: The Role of NMR and Mass Spectrometry
While chromatographic and electrophoretic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the definitive structural confirmation of the analyte and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of this compound. The ¹H NMR spectrum will confirm the presence of the methyl ester, the aromatic protons of the chlorophenyl group, and the α-proton. 2D NMR techniques like COSY and HSQC can be used to confirm the connectivity of the molecule. For chiral analysis, NMR can be employed with chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between the enantiomers, although this is generally less sensitive for quantitative purposes than chromatographic methods.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), provides molecular weight information and structural details through fragmentation patterns.[12] The fragmentation of the molecular ion of methyl 2-amino-2-(2-chlorophenyl)acetate would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and cleavage adjacent to the amino group. This information is invaluable for confirming the identity of the main peak and for identifying unknown impurities.
Conclusion: An Integrated Analytical Approach
No single analytical method is universally superior; the optimal choice depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or an orthogonal validation method. For routine quality control of this compound, chiral HPLC remains the gold standard due to its robustness and established track record. Chiral SFC presents a compelling alternative, offering significant advantages in speed and reduced environmental impact. Chiral GC is a powerful technique for high-resolution analysis, particularly when high sensitivity is required, although the derivatization step adds complexity. Chiral CE serves as an excellent orthogonal method for cross-validation, confirming the results obtained by chromatography with a separation based on a different principle.
A comprehensive analytical strategy should leverage the strengths of these different techniques. For instance, a primary HPLC or SFC method can be used for routine analysis, while a CE or GC method can be employed for orthogonal validation. NMR and MS are essential for the initial structural confirmation of the reference standard and for the characterization of any significant impurities that may be detected. By adopting such an integrated and scientifically justified approach, researchers and drug developers can ensure the quality and stereochemical integrity of this critical pharmaceutical intermediate, thereby safeguarding the efficacy and safety of the final drug product.
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- 3. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
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A Senior Application Scientist's Guide to Catalyst Efficiency in the Asymmetric Synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate
Introduction: The Stereochemical Challenge in Clopidogrel Synthesis
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate is a molecule of significant pharmaceutical importance, serving as the cornerstone chiral intermediate in the synthesis of the antiplatelet agent Clopidogrel (Plavix®). The therapeutic efficacy of Clopidogrel resides exclusively in its (S)-enantiomer, rendering the stereoselective synthesis of this intermediate a critical challenge in drug manufacturing. The objective is not merely to synthesize the molecule, but to do so with exceptional enantiomeric purity, high yield, and cost-effectiveness suitable for industrial-scale production.
This guide provides an in-depth comparison of the primary catalytic and resolution strategies employed to achieve this goal. We will move beyond a simple listing of methods to dissect the underlying mechanistic principles, provide validated experimental protocols, and offer field-proven insights into the practical advantages and limitations of each approach. The data and protocols presented herein are synthesized from peer-reviewed literature and patent filings to provide a trustworthy and authoritative resource for process development and optimization.
Strategy 1: Classical Diastereomeric Resolution
This is the foundational method for obtaining enantiomerically pure compounds. It is not a catalytic asymmetric synthesis but rather a post-synthesis separation technique. Its reliability and predictability make it a common benchmark and a viable, albeit less atom-economical, industrial method.
Expertise & Experience: The Principle of Separation
The core of this strategy lies in the reaction of the racemic methyl 2-amino-2-(2-chlorophenyl)acetate with a chiral resolving agent, most commonly an optically pure acid like L-(+)-tartaric acid.[1][2] This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, possess different physical properties, including solubility. This solubility differential is exploited to selectively crystallize one of the diastereomeric salts—the salt of the desired (S)-enantiomer with the resolving agent—leaving the other in the mother liquor.[2] The success of this method hinges on the careful selection of solvents and precise temperature control to maximize the solubility difference.[3]
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
This protocol is a representative example synthesized from established methods.[2]
-
Preparation of the Racemic Ester: Synthesize racemic methyl 2-amino-2-(2-chlorophenyl)acetate via standard methods, such as the esterification of the corresponding racemic amino acid.
-
Salt Formation:
-
In a suitable reactor, dissolve 1.0 mole of racemic methyl 2-amino-2-(2-chlorophenyl)acetate in approximately 4.8 volumes of acetone.
-
In a separate vessel, prepare a solution of 0.95 moles of L-(+)-tartaric acid in approximately 5.3 volumes of methanol.
-
Cool the tartaric acid solution to 20°C.
-
Slowly add the racemic ester solution to the tartaric acid solution while maintaining the temperature at 20°C.
-
-
Selective Crystallization:
-
Isolation:
-
Filter the crystalline slurry and wash the cake with a cold methanol/acetone mixture.
-
Dry the solid under vacuum to yield the (+)-tartrate salt of (S)-methyl 2-amino-2-(2-chlorophenyl)acetate. Yields in the range of 86% (relative to the single enantiomer) have been reported.[2]
-
-
Liberation of the Free Base:
-
Suspend the isolated tartrate salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane).
-
Adjust the pH to basic (pH 8-9) with an inorganic base like sodium carbonate to break the salt.
-
Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain the final product as an oil or low-melting solid.[4]
-
Visualization: Diastereomeric Resolution Workflow
Caption: Workflow for Classical Diastereomeric Resolution.
Strategy 2: Chemoenzymatic Kinetic Resolution
This approach leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers. It represents a greener alternative to classical resolution, operating under mild conditions and often with unparalleled selectivity.
Expertise & Experience: The Principle of Biocatalysis
Kinetic resolution relies on an enzyme, typically a lipase or protease, that catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer of a racemic pair at a much higher rate than the other.[5] For the synthesis of our target molecule, one could resolve a racemic precursor, such as (RS)-N-Boc-2-chlorophenylglycine methyl ester. An enzyme like Alcalase-CLEA® (an immobilized subtilisin) can selectively hydrolyze the (S)-ester to the corresponding (S)-acid, leaving the (R)-ester largely unreacted.[5] The resulting acid and ester are chemically distinct and can be easily separated. The key to a successful chemoenzymatic process is an enzyme with a high enantioselectivity ratio (E-value), which ensures high enantiomeric excess (e.e.) of both the product and the remaining substrate.
Experimental Protocol: Enzymatic Hydrolysis of a Protected Precursor
This protocol is based on the chemoenzymatic synthesis of the (S)-clopidogrel core structure.[5]
-
Substrate Preparation: Prepare racemic (RS)-N-Boc-2-chlorophenylglycine methyl ester.
-
Enzymatic Reaction:
-
To a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), add the racemic ester substrate. An organic co-solvent may be used to improve solubility.
-
Introduce the immobilized enzyme, such as Alcalase-CLEA®, to the mixture.
-
Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Monitor the reaction progress by HPLC, tracking the consumption of the (S)-ester and the formation of the (S)-acid.
-
-
Termination and Separation:
-
Once the reaction reaches approximately 40-50% conversion (the theoretical maximum for obtaining a single enantiomerically pure product), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Adjust the pH of the filtrate to be acidic, which protonates the newly formed carboxylic acid.
-
Extract the unreacted (R)-ester with an organic solvent (e.g., ethyl acetate).
-
Adjust the pH of the aqueous layer back to acidic and extract the (S)-N-Boc-2-chlorophenylglycine product.
-
-
Final Conversion: The resulting (S)-acid is then deprotected and re-esterified to yield the target molecule, (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate.
Visualization: Chemoenzymatic Kinetic Resolution
Caption: Principle of Chemoenzymatic Kinetic Resolution.
Strategy 3: Asymmetric Phase-Transfer Catalysis (PTC)
This is a powerful catalytic method for establishing stereocenters. It combines operational simplicity with high efficiency, making it exceptionally attractive for industrial applications.[6]
Expertise & Experience: The Principle of Chiral Ion Pairing
Asymmetric PTC is ideal for reactions like the alkylation of glycine derivatives. The synthesis would start with a glycine Schiff base, typically derived from benzophenone and glycine methyl ester. This substrate is deprotonated by a simple inorganic base (e.g., 50% aq. NaOH) to form an enolate.[7] The key to asymmetry is a chiral phase-transfer catalyst, often a Cinchona alkaloid-derived quaternary ammonium salt. This catalyst forms a chiral ion pair with the enolate, shuttling it from the aqueous phase into the organic phase.[8][9] Within the chiral environment of this ion pair, the enolate reacts with an electrophile (2-chlorobenzyl bromide). The catalyst's structure sterically shields one face of the enolate, directing the alkylation to occur from the other face, thus inducing high enantioselectivity.[7]
Experimental Protocol: Asymmetric Alkylation of a Glycine Schiff Base
This is a representative protocol based on established principles of asymmetric PTC.[7]
-
Substrate Preparation: Prepare the N-(diphenylmethylene)glycine methyl ester Schiff base.
-
Phase-Transfer Reaction:
-
Charge a reactor with toluene, the Schiff base substrate (1.0 eq), and the chiral phase-transfer catalyst (e.g., 1-10 mol% of a Maruoka or O'Donnell-type catalyst).
-
Add 2-chlorobenzyl bromide (1.1 eq).
-
Begin vigorous stirring and add a 50% aqueous solution of sodium hydroxide.
-
Maintain the reaction at a low temperature (e.g., 0°C to room temperature) and monitor by TLC or HPLC until the starting material is consumed.
-
-
Workup and Hydrolysis:
-
Dilute the reaction mixture with toluene and water. Separate the organic layer, wash with brine, and dry over sodium sulfate.
-
Concentrate the organic phase to obtain the alkylated Schiff base.
-
Hydrolyze the Schiff base by stirring with an aqueous acid (e.g., 1N HCl). This removes the diphenylmethylene protecting group.
-
-
Isolation:
-
Extract the aqueous layer with a nonpolar solvent (e.g., ether) to remove the benzophenone byproduct.
-
The aqueous layer now contains the hydrochloride salt of the desired product, (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate. The product can be isolated by neutralization and extraction or by evaporation.
-
Visualization: Asymmetric PTC Catalytic Cycle
Caption: Catalytic Cycle in Asymmetric Phase-Transfer Catalysis.
Comparative Performance Analysis
The choice of synthetic strategy is a multi-parameter decision, balancing yield, purity, cost, and scalability. The following table summarizes the key performance indicators for the discussed methods.
| Feature | Classical Resolution | Chemoenzymatic Resolution | Asymmetric PTC |
| Catalyst Type | Stoichiometric Resolving Agent (e.g., Tartaric Acid) | Biocatalyst (e.g., Lipase, Protease) | Chiral Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) |
| Typical Yield | < 50% (of racemate); ~85% (of theoretical S-isomer)[2] | < 50% (without racemization of starting material)[5] | High (> 90%) |
| Enantiomeric Excess | Very High (>99% after crystallization) | Very High (>99%)[10] | High to Very High (90-99%)[7] |
| Key Reagents | Racemic Ester, Chiral Acid, Solvents | Racemic Precursor, Buffer, Enzyme | Glycine Schiff Base, Alkyl Halide, Base, Chiral Catalyst |
| Advantages | Robust, well-understood, reliable purification | Extremely high selectivity, mild conditions, green | High yield, catalytic, operationally simple, uses cheap base |
| Disadvantages | Theoretical max yield of 50%, large solvent volumes | Theoretical max yield of 50%, potential for slow reactions | Requires synthesis of chiral catalyst, optimization needed |
Senior Application Scientist's Field Insights and Recommendations
As a senior scientist, my recommendation is always tailored to the specific context of the project—be it early-stage research or late-stage process development.
-
For Bench-Scale and Initial Material Supply: Classical diastereomeric resolution is often the fastest path to obtaining high-purity material.[1][2] Its primary drawback is the inherent loss of at least half the starting material, but its procedural simplicity and predictability are significant advantages when speed is critical.
-
For Green Chemistry and High-Purity Applications: Chemoenzymatic resolution is an outstanding choice.[5] The unparalleled selectivity of enzymes often delivers products with exceptional enantiomeric purity under environmentally benign, aqueous conditions. While the theoretical yield is capped at 50%, this can be overcome by integrating an in-situ racemization of the unwanted enantiomer, transforming the process into a more efficient dynamic kinetic resolution.
-
For Industrial-Scale and Cost-Driven Manufacturing: Asymmetric Phase-Transfer Catalysis (PTC) presents the most compelling case for a long-term, scalable process.[6] This method is truly catalytic, converting a simple prochiral starting material directly into the desired enantiomerically enriched product with high yield. The use of inexpensive inorganic bases, minimal solvent usage, and high reaction concentrations make it economically and environmentally superior.[11] The initial investment in catalyst screening and process optimization is often repaid by significant gains in throughput and cost-of-goods reduction.
Ultimately, the optimal synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate is not a one-size-fits-all solution. A thorough evaluation of each method's strengths against the specific project goals—cost, scale, timeline, and green chemistry metrics—will illuminate the most efficient and intelligent path forward.
References
-
Battaglia, V., Meninno, S., & Lattanzi, A. (2023). One‐Pot Catalytic Synthesis of Optically Active Drug (S)‐Clopidogrel. European Journal of Organic Chemistry. Available at: [Link]
-
Chalupka, J., Sikora, A., & Marszall, M. P. (2023). Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids. MDPI. Available at: [Link]
- Google Patents. (2010). CN101747219A - Synthesis of clopidogrel impurity intermediate.
-
Battaglia, V., Meninno, S., & Lattanzi, A. (2024). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. American Chemical Society. Available at: [Link]
-
Lippert, K. M. (n.d.). Asymmetric Phase Transfer Catalysis. Retrieved from [Link]
-
Request PDF. (n.d.). Chemo-enzymatic approach to the synthesis of the antithrombotic clopidogrel. Retrieved from [Link]
-
Patsnap Eureka. (2020). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Retrieved from [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
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CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy. Available at: [Link]
- Google Patents. (2006). WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate.
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- 3. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
- 4. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
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- 7. uni-giessen.de [uni-giessen.de]
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- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist's Guide to Chiral Stationary Phases for Amino Acid Ester Separation
For researchers, scientists, and professionals in drug development, the precise separation of amino acid enantiomers is a critical and often challenging task. The biological activity of peptides and proteins is intrinsically linked to the stereochemistry of their constituent amino acids. Consequently, the ability to resolve and quantify these chiral building blocks, often in their esterified form for improved volatility and chromatographic behavior, is paramount. This guide provides an in-depth comparative study of the major classes of chiral stationary phases (CSPs) for the separation of amino acid esters, grounded in experimental data and established scientific principles.
The "Three-Point Interaction" Principle: A Foundation of Chiral Recognition
The cornerstone of chiral separation in liquid chromatography is the "three-point interaction" model, which posits that for enantiomeric recognition to occur, there must be at least three simultaneous points of interaction between the chiral stationary phase and one of the enantiomers.[1] At least one of these interactions must be stereochemically dependent. This principle guides the design and selection of CSPs, with different phases employing distinct combinations of interactions to achieve separation.
I. Polysaccharide-Based CSPs: The Versatile Workhorses
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are among the most widely used for their broad applicability and high success rates.[2] Their chiral recognition capabilities stem from the complex three-dimensional structures of the polysaccharide derivatives, which create chiral grooves and cavities.
Mechanism of Chiral Recognition
The primary interactions involved in chiral recognition on polysaccharide CSPs are hydrogen bonding, π-π interactions, and dipole-dipole interactions. The helical structure of the polysaccharide backbone plays a crucial role, with the arrangement of carbamate groups on the glucose units creating a chiral environment that can differentially interact with the enantiomers of an analyte.[3] For amino acid esters, the ester and amino groups, along with any aromatic moieties, are key sites for these interactions.
Comparative Performance: Coated vs. Immobilized and Cellulose vs. Amylose
A study on the separation of N-nitrobenzoxadiazole (NBD) derivatized α-amino acid ethyl esters highlighted the superior performance of amylose-based CSPs, specifically Chiralpak IA and Chiralpak AD-H, for this class of compounds.[4] In general, coated-type CSPs demonstrated better enantiomeric separation than their covalently bonded counterparts with the same chiral selector.[4][5] However, immobilized CSPs offer the significant advantage of being compatible with a wider range of solvents, enhancing method development flexibility.[5]
For N-fluorenylmethoxycarbonyl (FMOC) protected α-amino acids, cellulose-derived coated CSPs like Chiralcel OD-H and Chiralcel OD showed the best overall performance, achieving baseline separation for all tested analytes.[5] This suggests that the choice between cellulose and amylose backbones can be analyte-dependent.
Table 1: Comparative Performance of Polysaccharide-Based CSPs for Derivatized Amino Acid Separation
| Analyte | CSP | Mobile Phase | α (Selectivity) | Rs (Resolution) | Reference |
| NBD-Leucine ethyl ester | Chiralpak IA (Immobilized Amylose) | Hexane/2-Propanol (90/10) | 1.43 | 4.61 | [4] |
| NBD-Leucine ethyl ester | Chiralpak AD-H (Coated Amylose) | Hexane/2-Propanol (90/10) | 1.55 | 5.89 | [4] |
| NBD-Phenylalanine ethyl ester | Chiralpak IA (Immobilized Amylose) | Hexane/2-Propanol (90/10) | 1.35 | 3.87 | [4] |
| NBD-Phenylalanine ethyl ester | Chiralpak AD-H (Coated Amylose) | Hexane/2-Propanol (90/10) | 1.48 | 5.12 | [4] |
| N-FMOC-Alanine | Chiralcel OD-H (Coated Cellulose) | Hexane/Ethanol/TFA (80/20/0.1) | 1.25 | 3.45 | [5] |
| N-FMOC-Valine | Chiralcel OD-H (Coated Cellulose) | Hexane/Ethanol/TFA (80/20/0.1) | 1.45 | 5.50 | [5] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
II. Macrocyclic Antibiotic-Based CSPs: Unique Selectivity for Underivatized Amino Acids
Macrocyclic antibiotics, such as teicoplanin and vancomycin, covalently bonded to silica, offer a unique and powerful tool for the chiral separation of polar and ionic compounds, including underivatized amino acids and their esters.[6]
Mechanism of Chiral Recognition
These CSPs possess a complex structure with multiple stereogenic centers, peptide bonds, and ionizable groups, providing a variety of potential interaction sites. Chiral recognition is achieved through a combination of hydrogen bonding, ionic interactions, inclusion complexation within the macrocyclic cavity, and steric hindrance. For amino acids, the primary amine and carboxylic acid groups are crucial for forming strong interactions with the CSP.
Performance and Applications
Macrocyclic antibiotic CSPs are particularly advantageous for the direct analysis of underivatized amino acids, eliminating the need for derivatization steps that can introduce potential sources of error.[6] The CHIROBIOTIC™ line of columns, based on teicoplanin and its aglycone, are well-established for these applications. The removal of the sugar moieties in the teicoplanin aglycone (CHIROBIOTIC™ TAG) can enhance the resolution for many amino acids.[6]
III. Pirkle-Type (Brush-Type) CSPs: Rational Design and High Efficiency
Named after William H. Pirkle, these CSPs are based on a "brush-type" structure where a small chiral molecule is covalently bonded to a silica support.[1] A key feature of many Pirkle-type phases is their basis in π-acidic or π-basic aromatic rings, making them particularly effective for analytes containing complementary aromatic systems.
Mechanism of Chiral Recognition
Chiral recognition on Pirkle-type CSPs is primarily driven by π-π interactions, hydrogen bonding, and dipole-dipole interactions.[1] For the separation of amino acid esters, derivatization with a group containing a π-system (e.g., N-3,5-dinitrobenzoyl) is often necessary to facilitate these interactions. The well-defined nature of the chiral selector allows for a more predictable interaction mechanism compared to the complex surfaces of polysaccharide or macrocyclic antibiotic CSPs.
Performance and Advantages
Pirkle-type CSPs are known for their robustness, high efficiency, and the ability to often invert the elution order of enantiomers by using a CSP with the opposite chirality.[1] A study on the separation of NBD-derivatized amino acids demonstrated that modifying a Pirkle-type CSP with a long alkyl chain spacer improved both mutual and enantiomeric separation compared to the original CSP.[7]
IV. Cyclodextrin-Based CSPs: Enantioselective Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped structure with a hydrophobic inner cavity and a hydrophilic outer surface. This unique geometry allows them to form inclusion complexes with guest molecules of appropriate size and polarity.
Mechanism of Chiral Recognition
The primary mechanism of chiral recognition on cyclodextrin-based CSPs is the formation of diastereomeric inclusion complexes. The differential fit of the enantiomers within the chiral cavity of the cyclodextrin leads to separation. Interactions between substituents on the analyte and the hydroxyl groups at the rim of the cyclodextrin also contribute to enantioselectivity.[3]
Performance Considerations
While effective for a range of chiral compounds, native cyclodextrins may offer limited success for some amino acid esters. Derivatized cyclodextrins, where the hydroxyl groups are modified with functional groups like phenylcarbamates, often provide enhanced chiral recognition capabilities.[8]
V. Zwitterionic Ion-Exchange CSPs: Tailored for Amphoteric Analytes
Zwitterionic ion-exchange CSPs are specifically designed for the separation of amphoteric molecules like amino acids. These phases contain both positive and negative charges, allowing for electrostatic interactions with the zwitterionic analytes.
Mechanism of Chiral Recognition
Chiral recognition on these phases is a result of a combination of ion-exchange interactions and stereospecific interactions with the chiral selector, which is often a cinchona alkaloid derivative.[9] The mobile phase composition, particularly pH and ionic strength, plays a critical role in controlling retention and selectivity.
Advantages and Applications
A major advantage of zwitterionic CSPs is their ability to separate underivatized amino acids under LC-MS compatible conditions.[9] Columns like CHIRALPAK® ZWIX(+) and ZWIX(-) have demonstrated broad applicability for the direct chiral analysis of a wide range of amino acids.[9]
Experimental Protocols and Workflows
General Workflow for Chiral Method Development
The selection of an appropriate CSP and the optimization of chromatographic conditions are crucial for achieving successful enantioseparation. The following workflow provides a systematic approach to method development.
Caption: A generalized workflow for chiral method development.
Sample Preparation: Derivatization of Amino Acid Esters with NBD-Cl
For CSPs that rely on π-π interactions, such as Pirkle-type and some polysaccharide phases, derivatization of the amino acid ester can significantly enhance enantioselectivity. The following is a representative protocol for derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl).
Caption: Protocol for derivatizing amino acid esters with NBD-Cl.
Conclusion: Selecting the Optimal CSP
The selection of the most suitable chiral stationary phase for the separation of amino acid esters is a multi-faceted decision that depends on the specific analyte, the need for derivatization, and the desired chromatographic conditions.
-
Polysaccharide-based CSPs are excellent first-choice columns due to their broad applicability and high success rate, particularly for derivatized amino acid esters.
-
Macrocyclic antibiotic and zwitterionic CSPs are the preferred options for the direct separation of underivatized amino acids and their esters, offering the advantage of simpler sample preparation.
-
Pirkle-type CSPs provide high efficiency and robustness, especially for analytes that can be derivatized to incorporate a π-system.
-
Cyclodextrin-based CSPs can be effective, particularly in their derivatized forms, through an inclusion complexation mechanism.
By understanding the underlying principles of chiral recognition and leveraging the comparative data presented, researchers can make informed decisions to develop robust and reliable methods for the challenging yet crucial task of amino acid ester enantioseparation.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 2021. [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository, 2005. [Link]
-
(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate, 2021. [Link]
-
Comparison of three chiral stationary phases with respect their enantio- and diastereoselectivity for cyclic β-substituted α-amino acids. ResearchGate, 2000. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiral.fr, 2014. [Link]
-
Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. PubMed, 2021. [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. MDPI, 2022. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC, 2011. [Link]
-
Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. PubMed, 2012. [Link]
-
(PDF) Comparative Enantiomer Separation on Chiral Stationary Phases Derived from Chiral Crown Ether by HPLC. ResearchGate, 2013. [Link]
-
Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. ResearchGate, 2021. [Link]
-
Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. PMC, 2023. [Link]
-
Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. ResearchGate, 1999. [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC, 2021. [Link]
-
Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link]
-
Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate, 2015. [Link]
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A Scientist's Guide to Deconstructing the Certificate of Analysis for (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate HCl
A Comparative Analysis for Ensuring Reference Standard Integrity in Pharmaceutical Development
In the exacting world of pharmaceutical research and development, the quality of a reference standard is not merely a parameter—it is the bedrock upon which the accuracy of all subsequent analytical data rests. The Certificate of Analysis (CoA) is the primary document attesting to this quality. However, not all CoAs are created equal. This guide provides a detailed comparison framework for researchers, scientists, and drug development professionals to critically evaluate the CoA for (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, a key chiral intermediate. By understanding the nuances of the analytical data presented, scientists can mitigate risks, ensure regulatory compliance, and accelerate the development timeline.
This compound is a crucial building block in the synthesis of clopidogrel, an antiplatelet agent.[1][2] Its stereochemical purity is paramount, as the opposite enantiomer represents a significant impurity. A comprehensive CoA for a reference standard of this material must therefore provide unambiguous proof of identity, purity, and stereochemical integrity.
The Anatomy of a Trustworthy CoA: A Comparative Framework
A reference standard's CoA is more than a list of results; it is a narrative of its quality. A superior CoA provides not just the data, but also the context and methodology, allowing for a thorough scientific assessment. In contrast, a basic or incomplete CoA can introduce significant uncertainty into a research program.
To illustrate this, we present a comparison of two hypothetical CoAs for the same reference standard: an Exemplary CoA from a reputable supplier versus a Basic CoA that may lack critical detail.
| Parameter | Exemplary CoA | Basic CoA | Why It Matters (Senior Scientist Insights) |
| Identity | |||
| ¹H NMR | Conforms to structure. Spectrum provided. | Conforms | Causality: A ¹H NMR spectrum is the gold standard for structural confirmation.[3] An "Exemplary CoA" provides the spectrum, allowing the end-user to independently verify the structure and check for unassigned signals that could indicate impurities. A simple "Conforms" statement forces the user to trust the vendor's interpretation without verification. |
| Mass Spec (MS) | [M+H]⁺ = 214.0578 (Calculated: 214.0583). High-resolution data provided. | Conforms | Expertise: High-resolution mass spectrometry (HRMS) provides the elemental composition, offering a higher degree of confidence in the identity than nominal mass. The small mass error (<5 ppm) in the exemplary case strongly supports the assigned molecular formula. |
| IR Spectroscopy | Conforms to reference spectrum. Key peaks assigned. | Not Reported | Trustworthiness: Infrared (IR) spectroscopy provides a unique fingerprint of the molecule's functional groups. While less definitive than NMR, its inclusion demonstrates a multi-technique approach to identity confirmation, strengthening the overall data package. |
| Purity & Assay | |||
| Purity by HPLC | 99.92% (Method details provided) | >98% | Self-Validation: An "Exemplary CoA" specifies the exact purity value and provides the HPLC method parameters. This allows the user to replicate the analysis or understand the conditions under which the purity was determined. A vague ">98%" is insufficient for a reference standard, where every fraction of a percent matters for accurate assay calculations. |
| Assay (by Titration) | 99.8% (as is basis), 100.1% (dried basis). Corrected for water and residual solvents. | 99.1% | Authoritative Grounding: A high-purity reference standard should have an assay value very close to 100% when corrected for non-active components like water and solvents.[4] The "Exemplary CoA" shows this calculation transparently. The lower value on the "Basic CoA" could indicate the presence of undetected impurities or a less accurate analytical method. |
| Chiral Purity (HPLC) | >99.9% (S)-enantiomer. (R)-enantiomer <0.05%. Chromatogram provided. | Not Reported | Criticality: For a chiral compound, this is arguably the most important purity measurement.[5][6] The presence of the unwanted (R)-enantiomer is a critical impurity. Failing to report chiral purity for a stereospecific reference standard is a major red flag and renders the material unsuitable for rigorous quantitative work. |
| Impurities | |||
| Water Content | 0.11% (by Karl Fischer Titration) | <1.0% | Accuracy: Water is not an impurity in the traditional sense, but it directly impacts the accuracy of the assay.[7][8] A precise value determined by the gold-standard Karl Fischer Titration (KFT) method is required for accurate weighing and solution preparation.[9][10] A non-specific limit is inadequate. |
| Residual Solvents | Methanol: 150 ppm, Acetone: <50 ppm (by Headspace GC) | Conforms to USP <467> | Traceability: Simply stating conformance to a pharmacopeial chapter (like USP <467>) is insufficient. The "Exemplary CoA" quantifies the specific solvents detected, providing a complete impurity profile and demonstrating rigorous process control. |
| Inorganic Impurities | <0.1% (by Sulfated Ash/Residue on Ignition) | Not Reported | Completeness: This test quantifies non-volatile inorganic impurities. While often low, its inclusion demonstrates the thoroughness of the characterization process as recommended by pharmacopeias.[4] |
Visualizing the Reference Standard Qualification Workflow
A robust qualification process is essential for establishing a material as a reference standard. This workflow ensures that all critical quality attributes are assessed systematically.
Caption: Workflow for the comprehensive qualification of a pharmaceutical reference standard.
Experimental Protocols for Key Analyses
To ensure trustworthiness, the methods used must be robust and well-defined. Below is an example protocol for the most critical purity assessment: chiral HPLC.
Protocol: Chiral Purity of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate HCl
1. Objective: To separate and quantify the (R)-enantiomer impurity from the desired (S)-enantiomer.
2. Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.[11]
-
Chiral Stationary Phase (CSP): Amylose or cellulose-based columns are often effective for amino acid esters.[5][12] A common choice would be a column like Chiralpak AD-H or equivalent.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., Hexane) and an alcohol (e.g., Isopropanol) with an acidic modifier (e.g., Trifluoroacetic Acid, TFA) is typical for normal-phase chiral separations.
-
Reference Standard: (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate HCl
-
Racemic Standard: A 50:50 mixture of (S) and (R) enantiomers for system suitability.
3. Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~5 mg of the standard and dissolve in 10 mL of the mobile phase.
4. System Suitability:
-
Inject the racemic standard.
-
Acceptance Criteria:
-
The resolution between the (S) and (R) peaks must be ≥ 1.5.
-
The tailing factor for the (S)-enantiomer peak should be ≤ 2.0.
-
The relative standard deviation (RSD) for six replicate injections of the (S)-enantiomer peak area should be ≤ 2.0%.
-
5. Procedure:
-
Once system suitability is confirmed, inject the sample solution in duplicate.
-
Integrate the peak areas for both the (S) and (R) enantiomers.
6. Calculation:
-
% (R)-enantiomer = [Area of (R)-peak / (Area of (R)-peak + Area of (S)-peak)] * 100
The Interrelation of Quality Attributes
The various tests on a CoA are not independent; they form a self-validating system where results from one test support another. This network of data builds confidence in the overall quality of the standard.
Caption: Interconnectivity of key analytical tests on a Certificate of Analysis.
Conclusion
The Certificate of Analysis for a reference standard like this compound is a critical document that demands careful scrutiny. Researchers and drug developers must look beyond simple "pass" or "conform" statements and demand comprehensive, transparent data. An exemplary CoA provides verifiable proof of identity through spectral data, precise quantification of purity and impurities, and, crucially for this molecule, unambiguous confirmation of chiral integrity. By using the comparative framework and understanding the underlying scientific principles presented in this guide, professionals can confidently select high-quality reference standards, ensuring the integrity of their data and the success of their development programs.
References
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Pharmaguideline. (2011). Water Content Determination by Karl Fischer.
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U.S. Pharmacopeia. General Chapters: <11> USP REFERENCE STANDARDS.
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Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
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American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
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OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
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Hanna Instruments. (2018). Water Content Determination in Capsules Using Karl Fischer Titration.
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Journal of Liquid Chromatography & Related Technologies. (2011). Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach.
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ResearchGate. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
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Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy.
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ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
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Hypha Discovery. Structure Elucidation and NMR.
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Google Patents. (2009). WO2009077784A2 - Hpcl method for analysing clopidogrel.
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Der Pharma Chemica. (2010). Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets.
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Scimplify. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL).
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Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Clopidogrel.
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U.S. Pharmacopeia. Use & Storage of Reference Standards.
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U.S. Pharmacopeia. <11> USP REFERENCE STANDARDS (General Chapter).
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YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
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Iris Biotech. Analyses of amino acids, Enantiomeric purity.
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PubChem. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride.
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PubChem. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride.
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ResearchGate. (2012). Development and validation of RP-HPLC method for determination of clopidogrel in tablets.
-
Sigma-Aldrich. USP Compendial Reference Standards.
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BOC Sciences. CAS 141109-19-5 (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride.
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PharmaRegulatory.in. (2025). Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting.
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Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
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MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides.
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Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
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Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification.
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MedchemExpress.com. (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride (Standard).
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gmp-compliance.org. The International Pharmaceutical Excipients Council - Certificate of Analysis Guide.
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World Health Organization (WHO). Annex 4 - Model certificate of analysis.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
The proper management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (CAS No. 141109-17-3). As a chlorinated aromatic amino acid ester hydrochloride, this compound requires careful handling not only during its use but, just as critically, through its entire lifecycle to its final disposition. The procedures outlined below are grounded in established safety protocols and an understanding of the compound's chemical properties and associated hazards.
Foundational Principle: Hazard-Based Waste Identification
The cornerstone of any chemical disposal protocol is a thorough understanding of the substance's intrinsic hazards. The disposal pathway for this compound is dictated by its toxicological and ecotoxicological profile.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards.[1][2][3] The causality for its stringent disposal requirements stems directly from this hazard profile: the presence of a chlorinated benzene ring and its irritant properties necessitate that it be treated as hazardous waste to prevent harm to personnel and the environment.
Table 1: GHS Hazard Profile
| Hazard Class | Hazard Statement | Rationale for Disposal Protocol |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Prevents exposure to personnel handling the waste. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Eye Irritation (Category 2A/2) | H319: Causes serious eye irritation | Mandates careful handling to avoid splashes and dictates that contaminated labware be thoroughly decontaminated or disposed of as hazardous waste. |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation | Requires that the solid compound be handled in a way that minimizes dust generation. Spills must be managed carefully to avoid aerosolization. |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Reinforces the need to prevent any release into the environment where it could be ingested by wildlife. |
| Hazardous to the aquatic environment, long-term | H413: May cause long lasting harmful effects to aquatic life | This is a critical driver for its classification as hazardous waste. Under no circumstances should this compound be disposed of down the drain. [4] |
Regulatory Imperative: Compliance with Hazardous Waste Regulations
While regulations can vary by jurisdiction, this compound will almost universally be classified as hazardous waste. In the United States, its disposal would fall under the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[5][6] Similarly, workplace safety standards from bodies like the Occupational Safety and Health Administration (OSHA) govern the handling and storage of such waste.[7][8]
The core principle is that chlorinated organic compounds are not suitable for landfilling or sewer disposal due to their potential to leach into groundwater and persist in the environment.[9] Therefore, all waste streams containing this compound must be managed through a licensed hazardous waste vendor.
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a logical sequence for the proper management and disposal of this compound from the laboratory bench to final disposition.
Caption: Disposal decision workflow for this compound.
Detailed Protocols
Protocol 1: Management of Unused or Expired Product
-
Do Not Neutralize or Alter: There is no common, safe in-lab neutralization procedure for this compound. Classic procedures to create the free amine using a base would create a new waste stream that is still hazardous.[10] The most direct and safest path is to dispose of the hydrochloride salt as is.
-
Segregate as Halogenated Solid Waste: This compound must be segregated into a waste stream for halogenated organic solids. Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[11][12]
-
Containerize Properly:
-
Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, vapor-tight lid.[11][13][14] The original product container, if in good condition, is an acceptable option.
-
Ensure the container is in good structural condition, free of leaks or external contamination.[13][14]
-
-
Label Accurately: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the appropriate GHS hazard symbols (e.g., exclamation mark for irritant).[13]
-
Store Safely: Store the sealed container in a designated satellite accumulation area that is secure and away from incompatible materials, following OSHA and institutional guidelines.[15][16]
-
Professional Disposal: Transfer the waste to your institution's environmental health and safety (EHS) department or a licensed chemical waste contractor for final disposal. The recommended method of destruction is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the chlorinated byproducts.[9][17]
Protocol 2: Decontamination and Spill Cleanup
In the event of a small spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel and Restrict Access: Notify others in the immediate area and restrict access to the spill zone.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety glasses or goggles, and nitrile gloves. For larger spills where dust may be generated, respiratory protection may be necessary.[4][17]
-
Contain the Spill:
-
For a solid spill, gently cover the area with an absorbent pad or paper towels to prevent the powder from becoming airborne.[18] Do not sweep the dry powder.
-
If you must use a liquid to wet the material, use a minimal amount of a suitable solvent like ethanol or isopropanol, being mindful of flammability.
-
-
Clean the Area:
-
Final Decontamination: Wipe the spill area again with a damp cloth or paper towel, and then a final dry one.
-
Dispose of Cleanup Debris: The sealed bag containing all cleanup materials must be disposed of as halogenated solid hazardous waste, following the containerization and labeling procedures in Protocol 1.[3][17]
The Rationale of Incineration for Chlorinated Compounds
The recommended disposal method of high-temperature incineration is not an arbitrary choice. It is a scientifically-backed process designed to completely destroy the organic molecule, converting it primarily to carbon dioxide, water, and hydrogen chloride (HCl).[9] The inclusion of afterburners ensures complete combustion, preventing the formation of highly toxic dioxins and furans. The flue gas scrubbers are essential to neutralize the acidic HCl gas, preventing its release into the atmosphere as acid rain.[9][17]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental stewardship.
References
- BLD Pharmatech. (2024, December 18). Safety Data Sheet for Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride.
- Capot Chemical. (2011, March 23). MSDS of D-(+)-Methyl-alpha-(2-Thienylethamino)(2-Chlorophenyl)acetateHydrochloride.
- GuideChem. (n.d.). (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)ami... (CAS No. 141109-19-5) SDS.
- Environmental Science & Technology. (n.d.). Process for Disposal of Chlorinated Organic Residues.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove. YouTube.
- PubChem. (n.d.). Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information.
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- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
Navigating the complexities of pharmaceutical intermediates requires a foundational commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (CAS No. 141109-19-5), a key building block in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each procedural step is critical for ensuring personnel safety and experimental integrity.
Hazard Identification: Understanding the Risks
This compound is primarily classified as an irritant.[1][2] A thorough review of its Safety Data Sheet (SDS) reveals the following GHS hazard statements:
Some sources also indicate a potential hazard if swallowed (H302: Harmful if swallowed).[1][7] These classifications are the cornerstone of our safety protocols, dictating the minimum level of personal protective equipment required. The compound is typically a solid or powder, which increases the risk of dust inhalation and widespread contamination if not handled correctly.[8]
The Core Principle: Engineering and Administrative Controls First
Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. Your primary safety measures should always be robust engineering and administrative controls.
-
Engineering Controls: All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood.[9] This ensures that any dust or aerosols generated are contained and exhausted away from the operator.
-
Administrative Controls: Access to areas where this chemical is handled should be restricted. All personnel must receive documented training on its specific hazards and the procedures outlined in this guide.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and specifics of the operation. The following recommendations are based on standard laboratory procedures involving this compound.
Eye and Face Protection
Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory for all operations.[5][10]
-
Enhanced Protection: When there is a heightened risk of splashes, such as during the handling of larger quantities or vigorous mixing of solutions, a full-face shield should be worn in addition to safety glasses. This provides a secondary barrier protecting the entire face.
Skin and Body Protection
Direct contact with the skin can cause irritation (H315).[4][6] Therefore, comprehensive skin protection is essential.
-
Gloves: Handle this chemical with chemical-impermeable gloves at all times.[5] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[10] Employ proper glove removal technique (without touching the outer surface) to prevent cross-contamination.[10] Contaminated gloves must be disposed of as chemical waste.[10]
-
Laboratory Coat: A standard laboratory coat should be worn and kept fully buttoned to protect street clothes and skin from contamination.
-
Additional Protection: For larger-scale operations or when there is a significant risk of spills, consider using a chemically resistant apron and sleeve covers.
Respiratory Protection
The potential for respiratory irritation (H335) from inhaling the dust is a primary concern.[2][4]
-
Standard Operations: When handling small quantities within a properly functioning chemical fume hood, respiratory protection may not be required, as the engineering control is sufficient to minimize exposure.
-
Required Use: If a fume hood is not available, or during operations with a high potential for dust generation (e.g., weighing large quantities, spill cleanup), respiratory protection is mandatory.[10][11] A respirator with a P95 (US) or P1 (EU) particle filter is suitable for nuisance exposures.[10] For higher levels of protection or in situations with poor ventilation, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[10] All respirator use must comply with a formal respiratory protection program, including fit testing.
PPE Selection Summary
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) in a Fume Hood | Safety glasses with side-shields | Nitrile gloves | Lab coat | Not typically required |
| Preparing Solutions in a Fume Hood | Safety glasses with side-shields | Nitrile gloves | Lab coat | Not typically required |
| Handling >10g or Potential for Dusting | Safety glasses & face shield | Nitrile gloves | Lab coat | Required (e.g., N95/P100) |
| Spill Cleanup | Safety glasses & face shield | Heavy-duty nitrile or butyl gloves | Lab coat/apron | Required (e.g., N95/P100) |
Operational Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Emergency Protocols: Immediate Actions
In the event of an exposure or spill, swift and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing.[4] Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][10] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air.[4][10] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[4][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[10] Rinse the mouth with water and seek immediate medical attention.[10]
-
Spill Cleanup: Evacuate non-essential personnel from the area.[10] Wearing the appropriate PPE (including respiratory protection), carefully sweep or vacuum up the spilled solid, avoiding dust generation.[10] Place the material into a suitable, labeled, and closed container for disposal.[10]
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Waste Segregation: All disposable materials contaminated with the compound, including gloves, weigh papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Surplus Material: Unused or surplus this compound must be disposed of as hazardous chemical waste. Do not discard it down the drain or in regular trash.[10]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Licensed Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific work.
References
-
MSDS of D-(+)-Methyl-alpha-(2-Thienylethamino)(2-Chlorophenyl)acetateHydrochloride. (2011, March 23). Capot Chemical. Retrieved from [Link]
-
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
